Tert-butyl octahydro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536191 | |
| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108395-21-7 | |
| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is tert-butyl octahydro-1H-indole-2-carboxylate?
An In-Depth Technical Guide to tert-Butyl Octahydro-1H-indole-2-carboxylate: A Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic building block of significant interest to researchers and professionals in drug development. The document elucidates the compound's structural features, the strategic role of the tert-butyl protecting group, and its critical application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its physicochemical properties and safety considerations. This guide serves as an essential resource for chemists and scientists leveraging advanced synthetic strategies in medicinal chemistry.
The Strategic Importance of the Octahydroindole Scaffold
The octahydro-1H-indole-2-carboxylic acid core is a non-proteinogenic amino acid derivative that serves as a foundational scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure is a valuable design element for constraining the conformation of peptide-like molecules, often leading to enhanced binding affinity and selectivity for biological targets.
A paramount application of this scaffold is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Specifically, the (2S,3aS,7aS)-stereoisomer of octahydro-1H-indole-2-carboxylic acid is a crucial precursor for Perindopril, a potent and long-acting ACE inhibitor.[3][4][5] The precise three-dimensional arrangement of its three chiral centers is critical for the drug's pharmacological activity.[1][4] Given this stereochemical importance, synthetic routes that preserve or selectively create this specific isomer are of high value in pharmaceutical manufacturing.[2]
The Function of the Tert-Butyl Ester Protecting Group
In multi-step organic synthesis, the strategic use of protecting groups is fundamental. A protecting group temporarily masks a reactive functional group, preventing it from participating in undesired side reactions. The tert-butyl ester is an exemplary protecting group for carboxylic acids due to its unique combination of stability and controlled reactivity.[6][7]
Key Advantages:
-
Robust Stability: The bulky tert-butyl group provides steric hindrance, rendering the ester highly resistant to a wide range of nucleophilic and basic conditions, as well as many reducing agents.[6] This stability is crucial during subsequent reaction steps, such as amide bond formation at the indole nitrogen.
-
Facile and Orthogonal Deprotection: The tert-butyl ester can be selectively cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[6] This deprotection occurs without affecting other acid-labile or base-labile protecting groups, providing a high degree of synthetic flexibility.
The diagram below illustrates the fundamental principle of using the tert-butyl group to protect and then deprotect a carboxylic acid, a core concept validating its use in complex synthetic pathways.
Caption: Workflow of Carboxylic Acid Protection and Deprotection.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its parent acid and the known characteristics of tert-butyl esters.
Table 1: Physicochemical Properties
| Property | Value (Parent Acid: (2S,3aS,7aS)-isomer) | Value (Tert-Butyl Ester - Calculated/Predicted) | Reference |
| Molecular Formula | C₉H₁₅NO₂ | C₁₃H₂₃NO₂ | [8] |
| Molecular Weight | 169.22 g/mol | 225.33 g/mol | [8] |
| CAS Number | 80875-98-5 | N/A | [8] |
| Appearance | White to off-white crystalline powder | Expected to be a solid or viscous oil | [8] |
| Melting Point | 270 °C (decomposes) | Lower than the parent acid | [8] |
| Solubility | Soluble in Methanol | Soluble in common organic solvents (DCM, THF, EtOAc) | [8] |
Spectroscopic Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most telling feature is a prominent singlet observed at approximately 1.4-1.5 ppm in the proton NMR spectrum, which integrates to 9 protons and corresponds to the three chemically equivalent methyl groups of the tert-butyl moiety.[9] The remaining protons of the octahydroindole ring system would appear as a series of complex multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic quaternary carbon signal for the tert-butyl group around 80-82 ppm and the ester carbonyl carbon at approximately 170-175 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.3.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the ester carbonyl group, typically appearing around 1730 cm⁻¹.
Synthesis and Methodologies
The preparation of this compound is most efficiently achieved via the direct esterification of the corresponding carboxylic acid. Modern catalytic methods are preferred over classical approaches (e.g., using concentrated sulfuric acid and isobutene gas) due to their milder conditions, higher yields, and improved safety profiles.[6]
The method developed by Namba et al., utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), is particularly effective for amino acids.[10] This approach is advantageous as t-BuOAc serves as both the solvent and the tert-butylating agent, and the catalyst enhances the solubility and reactivity of the starting material.[6][10]
Caption: Synthesis Workflow for Tert-Butyl Ester Formation.
Experimental Protocol: Tert-Butylation of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material and the appearance of the product, as monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add tert-butyl acetate (t-BuOAc) to the flask to create a suspension (approx. 0.1-0.2 M concentration).
-
Catalyst Introduction: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, approx. 1-5 mol%).
-
Causality: Tf₂NH is a powerful Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the tert-butyl acetate. It also improves the solubility of the zwitterionic amino acid starting material in the organic solvent.[10]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C to increase the rate) and monitor its progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization: The resulting crude product can be purified by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and MS analysis as described in Section 3.
Application in the Synthesis of Perindopril
The primary utility of this compound is as a strategic intermediate in the synthesis of APIs like Perindopril.[3] In this context, the tert-butyl ester protects the carboxylic acid at the C2 position, allowing the secondary amine at the N1 position to be selectively coupled with another chiral fragment, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.[5]
Following the successful amide bond formation, the tert-butyl ester is removed in the final synthetic step under acidic conditions to yield the active Perindopril molecule. This synthetic strategy is outlined below.
Caption: Role as an Intermediate in Perindopril Synthesis.
This pathway demonstrates the indispensable role of the protected intermediate, ensuring that the desired amide bond forms cleanly without self-polymerization or other side reactions involving the highly reactive carboxylic acid.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Irritation: Related indole derivatives are known to cause skin and eye irritation.[12][13] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Always consult the SDS for the specific reagents used in the synthesis, such as bis(trifluoromethanesulfonyl)imide and tert-butyl acetate, before commencing any experimental work.
Conclusion
This compound is more than a simple derivative; it is a strategically designed building block that embodies the principles of modern synthetic chemistry. The robust stability and selective lability of the tert-butyl ester group make it an ideal intermediate for the construction of complex pharmaceutical agents where precise control over reactivity is paramount. Its role in the synthesis of ACE inhibitors like Perindopril highlights its importance in producing life-saving medications. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and application of this compound is essential for the efficient and successful development of next-generation therapeutics.
References
-
Lehr, M., et al. (2009). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Letters in Organic Chemistry, 6(1), 65-68. Available at: [Link]
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Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2849. Available at: [Link]
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NSP-Functional Polymers & Copolymers. (n.d.). tert-Butyl protected carboxylate. Available at: [Link]
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Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75, 235–247. Available at: [Link]
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Bavestrello, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6667. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]
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PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. Available at: [Link]
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LookChem. (n.d.). Tert-butyl 2-formyl-1H-indole-1-carboxylate. Available at: [Link]
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Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science. Available at: [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril.
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Mphahame, B., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11, 16869-16885. Available at: [Link]
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Tradeindia. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available at: [Link]
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ChemSynthesis. (n.d.). tert-butyl 2-oxo-1-indolinecarboxylate. Available at: [Link]
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PubChem. (n.d.). Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. Available at: [Link]
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Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]
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Growing Science. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 8(2), 63-68. Available at: [Link]
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Anala. (n.d.). Tert-Butyl Hydroperoxide 70% in Water Safety Data Sheet. Available at: [Link]
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ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Available at: [Link]
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Structure Elucidation of Tert-butyl Octahydro-1H-indole-2-carboxylate: A Multifaceted Analytical Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Tert-butyl octahydro-1H-indole-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2][3] The efficacy and safety of these pharmaceuticals are critically dependent on the precise stereochemistry of this precursor, which possesses three chiral centers and thus exists as eight possible stereoisomers.[1] This guide provides a comprehensive, in-depth framework for the complete structural elucidation of this molecule, from confirming its fundamental connectivity to unambiguously assigning its absolute stereochemistry. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, presenting not just the methodologies but the underlying scientific rationale for each experimental choice.
Introduction: The Stereochemical Challenge
The octahydro-1H-indole-2-carboxylate scaffold is a conformationally rigid bicyclic amino acid derivative.[1] This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target. However, the molecule's three stereocenters (at the C2, C3a, and C7a positions) present a significant analytical challenge.[1] For instance, the (2S,3aS,7aS) isomer is the specific precursor for Perindopril, while the (2S,3aR,7aS) isomer is required for Trandolapril.[1][3] An incorrect stereoisomer can be inactive or, in the worst case, introduce off-target effects. Therefore, a robust and self-validating analytical workflow is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development. This guide will dissect that workflow.
Foundational Analysis: Confirming Molecular Identity and Functionality
Before delving into complex stereochemical analysis, the foundational identity of the molecule must be confirmed. This involves verifying the molecular weight and identifying the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for its identity. Electrospray ionization (ESI) is the preferred method due to the molecule's polarity.
Expected Data:
-
Molecular Formula: C₁₃H₂₃NO₂
-
Molecular Weight: 225.33 g/mol
-
Primary Ion (Positive Mode ESI): [M+H]⁺ at m/z 226.18
Table 1: Expected ESI-MS Fragmentation Data for this compound
| m/z (Expected) | Fragment Identity | Mechanistic Origin |
| 226.18 | [M+H]⁺ | Protonated parent molecule |
| 170.12 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group |
| 152.11 | [M-C₄H₉O₂+H]⁺ | Loss of the entire tert-butoxycarbonyl group |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): 8-12 L/min
-
Gas Temperature: 300 - 350 °C
-
-
Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform MS/MS analysis on the parent ion (m/z 226.18) to confirm fragmentation patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which are the reactive handles for subsequent synthetic steps.
Expected Absorptions:
-
N-H Stretch: A moderate, single peak around 3350-3400 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretches (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
C=O Stretch (Ester): A very strong, sharp absorption band around 1730-1745 cm⁻¹. This is a critical diagnostic peak.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound or a drop of the neat oil directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance or transmittance spectrum to identify characteristic peaks.
Core Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the atoms, forming the carbon-hydrogen framework of the molecule. For a complex saturated system like this, a combination of 1D and 2D NMR experiments is essential.
Diagram 1: General Workflow for Spectroscopic Structure Elucidation
Caption: Workflow combining MS, IR, and NMR to determine 2D structure.
¹H and ¹³C NMR: The Building Blocks
¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| C(CH₃)₃ | 1.4 - 1.6 | Singlet | 9H | Characteristic tert-butyl signal.[5] |
| H-2 | 3.5 - 3.8 | Doublet of doublets | 1H | Alpha to ester and nitrogen. |
| N-H | 1.8 - 2.5 | Broad singlet | 1H | Chemical shift is concentration-dependent. |
| H-3a, H-7a | 2.0 - 3.0 | Multiplets | 2H | Bridgehead protons, complex coupling. |
| CH₂ groups | 1.2 - 2.0 | Overlapping multiplets | 10H | Saturated ring protons. |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Assignment | Predicted δ (ppm) | Notes |
| C=O | 172 - 175 | Ester carbonyl. |
| C(CH₃)₃ | 80 - 82 | Quaternary carbon of the tert-butyl ester. |
| C-2 | 58 - 62 | Alpha-carbon of the amino acid moiety. |
| C-3a, C-7a | 40 - 55 | Bridgehead carbons. |
| C(CH₃)₃ | 27 - 29 | Methyl carbons of the tert-butyl group. |
| CH₂ groups | 20 - 40 | Four methylene carbons of the saturated ring. |
2D NMR: Connecting the Dots
For a saturated bicyclic system with extensive signal overlap in the ¹H NMR spectrum, 2D NMR is non-negotiable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace the proton networks within the six- and five-membered rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is crucial for definitively assigning the overlapping methylene proton signals to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is the key experiment to piece the entire structure together. For example, correlations from the H-2 proton to the ester carbonyl carbon (C=O) and the bridgehead carbons (C-3a, C-7a) would confirm the placement of the ester group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans.
-
-
2D Spectra Acquisition:
-
Acquire standard gradient-selected COSY, HSQC, and HMBC experiments.
-
Scientist's Note: For the HMBC, setting the long-range coupling delay (typically optimized for J = 8-10 Hz) is critical to observe the necessary correlations to the quaternary ester carbons.
-
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and confirm the bicyclic octahydroindole framework.
The Final Frontier: Stereochemical Assignment
With the 2D structure confirmed, the most critical phase is determining the relative and absolute stereochemistry at C2, C3a, and C7a.
Diagram 2: Decision Workflow for Stereochemical Elucidation
Caption: A logical workflow for resolving the stereochemistry of the title compound.
Chiral Separation: Isolating the Isomers
Since spectroscopic methods analyze the bulk sample, the first step is to separate the different stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
Expert Insight: The this compound lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.[2][3] Alternatively, derivatization with a UV-active agent can be performed, but this adds complexity.
Experimental Protocol: Chiral HPLC with RID
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatized amylose or cellulose, which are known to be effective for a wide range of chiral compounds.
-
Mobile Phase Optimization:
-
Start with a mobile phase of hexane and isopropanol (e.g., 90:10).
-
Systematically vary the ratio to optimize the resolution between stereoisomeric peaks. Small amounts of an additive like trifluoroacetic acid (for the free acid) or diethylamine (for basic compounds) can sometimes improve peak shape, but may be less necessary for the ester.
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector.
-
Scientist's Note: The RID is highly sensitive to temperature fluctuations. Ensure the column and detector are thermostatically controlled (e.g., at 35 °C) for a stable baseline.[3]
-
-
Analysis: Inject a solution of the stereoisomeric mixture. The number of peaks will indicate the number of separable diastereomeric pairs present. Collect the fractions corresponding to each peak for further analysis.
Relative Stereochemistry: NOESY/ROESY NMR
Once isomers are isolated, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY NMR experiments can determine the relative stereochemistry (i.e., which substituents are on the same face of the ring system). These experiments detect protons that are close in space (< 5 Å).
-
Example: For a cis-fused ring system (where H-3a and H-7a are on the same face), a strong NOE cross-peak would be expected between these two protons. The presence or absence of an NOE between H-2 and H-3a would then establish the relative configuration at the C2 center.
Absolute Stereochemistry: X-ray Crystallography
While NMR can define relative stereochemistry, X-ray crystallography provides the unambiguous, "gold standard" determination of the absolute configuration (R/S at each center).[7][8] This technique requires a single, high-quality crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.
-
Dissolve the purified isomer in a minimal amount of a suitable solvent.
-
Slowly introduce an anti-solvent or allow for slow evaporation of the solvent. Common solvent/anti-solvent systems include ethyl acetate/hexane or dichloromethane/pentane.
-
Screen various conditions (temperature, concentration, solvents) to obtain diffraction-quality crystals.
-
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice.
-
Structure Solution and Refinement:
-
The diffraction pattern is used to determine the unit cell dimensions and space group.
-
The electron density map is solved to locate the positions of all non-hydrogen atoms.
-
The model is refined, and if the data is of sufficient quality and a heavy atom is not present, anomalous dispersion effects (e.g., the Flack parameter) can be used to determine the absolute configuration of the molecule in the crystal.[8][9]
-
Conclusion: A Self-Validating System
The structural elucidation of this compound is a case study in the power of a multi-technique, orthogonal analytical approach. Each step serves to validate the next. Mass spectrometry and IR confirm the basic molecular formula and functionality. A suite of 1D and 2D NMR experiments meticulously pieces together the complex bicyclic framework. Finally, the critical stereochemistry is resolved through a combination of chiral separation and definitive analysis by NMR and X-ray crystallography. Following this rigorous, evidence-based workflow ensures the unambiguous identification of the correct stereoisomer, a requirement of utmost importance for the development of safe and effective pharmaceuticals.
References
- A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. (n.d.). Benchchem.
- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH.
- Chiral Ligand-Exchange Chromatography for Separation of Three Stereoisomers of Octahydroindole-2-carboxylic Acid. (n.d.). ResearchGate.
- X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). ResearchGate.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). SpringerLink.
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An In-depth Technical Guide to tert-Butyl Octahydro-1H-indole-2-carboxylate: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of tert-butyl octahydro-1H-indole-2-carboxylate, a crucial building block in modern pharmaceutical synthesis. Recognizing the paramount importance of stereochemistry in drug efficacy, this document focuses primarily on the well-characterized (2S,3aS,7aS) stereoisomer, a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. We will first delve into the detailed physicochemical properties and synthesis of the parent carboxylic acid, for which extensive experimental data exists, and then extend this understanding to its tert-butyl ester derivative.
Part 1: The Core Scaffold: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
The foundation of the title compound is its parent carboxylic acid, often referred to as H-Oic-OH. Its rigid, bicyclic structure and defined stereocenters make it an invaluable chiral building block for introducing specific structural motifs into potential drug candidates, thereby enhancing potency and selectivity.[1]
Physicochemical Properties
The properties of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid are well-documented, providing a solid baseline for understanding its derivatives.
| Property | Value | Source(s) |
| CAS Number | 80875-98-5 | [2][3] |
| Molecular Formula | C₉H₁₅NO₂ | [2][3] |
| Molecular Weight | 169.22 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 267–269 °C | [1][2] |
| Solubility | Soluble in methanol and water | [2] |
| Optical Rotation | [α]D −45.6 (c 0.46, MeOH) | [1] |
Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
The most direct and efficient synthesis of the (2S,3aS,7aS) stereoisomer involves the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. The use of platinum(IV) oxide (PtO₂) as a catalyst at atmospheric pressure allows for a high diastereoselectivity and yield.
Experimental Protocol: Catalytic Hydrogenation [1]
-
Reaction Setup: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a hydrogenation vessel.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution.
-
Hydrogenation: The mixture is subjected to hydrogenation at 60 °C under atmospheric pressure of H₂ gas for 24 hours.
-
Work-up: The catalyst is removed by filtration through Celite and washed with acetic acid.
-
Isolation: The combined filtrate is concentrated under reduced pressure to dryness.
-
Purification: The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (Typical Yield: 85%).
Caption: Synthesis workflow for the parent acid.
Characterization Data of the Parent Acid[1]
-
¹H NMR (D₂O, 400 MHz) δ: 4.06 (m, 1H), 3.65 (m, 1H), 2.36–2.25 (m, 2H), 2.01–1.91 (m, 1H), 1.82–1.73 (m, 1H), 1.64–1.23 (m, 7H).
-
¹³C NMR (D₂O, 100 MHz) δ: 175.42, 59.70, 59.34, 36.91, 32.36, 25.06, 24.38, 21.36, 20.88.
-
IR (KBr) ν: 3600–2200 (broad O-H, N-H), 1623 (C=O) cm⁻¹.
-
HRMS (ESI) [M+H]⁺: Calculated for C₉H₁₆NO₂: 170.1176; Found: 170.1174.
Part 2: this compound
The tert-butyl ester is synthesized by protecting the carboxylic acid functionality of the parent compound. This transformation is critical for subsequent peptide coupling reactions in the synthesis of larger molecules like Perindopril, preventing the carboxyl group from participating in unwanted side reactions.[1][4]
Physicochemical Properties (Calculated and Inferred)
| Property | Value | Rationale |
| Molecular Formula | C₁₃H₂₃NO₂ | Addition of C₄H₈ to the parent acid. |
| Molecular Weight | 225.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless oil or low-melting solid | Esterification typically reduces melting points. |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate); Insoluble in water | The non-polar tert-butyl group increases lipophilicity. |
| Boiling Point | Higher than the parent acid | Increased molecular weight. |
| Melting Point | Significantly lower than the parent acid | Disruption of intermolecular hydrogen bonding. |
Proposed Synthesis of tert-Butyl (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate
A robust and modern method for the tert-butylation of carboxylic acids, particularly those with sensitive functional groups like amino acids, utilizes tert-butyl acetate as both the reagent and solvent in the presence of a strong, non-nucleophilic acid catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5] This method avoids the use of hazardous reagents like perchloric acid and proceeds under mild conditions.[5]
Proposed Experimental Protocol: Tf₂NH-Catalyzed Esterification [5]
-
Reaction Setup: To a suspension of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 equiv) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The amino acid should dissolve as it reacts to form a soluble salt.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by a brine wash.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl ester.
Caption: Proposed synthesis of the tert-butyl ester.
Expected Spectroscopic Features
While experimental spectra are not publicly available, the expected changes upon esterification are predictable:
-
¹H NMR: The most significant change would be the appearance of a sharp, strong singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The broad signal for the carboxylic acid proton would disappear.
-
¹³C NMR: A new quaternary carbon signal for the tert-butyl group would appear around 80-82 ppm, and a signal for the methyl carbons of the tert-butyl group would be observed around 28 ppm. The chemical shift of the carbonyl carbon would also be slightly affected.
-
IR: The broad O-H stretch of the carboxylic acid (3600–2200 cm⁻¹) would disappear and be replaced by C-H stretches of the tert-butyl group (~2980 cm⁻¹). The C=O stretch would likely shift to a slightly higher wavenumber (e.g., ~1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would correspond to the calculated mass of 226.1751.
Part 3: Application in Drug Discovery - The Synthesis of Perindopril
The primary and most critical application of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is as a pivotal intermediate in the industrial synthesis of Perindopril.[1][4] In this process, the tert-butyl ester serves as the protected form of the bicyclic amino acid, allowing its secondary amine to be selectively coupled with another key intermediate, N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This peptide coupling is typically facilitated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[1] Following the coupling, the tert-butyl protecting group is removed under acidic conditions to reveal the free carboxylic acid of Perindopril.
Caption: Role in Perindopril Synthesis.
Part 4: Safety and Handling
As with all laboratory chemicals, this compound and its parent acid should be handled with appropriate care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. Store containers tightly closed in a cool, dry place.
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A Comprehensive Technical Guide to Tert-butyl Octahydro-1H-indole-2-carboxylate: Synthesis, Stereochemistry, and Applications
Executive Summary: Tert-butyl octahydro-1H-indole-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a conformationally constrained, non-proteinogenic amino acid derivative, it serves as a crucial building block in the synthesis of complex molecular architectures. Its most notable application is as a key intermediate in the manufacture of angiotensin-converting enzyme (ACE) inhibitors, particularly Perindopril and Trandolapril, which are widely used to treat hypertension and heart failure. This guide provides an in-depth analysis of the compound's nomenclature and stereoisomers, details its physicochemical and spectroscopic properties, outlines established synthetic routes and protocols, explores its pivotal role in drug synthesis, and discusses relevant analytical methodologies for its characterization and quality control.
Nomenclature, Structure, and Identifiers
The chemical name "this compound" describes a saturated bicyclic indole core with a tert-butyl ester at the C2 position. However, the name is ambiguous without specifying the stereochemistry at the three chiral centers: C2, C3a, and C7a. The most pharmacologically relevant and commercially significant stereoisomer is the (2S,3aS,7aS) configuration, which is the diastereomer used in the synthesis of ACE inhibitors like Perindopril.
This guide will focus primarily on tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate . It is important to distinguish this saturated (octahydro) compound from its aromatic analog, tert-butyl 1H-indole-2-carboxylate (CAS 75400-67-8), which has a different chemical structure and reactivity profile.[1]
The target compound is typically synthesized from its corresponding carboxylic acid precursor, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid. Key identifiers for both the final ester and its parent acid are summarized below.
Table 1: Core Identifiers for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate and its Parent Acid
| Identifier | Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid |
| CAS Number | Not broadly assigned; often generated in situ. | 80875-98-5[2][3][4], 2165676-00-4[5] |
| IUPAC Name | tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₃H₂₃NO₂ | C₉H₁₅NO₂ |
| Molecular Weight | 225.33 g/mol | 169.22 g/mol [4] |
| Synonyms | Boc-Oic-OtBu | Oic, Perhydroindole-2-carboxylic acid |
Physicochemical and Spectroscopic Properties
The tert-butyl ester is typically a solid or oil at room temperature, with solubility in common organic solvents. As a non-chromophoric compound, it lacks significant UV absorbance, which necessitates the use of alternative analytical techniques like refractive index detection or mass spectrometry for quantification.
Table 2: Physicochemical Properties of the Parent Acid, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 267-269 °C | [4] |
| Boiling Point | 318.6 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in methanol and water | [2][4] |
| Specific Rotation [α]D | -45.6 to -50.0 deg (c=1, Methanol) | [6][7] |
Spectroscopic Characterization
Detailed spectroscopic data for the tert-butyl ester is not widely published, as it is often used as an unisolated intermediate. However, its expected spectral features can be reliably predicted based on its structure:
-
¹H NMR: The most prominent signal would be a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The protons on the bicyclic ring system would appear as a complex series of multiplets in the upfield region (1.0-4.0 ppm).
-
¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group around 80-82 ppm and the three methyl carbons around 28 ppm. The ester carbonyl carbon would appear downfield, typically in the 170-175 ppm range.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the ester is expected around 1730-1740 cm⁻¹. The spectrum would also feature prominent C-H stretching bands below 3000 cm⁻¹ for the saturated aliphatic rings.
-
Mass Spectrometry (MS): In ESI+ mode, the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 226. The loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) is a common fragmentation pathway, leading to a significant fragment ion at m/z 170.
Synthesis and Stereochemical Control
The synthesis of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is predicated on the stereoselective synthesis of its parent carboxylic acid.
Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
One established and efficient method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The choice of catalyst and reaction conditions is critical for achieving the desired cis-fused ring system of the (3aS,7aS) configuration.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid [6]
-
Setup: To a hydrogenation vessel, add (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) and glacial acetic acid (60 mL).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 300 mg) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Maintain the reaction for 24 hours or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional acetic acid.
-
Isolation: Evaporate the combined filtrate to dryness under reduced pressure.
-
Purification: Recrystallize the resulting solid residue from ethanol to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
Causality Insight: The use of a heterogeneous catalyst like PtO₂ in an acidic medium like acetic acid is crucial. The substrate adsorbs onto the catalyst surface, allowing for the stereoselective delivery of hydrogen from one face of the aromatic ring, leading to the formation of the thermodynamically favored cis-fused bicyclic system.
Esterification to Form the Tert-butyl Ester
The carboxylic acid is converted to its tert-butyl ester to serve as a protecting group during subsequent peptide coupling reactions. The tert-butyl group is sterically bulky, preventing the ester from being easily hydrolyzed under neutral or basic conditions, yet it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting other functional groups like ethyl esters.
Applications in Drug Development
The primary utility of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is as a pivotal intermediate in the synthesis of ACE inhibitors.
Synthesis of Perindopril
In the synthesis of Perindopril, the parent acid is first esterified to protect the carboxyl group. While benzyl esters are also used, the tert-butyl ester offers an alternative protecting group strategy. The secondary amine of the octahydroindole is then coupled with the N-carboxyalkylated dipeptide side chain, N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.
Caption: Key steps in the synthesis of Perindopril from the title compound.
Protocol Insight: Peptide Coupling and Deprotection [8]
-
Activation & Coupling: The carboxylic acid of the side chain (B) is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBT). This forms a highly reactive intermediate.
-
Nucleophilic Attack: The secondary amine of the octahydroindole ester (A) acts as a nucleophile, attacking the activated carboxyl group to form a new amide bond, yielding the fully protected Perindopril intermediate (C).
-
Deprotection: The intermediate (C) is treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This selectively cleaves the tert-butyl ester via an SN1-type mechanism, releasing isobutylene gas and revealing the free carboxylic acid of Perindopril (D) without affecting the ethyl ester on the side chain.
-
Salt Formation: The resulting Perindopril free base is often converted to a stable, crystalline salt, such as the erbumine (tert-butylamine) salt, for pharmaceutical formulation.[9][10]
This strategic use of orthogonal protecting groups (acid-labile tert-butyl ester vs. base-labile/hydrogenolyzable esters) is a cornerstone of modern pharmaceutical synthesis, allowing for the precise and high-yield construction of complex molecules.
Analytical Methodologies
The quality control of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its derivatives is challenging due to the presence of multiple stereoisomers and the lack of a UV chromophore.
HPLC with Refractive Index Detection (HPLC-RI): A validated reverse-phase HPLC method using a refractive index detector is an effective technique for separating and quantifying the four possible pairs of enantiomers of octahydro-1H-indole-2-carboxylic acid.
Exemplary HPLC-RI Method Parameters:
-
Column: A suitable C18 or polar-embedded column.
-
Mobile Phase: An isocratic mobile phase, such as 10 mM potassium phosphate buffer at an acidic pH (e.g., 3.0), is effective for separating the isomers.
-
Detector: Refractive Index (RI) Detector.
-
Rationale: The RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. This makes it ideal for non-chromophoric compounds where UV detection is not feasible.
Safety and Handling
The parent acid, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is generally considered a non-hazardous substance.[2] However, as with all laboratory chemicals, standard safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents.[2]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PubMed Central. [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. (n.d.). Google Patents. [Link]
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Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. (n.d.). PubMed Central. [Link]
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1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. [Link]
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CAS RN | 80875-98-5 | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid. (n.d.). American Elements. [Link]
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1-(Tert-butoxycarbonyl)indole. (n.d.). PubChem. [Link]
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Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (n.d.). European Patent Office. [Link]
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Introduction: The Strategic Value of Conformational Constraint in Drug Design
An In-depth Technical Guide to the Biological Activity of Substituted Octahydro-indole-2-carboxylates
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The octahydro-indole-2-carboxylate (Oic) core, a bicyclic, non-proteinogenic amino acid, stands out as a privileged structure in this context.[1][2][3] As a saturated analogue of proline, Oic introduces significant rigidity into molecular structures, a property that profoundly influences biological activity.[1][3][4]
This guide provides a comprehensive exploration of the biological activities of substituted octahydro-indole-2-carboxylates. We will delve into the synthetic rationale, the critical structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic effects, with a primary focus on their role as potent inhibitors of the Angiotensin-Converting Enzyme (ACE). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Octahydro-indole-2-carboxylate Scaffold: A Privileged Core
The utility of the Oic scaffold is rooted in several key physicochemical properties that address common challenges in drug development, such as poor metabolic stability and low bioavailability.[1]
-
Conformational Rigidity : The fused cyclohexane ring locks the five-membered pyrrolidine ring into a defined conformation.[1] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency. Furthermore, this rigidity can enhance selectivity by favoring interaction with a specific receptor conformation.
-
Enhanced Lipophilicity : The saturated bicyclic system increases the hydrophobic character of molecules compared to simpler amino acids.[1][4] This property can improve passive membrane permeability and overall bioavailability, facilitating the absorption and distribution of the drug throughout the body.[4]
-
Metabolic Stability : The non-natural structure and conformational constraints of the Oic core make peptides and peptidomimetics that contain it more resistant to degradation by proteases, extending their biological half-life.[1][2]
-
Stereochemical Diversity : Oic possesses three stereogenic centers, giving rise to eight possible stereoisomers.[1] The (2S,3aS,7aS)-isomer is the most commonly used in drug development, but each isomer presents a unique three-dimensional arrangement, offering a rich platform for stereochemical optimization in drug design.[1]
Synthesis of the Oic Scaffold: Building the Core
The synthesis of enantiomerically pure Oic is a critical first step in the development of drugs based on this scaffold. Various methods have been developed, often starting from indole-2-carboxylic acid or its derivatives.[4][5]
General Synthetic Workflow
A common and effective strategy involves the catalytic hydrogenation of the indole ring system. This approach leverages readily available starting materials to construct the saturated bicyclic core. The workflow is designed to achieve high stereoselectivity, which is crucial for biological activity.
Caption: The RAAS pathway and the inhibitory action of Oic-based drugs.
Structure-Activity Relationship (SAR)
The efficacy of Perindopril and Trandolapril stems from how their structure, incorporating the Oic core, mimics the transition state of the natural substrate of ACE.
-
The Oic carboxylic acid group chelates the essential zinc ion in the active site of the ACE enzyme.
-
The rigid bicyclic Oic structure acts as a surrogate for the C-terminal dipeptide of Angiotensin I (specifically mimicking a proline residue), fitting snugly into the S1' and S2' hydrophobic pockets of the enzyme. [1]* The N-substituted side chain (e.g., the N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine moiety in Perindopril) occupies the S1 pocket, providing additional binding interactions. [6] The precise stereochemistry of the Oic core is paramount. The (2S,3aS,7aS) configuration is optimal for fitting into the active site of ACE, highlighting the importance of stereocontrolled synthesis.
Other Notable Biological Activities
While ACE inhibition is the most prominent activity, the Oic scaffold has been successfully incorporated into compounds targeting other biological systems.
-
Bradykinin B2 Receptor Antagonists : The drug Icatibant, used to treat hereditary angioedema, incorporates Oic as a proline substitute. This modification confers high metabolic stability and potent antagonism of the bradykinin B2 receptor. [1]* Prolyl Oligopeptidase (POP) Inhibitors : Oic-based compounds have shown potent inhibition of POP, an enzyme implicated in cognitive and neurological disorders, demonstrating the scaffold's potential in neuropharmacology. [1]* Antithrombotic Agents : Natural products containing the Oic motif, such as marine aeruginosins, have displayed potent antithrombotic properties. [4]
Experimental Protocols for Biological Evaluation
Evaluating the biological activity of novel substituted octahydro-indole-2-carboxylates requires robust and validated assays.
Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound against ACE. It relies on the spectrophotometric measurement of a product formed by ACE-mediated cleavage of a synthetic substrate.
Workflow:
Caption: Experimental workflow for an in vitro ACE inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (substituted Oic derivative) in a suitable buffer (e.g., 100 mM HEPES, pH 8.3). Prepare solutions of ACE and the substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG).
-
Assay Setup: In a 96-well UV-transparent plate, add buffer to all wells.
-
Controls & Test Compound: Add the test compound dilutions to their respective wells. Add a known ACE inhibitor (e.g., captopril) to the positive control wells and buffer/vehicle to the negative control wells.
-
Enzyme Addition: Add the ACE solution to all wells except for a substrate blank.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAPGG substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the decrease in absorbance at 340 nm over time, as the cleavage of FAPGG by ACE results in a change in absorbance.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Summary
The biological activity of Oic derivatives is highly dependent on the nature and stereochemistry of the substitutions. While extensive comparative data tables require specific experimental series, the literature firmly establishes the potency of clinically approved agents.
| Compound | Target | Biological Activity | Therapeutic Use |
| Perindopril | ACE | Potent Inhibition | Hypertension, Heart Failure [7][8] |
| Trandolapril | ACE | Potent Inhibition | Hypertension, Heart Failure [1][9][10] |
| Icatibant | Bradykinin B2 Receptor | Potent Antagonism | Hereditary Angioedema [1] |
| S 17092 | Prolyl Oligopeptidase | Potent Inhibition | Investigational (Cognitive Disorders) [1] |
Conclusion and Future Directions
The substituted octahydro-indole-2-carboxylate scaffold is a proven platform for the design of potent and selective therapeutic agents. Its inherent conformational rigidity, combined with its favorable pharmacokinetic properties, has led to the successful development of blockbuster drugs for cardiovascular disease. The continued exploration of this scaffold's diverse stereoisomers and the development of novel synthetic methodologies for its functionalization will undoubtedly uncover new biological activities. Future research into Oic-based compounds as neuroprotective agents, antithrombotics, and peptidomimetics holds significant promise for addressing unmet medical needs.
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National Center for Biotechnology Information. (n.d.). Perindopril. PubChem Compound Database. Available at: [Link]
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Zhang, Y. (2012). Facile syntheses of isotope-labeled chiral octahydroindole-2-carboxylic acid and its N-methyl analog. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
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Tert-butyl octahydro-1H-indole-2-carboxylate as a precursor for ACE inhibitors
An In-Depth Technical Guide: Tert-butyl octahydro-1H-indole-2-carboxylate as a Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. The efficacy and specificity of modern ACE inhibitors, such as Perindopril, are largely dictated by their molecular architecture, which is designed to interact with the active site of the ACE enzyme. The synthesis of these complex molecules relies on the strategic use of chiral building blocks. This technical guide provides a comprehensive overview of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, a critical precursor in the industrial synthesis of Perindopril. We will explore the rationale behind its molecular design, detailed synthetic pathways, its pivotal role in the coupling reaction to form the drug substance, and the analytical methodologies required to ensure stereochemical purity and quality. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a deep technical understanding of this essential pharmaceutical intermediate.
The Central Role of ACE Inhibition in Cardiovascular Therapy
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension.[3]
Mechanism of Action of ACE Inhibitors
ACE inhibitors exert their therapeutic effect by targeting the angiotensin-converting enzyme.[4] Their primary mechanism involves blocking the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][5][6] This inhibition leads to several beneficial downstream effects:
-
Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen, thereby lowering peripheral vascular resistance and blood pressure.[2][5][6]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By lowering angiotensin II levels, ACE inhibitors decrease aldosterone secretion, leading to natriuresis (sodium excretion) and diuresis (water excretion), which reduces blood volume.[1][6]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[3][5][6]
This multi-faceted mechanism makes ACE inhibitors highly effective in treating hypertension and improving outcomes in patients with heart failure.[2]
The Precursor: Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
The synthesis of structurally complex ACE inhibitors like Perindopril necessitates a chiral building block that establishes the correct three-dimensional orientation of the final molecule. This compound serves this exact purpose.
2.1. Chemical Profile and Stereochemical Importance
Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic amino acid with three chiral centers (at carbons 2, 3a, and 7a), meaning it can exist as eight different stereoisomers.[7] The biological activity of the final ACE inhibitor is critically dependent on the specific stereochemistry of this core.
-
(2S,3aS,7aS)-isomer: This specific isomer is the key intermediate for the synthesis of Perindopril .[7][8][9]
-
(2S,3aR,7aS)-isomer: In contrast, this diastereomer is the precursor for Trandolapril , another ACE inhibitor.[7][8][9]
This stereospecificity highlights the necessity of robust synthetic and analytical methods to produce and verify the correct enantiomerically pure isomer for the desired drug product.
2.2. The Role of the Tert-butyl Ester: A Strategic Protecting Group
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction. In the synthesis of Perindopril, the carboxylic acid of the OIC scaffold must be protected before the crucial amide bond formation (coupling) step.
The tert-butyl ester is an ideal choice for this role due to several factors:
-
Steric Hindrance: The bulky tert-butyl group provides excellent steric protection, preventing the carboxylate from undergoing unwanted side reactions.
-
Stability: It is stable to a wide range of reaction conditions, including those used in peptide coupling.
-
Selective Cleavage: The tert-butyl ester can be removed under specific acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) that typically do not affect other functional groups in the molecule, such as the ethyl ester on the other half of the molecule.
A modern, environmentally friendly approach for this transformation involves using di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions, which aligns with green chemistry principles.[10]
2.3. Synthesis of the Core Scaffold and its Esterification
The industrial synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid often starts from more readily available precursors like indole-2-carboxylic acid, followed by a series of reduction and chiral resolution steps.[11][12]
Experimental Protocol: Tert-butylation of (2S,3aS,7aS)-OIC
This protocol describes a representative method for protecting the carboxylic acid.
Objective: To synthesize tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate from the corresponding carboxylic acid.
Materials:
-
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Tert-butanol (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1 equivalent) in tert-butanol, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tert-butyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation:
-
TLC/HPLC: Compare the reaction mixture to a standard of the starting material to confirm conversion.
-
NMR Spectroscopy: The appearance of a singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group in ¹H NMR confirms successful esterification.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the tert-butyl ester product.
Application in Synthesis: The Pathway to Perindopril
With the chiral precursor in hand, the next stage is the formation of Perindopril through a critical peptide coupling reaction.
3.1. Overview of Perindopril Synthesis
The core of the synthesis involves creating an amide bond between the secondary amine of the tert-butyl OIC ester and the carboxylic acid of the second key intermediate, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.[13][14] The resulting coupled product is then deprotected to yield Perindopril, which is subsequently isolated as its stable tert-butylamine (erbumine) salt.[15]
Experimental Protocol: Synthesis of Perindopril
This protocol outlines the key coupling and final salt formation steps.[13][15][16]
Objective: To synthesize Perindopril Erbumine from its key intermediates.
Part A: Peptide Coupling
-
Dissolve N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine (1 equivalent) in an anhydrous, non-polar solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) (1.05 equivalents), and an activator, like 1-hydroxybenzotriazole (HOBT) (1.05 equivalents). Stir for 20 minutes.
-
Add a solution of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct that precipitates out of the solution.
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the protected Perindopril intermediate.
Part B: Deprotection and Salt Formation
-
Dissolve the protected intermediate from Part A in a suitable solvent (e.g., ethyl acetate).
-
Add a strong acid (e.g., trifluoroacetic acid or pass dry HCl gas) to cleave the tert-butyl ester protecting group. Monitor by TLC/HPLC.
-
Once deprotection is complete, neutralize the excess acid carefully.
-
To the solution of crude Perindopril free acid, add tert-butylamine (1 equivalent) dropwise with stirring.[16]
-
Heat the mixture to reflux until a clear solution is obtained, then cool slowly to allow crystallization. Seeding with a small crystal of pure Perindopril Erbumine α-form can facilitate this process.[17][18]
-
Filter the resulting crystals, wash with cold ethyl acetate, and dry under vacuum to yield Perindopril Erbumine.[13]
Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of the final Active Pharmaceutical Ingredient (API) is paramount. A suite of analytical techniques is employed throughout the synthesis.[19][20][21]
4.1. Importance of Stereochemical Purity
As established, different stereoisomers of the OIC precursor lead to different drugs.[7] Contamination with an incorrect diastereomer can lead to a final product with reduced efficacy and potentially different pharmacological or toxicological profiles. Therefore, methods capable of separating these isomers are essential.[8][9][22]
4.2. Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis and quantification. Chiral HPLC methods are used to separate and quantify stereoisomers, while reverse-phase HPLC is used for assessing chemical purity.[19][21][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compounds at each stage of the synthesis.[19]
-
UV-Vis Spectroscopy: A simpler method for quantification of Perindopril, which has a UV absorbance maximum around 213 nm.[19][24]
-
X-Ray Powder Diffraction (XRPD): Crucial for identifying and controlling the polymorphic form of the final Perindopril Erbumine salt, as different polymorphs can have different physical properties like solubility and stability.[25][26]
Data Table: Typical Analytical Parameters
| Compound | Technique | Key Parameter | Typical Value |
| Tert-butyl OIC Ester | ¹H NMR (CDCl₃) | Tert-butyl protons (singlet) | ~1.45 - 1.50 ppm |
| MS (ESI+) | [M+H]⁺ | m/z 226.18 | |
| Perindopril Erbumine | HPLC (RP-C18) | Retention Time | Varies with method |
| UV λmax (Methanol) | Wavelength of max absorbance | ~213 nm[19][24] | |
| MS (ESI+) | [M+H]⁺ (Perindopril acid) | m/z 369.24 | |
| XRPD (α-form) | Characteristic 2θ peaks | 5.3°, 10.7°, 16.1°, 24.4°[26] |
Conclusion and Future Perspectives
Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is not merely an intermediate; it is the foundational chiral scaffold upon which the therapeutic efficacy of Perindopril is built. Its synthesis, purification, and use in subsequent coupling reactions require meticulous control over stereochemistry and reaction conditions. Understanding the causality behind the choice of protecting group, the nuances of the coupling reaction, and the rigor of the analytical validation provides a complete picture of its role in pharmaceutical manufacturing.
Future work in this area will likely focus on developing more efficient and greener synthetic routes to the OIC core, potentially through asymmetric catalysis to avoid costly chiral resolution steps. Furthermore, the application of this versatile scaffold may extend beyond ACE inhibitors, serving as a valuable building block for new therapeutic agents in other disease areas.
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An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Tert-Butyl Octahydro-1H-Indole-2-Carboxylate
Introduction: Understanding the Compound and Its Significance
Tert-butyl octahydro-1H-indole-2-carboxylate is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural motif is a cornerstone in the development of angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely used to treat hypertension and heart failure.[1][2] The indole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known for its broad range of biological activities and therapeutic applications.[3][4]
Given its integral role in drug discovery and development, researchers, scientists, and process chemists frequently handle this compound. While specific toxicological data for this compound is not extensively documented, the general principles of handling indole derivatives and tert-butylated compounds necessitate a cautious and well-informed approach.[5][6] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this valuable synthetic intermediate, grounded in established laboratory safety principles and regulatory guidelines. The protocols herein are designed to be self-validating systems, ensuring the protection of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's potential hazards is the foundation of its safe use. While a complete toxicological profile for this specific molecule is not available, data from structurally related indole- and tert-butyl-containing compounds indicate a need for prudent handling.[6][7]
2.1. Potential Health Effects
Based on analogous compounds, the primary hazards are associated with irritation upon contact.[8][9] It is crucial to treat this substance with the recognition of it having "unknown hazards and toxicity".[10]
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[8][9]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[8][11]
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[7][8]
The tert-butyl group, while often used to modulate a molecule's pharmacokinetic properties, can also influence its toxicological profile. Some tert-butylated phenolic compounds have been associated with skin, liver, and lung toxicity, as well as endocrine disruption, underscoring the need to minimize exposure.[6]
2.2. Physicochemical Data Summary
The physical and chemical properties of a substance are critical for determining appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₂ | Inferred |
| Molecular Weight | 225.33 g/mol | Inferred |
| Physical State | Solid, powder or crystal | [5] |
| Appearance | White to off-white | |
| Solubility | Soluble in organic solvents like methanol and DMSO | [5] |
| Storage Temperature | Inert atmosphere, 2-8°C recommended | [5][10] |
| Boiling Point | ~400.9°C at 760 mmHg (Predicted) | [5] |
| Flash Point | ~196.2°C (Predicted) | [5] |
Laboratory Handling and Personal Protective Equipment (PPE)
A proactive approach to exposure prevention is paramount. The following engineering controls and PPE are mandatory when handling this compound.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of the solid material and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][11]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[13][14]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[13]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[13] For larger quantities, additional protection such as an apron or sleeves may be warranted.
-
Respiratory Protection: If a fume hood is not available or if there is a risk of aerosolization, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge.[15]
Diagram 1: Standard Handling Workflow
Caption: Decision logic for the proper storage of the target compound.
Emergency and First-Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical. All personnel should be familiar with these procedures before beginning work.
5.1. First-Aid Measures
-
General Advice: Show the safety data sheet to the attending medical personnel. [12]Immediately remove any clothing contaminated by the product. [8]* If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [8][10]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [8][12]* In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8][12]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for medical advice. [7][12] 5.2. Spill Response Protocol
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust. Ensure adequate ventilation. [7]* Containment and Cleanup: Wear full PPE. For small spills, carefully sweep up or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust. For large spills, prevent further leakage if safe to do so and contact environmental health and safety personnel.
-
Environmental Precautions: Do not let the product enter drains or waterways. [13]
Disposal Considerations
Chemical waste disposal must be performed in compliance with all applicable federal, state, and local regulations. [16]
-
Chemical Disposal: The compound should be disposed of through a licensed chemical waste disposal company. [7]Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal. [7][16]
References
- Fisher Scientific. (2010).
- Xinghui. (n.d.). (2S)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic Acid CAS 186096-30-0.
- Pro-Lab Diagnostics. (n.d.).
- Chemicalbook. (2025).
- Fisher Scientific. (2025).
- CymitQuimica. (2024). Safety Data Sheet, tert-Butyl 4-(hydroxymethyl)
- Hardy Diagnostics. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.
- Evolve. (2021). Evolve's guide to storing lab chemicals safely.
- Fisher Scientific. (2023). Safety Data Sheet, tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)
- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- AK Scientific, Inc. (n.d.).
- TCI Chemicals. (n.d.). (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid.
- BLD Pharmatech. (n.d.).
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- Sigma-Aldrich. (n.d.).
- GuideChem. (n.d.). INDOLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS No. 84117-86-2) SDS.
- Apollo Scientific. (2022). Safety Data Sheet, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid.
- PubMed Central (PMC). (2024).
- Pipitone, D., & Hedberg, D. (1982). Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble.
- Health and Safety Authority. (n.d.).
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- PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole.
- Cornell University Environmental Health and Safety. (n.d.). General Storage Guidelines.
- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril.
- Storemasta. (2023).
- MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl Octahydro-1H-indole-2-carboxylate
Introduction: The Significance of Chiral Octahydroindoles
The octahydro-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Specifically, stereochemically pure octahydro-1H-indole-2-carboxylic acid and its derivatives are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like perindopril and trandolapril, which are widely used in the treatment of hypertension and heart failure.[1] The precise stereochemical configuration of these molecules is paramount to their pharmacological activity, making their stereoselective synthesis a critical endeavor for drug development professionals.
This comprehensive guide provides a detailed protocol for the stereoselective synthesis of tert-butyl octahydro-1H-indole-2-carboxylate, a valuable building block for further chemical elaboration. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings of the key stereoselective transformation, and provide a robust, step-by-step experimental procedure.
Synthetic Strategy: A Two-Pronged Approach to Stereocontrol
The synthesis of this compound necessitates control over multiple stereocenters. Our strategy hinges on a key asymmetric hydrogenation of a suitably protected indole-2-carboxylate precursor. This approach allows for the efficient installation of the desired stereochemistry in the heterocyclic ring system. The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow.
Part 1: Preparation of the N-Boc-Protected Indole Precursor
The initial phase of the synthesis focuses on the preparation of the hydrogenation substrate, N-Boc-tert-butyl-indole-2-carboxylate. The tert-butyl ester is chosen for its stability under various reaction conditions and its facile cleavage under acidic conditions if the free carboxylic acid is required for subsequent transformations. The N-Boc protecting group is crucial as it modulates the electronic properties of the indole ring, facilitating a more controlled hydrogenation and preventing side reactions.[2][3]
Protocol 1.1: Esterification of Indole-2-carboxylic Acid
This protocol describes the synthesis of tert-butyl indole-2-carboxylate.
Materials:
-
Indole-2-carboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl indole-2-carboxylate.
Protocol 1.2: N-Boc Protection
This protocol details the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
tert-Butyl indole-2-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl indole-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Boc-tert-butyl-indole-2-carboxylate.
Part 2: Stereoselective Hydrogenation
This is the cornerstone of the synthesis, where the planar, achiral indole ring is transformed into a chiral, saturated octahydroindole system. The choice of catalyst and chiral ligand is paramount for achieving high diastereo- and enantioselectivity. Rhodium complexes with chiral bisphosphine ligands have demonstrated excellent performance in the asymmetric hydrogenation of N-protected indoles.[3]
Mechanism of Asymmetric Hydrogenation
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is a well-studied process. The key steps involve:
-
Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition of molecular hydrogen to form a rhodium(III) dihydride species.
-
Substrate Coordination: The N-Boc-protected indole-2-carboxylate coordinates to the rhodium center.
-
Migratory Insertion: A hydride is transferred from the rhodium to one face of the coordinated indole, forming a rhodium-alkyl intermediate. The chiral ligand environment dictates the facial selectivity of this step, thereby establishing the stereochemistry.
-
Reductive Elimination: The second hydride is transferred to the alkyl group, leading to reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst.
Sources
Synthesis of tert-Butyl Octahydro-1H-indole-2-carboxylate: An In-Depth Experimental Protocol for Drug Discovery Intermediates
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of tert-butyl octahydro-1H-indole-2-carboxylate, a crucial chiral building block in the development of various pharmaceutical agents, notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This document outlines the chemical principles, reaction mechanism, a step-by-step laboratory procedure, and critical safety considerations for the catalytic hydrogenation of tert-butyl 1H-indole-2-carboxylate. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a reproducible and efficient synthesis.
Introduction: The Strategic Importance of the Octahydroindole Scaffold
The octahydro-1H-indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is paramount for specific interactions with biological targets. The tert-butyl ester derivative, the subject of this protocol, serves as a key intermediate, leveraging the tert-butyl group as a robust protecting group for the carboxylic acid functionality. This protection is essential during subsequent synthetic transformations, and the group can be selectively removed under acidic conditions.[2][3]
The synthesis of this compound is primarily achieved through the catalytic hydrogenation of the aromatic indole precursor. This transformation, while conceptually straightforward, requires careful control of reaction parameters to achieve high yield and the desired stereochemistry. This guide will focus on a rhodium-on-carbon (Rh/C) catalyzed process, a method known for its efficiency in the hydrogenation of aromatic systems.[4]
Reaction Mechanism and Scientific Rationale
The catalytic hydrogenation of the indole ring is a complex heterogeneous catalytic process. The indole ring possesses significant aromatic stability, making its reduction more challenging than that of a simple alkene.[5]
2.1. The Role of the Catalyst
Heterogeneous catalysts like Rhodium on Carbon (Rh/C) provide a high surface area for the reaction to occur. The mechanism involves the following key steps:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) is adsorbed onto the surface of the rhodium catalyst, where the H-H bond is weakened.
-
Adsorption of the Substrate: The tert-butyl 1H-indole-2-carboxylate molecule is adsorbed onto the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the indole ring, leading to its saturation.
-
Desorption of the Product: The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
Rhodium is often chosen for arene hydrogenation due to its high activity and ability to operate under milder conditions compared to other catalysts like palladium or nickel.[4]
2.2. Stereochemical Considerations
The hydrogenation of the indole ring creates multiple new stereocenters. The stereochemical outcome is influenced by the catalyst, solvent, and the structure of the substrate. The reaction typically produces a mixture of diastereomers, with the cis-fused octahydroindole often being the major product. Subsequent purification, such as recrystallization, is usually necessary to isolate the desired stereoisomer.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from tert-butyl 1H-indole-2-carboxylate via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl 1H-indole-2-carboxylate | ≥97% | Commercially Available | |
| 5% Rhodium on Carbon (Rh/C) | - | Commercially Available | Handle with care, pyrophoric when dry. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Hydrogen Gas | High Purity | - | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | |
| Brine (Saturated NaCl solution) | - | Prepared in-house | |
| Anhydrous Magnesium Sulfate | - | Commercially Available | |
| Celite® | - | Commercially Available | For filtration. |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure gauge, and temperature control.
-
Schlenk flask and line for inert gas handling.
-
Magnetic stir plate.
-
Büchner funnel and filter flask.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor:
-
To the reactor vessel, add tert-butyl 1H-indole-2-carboxylate (e.g., 5.0 g, 21.6 mmol).
-
Add glacial acetic acid (100 mL).
-
Under a gentle stream of inert gas (argon or nitrogen), carefully add 5% Rhodium on Carbon (500 mg, 10 wt% of the substrate). Caution: The catalyst is pyrophoric and should be handled in an inert atmosphere when dry. It is often supplied water-wet; handle accordingly.
-
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with hydrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen gas to 500 psi (approximately 34.5 bar).
-
Begin stirring and heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet with solvent or water at all times during and after filtration. Do not allow the filter cake to dry in the air.
-
Wash the filter cake with a small amount of glacial acetic acid.
-
Carefully transfer the filtrate to a rotary evaporator and remove the acetic acid under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the desired stereoisomer.
-
Expected Yield and Characterization
-
Yield: The yield of the mixed diastereomers is typically in the range of 80-90%.
-
Appearance: A colorless to pale yellow oil or a white solid, depending on the isomeric purity.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.5-3.7 (m, 1H), 2.8-3.0 (m, 1H), 2.0-2.2 (m, 1H), 1.2-1.9 (m, 10H), 1.45 (s, 9H). (Note: The spectrum will be complex due to the presence of multiple diastereomers. The chemical shifts are approximate).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 174-175 (C=O), 80-81 (C(CH₃)₃), 58-60 (CH), 45-47 (CH), 30-35 (CH₂), 28.1 (C(CH₃)₃), 20-27 (CH₂). (Note: The spectrum will show multiple peaks for each carbon due to the presence of diastereomers).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₃NO₂ [M+H]⁺: 226.18; found: 226.18.
Safety Precautions
4.1. Hydrogen Gas
Hydrogen gas is highly flammable and can form explosive mixtures with air.[6] All operations involving hydrogen under pressure must be conducted in a well-ventilated fume hood, behind a blast shield, and away from ignition sources.[7][8]
4.2. Pyrophoric Catalyst
Rhodium on carbon, particularly after use, is pyrophoric and can ignite spontaneously upon contact with air.[9]
-
Handling: Always handle the dry catalyst under an inert atmosphere.[8]
-
Filtration: Keep the catalyst wet with solvent at all times during filtration. Do not allow the filter cake to dry.[6]
-
Quenching and Disposal: After filtration, the catalyst-containing filter cake should be immediately and carefully transferred to a separate container and submerged in water to deactivate it before disposal according to institutional guidelines.
4.3. High-Pressure Reactor
-
Always operate the high-pressure reactor according to the manufacturer's instructions.
-
Never exceed the maximum pressure and temperature ratings of the vessel.[7]
-
Regularly inspect the reactor for any signs of damage or wear.
Visual Workflow and Data Summary
Experimental Workflow Diagram
Sources
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- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. youtube.com [youtube.com]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. chem.wisc.edu [chem.wisc.edu]
Application Notes and Protocols: The Strategic Use of tert-Butyl Octahydro-1H-indole-2-carboxylate in the Synthesis of Perindopril
Abstract
This technical guide provides an in-depth exploration of a strategic synthesis route for Perindopril, a prominent angiotensin-converting enzyme (ACE) inhibitor. We focus on the application of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate as a key protected intermediate. This application note is designed for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a comparative rationale for the use of the tert-butyl protecting group over the more commonly cited benzyl ester. The protocols herein are presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Perindopril and its Synthesis
Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, perindoprilat plays a crucial role in the management of hypertension and congestive heart failure. The intricate stereochemistry of Perindopril, possessing multiple chiral centers, necessitates a highly controlled and efficient synthetic strategy to ensure the desired therapeutic efficacy and minimize diastereomeric impurities.
The industrial synthesis of Perindopril predominantly involves the coupling of two key fragments: a derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[2][3] A critical aspect of this synthesis is the judicious choice of protecting groups for the carboxylic acid moiety of the octahydroindole intermediate. While benzyl esters are frequently employed, the use of a tert-butyl ester presents a viable and, in certain contexts, advantageous alternative.
The Rationale for Employing a tert-Butyl Protecting Group
The selection of a protecting group is a pivotal decision in multi-step organic synthesis, influencing reaction conditions, yields, and purification strategies. The tert-butyl ester offers a distinct set of properties compared to the benzyl ester in the context of Perindopril synthesis.
Key Advantages:
-
Orthogonal Deprotection: The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the hydrogenolysis conditions typically used for benzyl group removal.[4] This orthogonality can be advantageous in complex syntheses where other functional groups may be sensitive to catalytic hydrogenation.
-
Avoidance of Heavy Metal Catalysts: Debenzylation requires a palladium on carbon (Pd/C) catalyst, which necessitates careful removal to avoid contamination of the final active pharmaceutical ingredient (API).[2] The acid-labile nature of the tert-butyl group circumvents the need for heavy metal catalysts in the deprotection step.
-
Stability: Tert-butyl esters exhibit high stability towards a wide range of nucleophilic and basic conditions, ensuring the integrity of the protecting group during the preceding coupling step.
This guide will now detail the synthetic workflow, commencing with the preparation of the key tert-butyl protected intermediate.
Experimental Protocols
Part I: Synthesis of tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (Intermediate 2)
The synthesis of the tert-butyl ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a crucial initial step. While the parent carboxylic acid can be synthesized via the hydrogenation of indole-2-carboxylic acid, this protocol focuses on the esterification process.
Reaction Scheme:
Caption: Esterification of the parent carboxylic acid to its tert-butyl ester.
Protocol 1: Acid-Catalyzed Esterification with tert-Butyl Acetate
This method leverages tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst.
Materials:
-
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1)
-
tert-Butyl acetate
-
Perchloric acid (HClO₄, 70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 eq) in tert-butyl acetate (10-15 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add perchloric acid (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford pure tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (2).
Expected Yield: 70-85%
Trustworthiness Check: The progress of the reaction should be monitored by TLC, staining with ninhydrin (for the appearance of the secondary amine) and a suitable visualizing agent for the carboxylic acid starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part II: Coupling of Intermediate 2 with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (Intermediate 3)
This step involves the formation of the crucial amide bond to create the backbone of Perindopril. A standard peptide coupling protocol using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is employed.
Reaction Scheme:
Caption: Amide bond formation to yield tert-butyl protected Perindopril.
Protocol 2: DCC/HOBt Mediated Coupling
Materials:
-
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (2) (1.0 eq)
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (3) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (3) and HOBt in anhydrous DCM.
-
Cool the solution to 0°C and add DCC. Stir the mixture for 30 minutes at 0°C.
-
In a separate flask, dissolve tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (2) and triethylamine in anhydrous DCM.
-
Add the solution from step 3 to the activated acid mixture from step 2 dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography to yield tert-butyl perindopril (4).
Expected Yield: 80-90%
Causality Behind Experimental Choices: HOBt is added to suppress racemization and improve the efficiency of the DCC-mediated coupling. Triethylamine acts as a base to neutralize any hydrochloride salts and facilitate the nucleophilic attack of the secondary amine.
Part III: Deprotection of tert-Butyl Perindopril to Yield Perindopril (5)
The final step is the removal of the tert-butyl protecting group to unmask the carboxylic acid, yielding Perindopril.
Reaction Scheme:
Caption: Acid-catalyzed removal of the tert-butyl protecting group.
Protocol 3: Acid-Catalyzed Deprotection
Materials:
-
tert-Butyl Perindopril (4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve tert-butyl perindopril (4) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Once the deprotection is complete, remove the DCM and TFA under reduced pressure.
-
Add toluene and co-evaporate (2-3 times) to remove residual TFA.
-
The resulting crude Perindopril (5) can be further purified by crystallization or converted directly to a pharmaceutically acceptable salt, such as Perindopril erbumine by reacting with tert-butylamine.[2]
Expected Yield: >95%
Self-Validation: The complete removal of the tert-butyl group can be confirmed by the disappearance of the characteristic singlet at ~1.5 ppm in the ¹H NMR spectrum. The final product's identity and purity should be rigorously confirmed by NMR, MS, and HPLC analysis.
Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| I: Esterification | tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (2) | 225.34 | 70-85 | >98% |
| II: Coupling | tert-Butyl Perindopril (4) | 424.58 | 80-90 | >97% |
| III: Deprotection | Perindopril (5) | 368.45 | >95 | >99% |
Concluding Remarks
The use of tert-butyl octahydro-1H-indole-2-carboxylate offers a robust and efficient pathway for the synthesis of Perindopril. The protocols detailed in this application note provide a comprehensive guide for researchers, emphasizing safety, efficiency, and high purity of the final product. The choice of the tert-butyl protecting group, with its distinct advantages in deprotection, presents a valuable strategic alternative to the more conventional benzyl ester, particularly in scenarios where avoidance of catalytic hydrogenation is desirable. The successful implementation of these protocols will enable the consistent and high-yield synthesis of this vital cardiovascular therapeutic agent.
References
- European Patent EP1679072B9. (2009). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- U.S. Patent 4,914,214. (1990). Process for the industrial synthesis of perindopril.
- U.S. Patent 7,521,566 B2. (2009).
- U.S. Patent 7,291,745 B2. (2007).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
Application Note: The Strategic Role of tert-Butyl Octahydro-1H-indole-2-carboxylate in the Stereoselective Synthesis of Trandolapril
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and for improving survival after myocardial infarction. Structurally, it is a non-sulfhydryl prodrug that is hydrolyzed in vivo to its active diacid metabolite, trandolaprilat. The synthesis of Trandolapril is a significant challenge in medicinal chemistry due to the presence of five stereocenters, demanding a highly stereoselective approach to ensure therapeutic efficacy and safety. A cornerstone of this synthesis is the bicyclic amino acid, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, which serves as the core scaffold of the molecule.[1][2] This application note provides a detailed guide on the use of its tert-butyl ester protected form, tert-butyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate , a critical intermediate that facilitates the key peptide coupling step in the construction of Trandolapril.
The Rationale for Tert-Butyl Protection in Trandolapril Synthesis
The industrial synthesis of Trandolapril typically involves the coupling of two key fragments: the indole core and the N-substituted alanine side chain, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA). To achieve a successful and high-yield amide bond formation between the secondary amine of the indole ring and the carboxylic acid of the ECPPA side chain, the carboxylic acid on the indole core itself must be temporarily masked or "protected."
The choice of the tert-butyl ester as a protecting group is a strategic one, guided by the principles of orthogonal protection. It offers several distinct advantages:
-
Chemical Stability: The tert-butyl group is exceptionally robust and inert to the nucleophilic and basic conditions required for the subsequent peptide coupling reaction. Its steric bulk prevents saponification or other unwanted side reactions at the C-2 carboxyl position.
-
Facile and Selective Cleavage: The tert-butyl ester can be cleanly removed under specific, mild acidic conditions (e.g., using trifluoroacetic acid, TFA). This process relies on the formation of a stable tert-butyl carbocation.
-
Orthogonality: The conditions for removing the tert-butyl group are orthogonal to the other functional groups in the molecule, particularly the ethyl ester on the ECPPA side chain and the newly formed amide bond, which remain intact. This selectivity is paramount for the integrity of the final molecule.
Overall Synthetic Workflow
The synthesis of Trandolapril using the tert-butyl protected indole intermediate can be conceptually divided into three major stages: Protection, Coupling, and Deprotection.
Caption: High-level workflow for Trandolapril synthesis.
Experimental Protocols and Methodologies
Part 1: Synthesis of tert-Butyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
Causality and Expertise: The direct esterification of the sterically hindered secondary carboxylic acid of the indole core with tert-butanol via traditional Fischer esterification is often low-yielding.[3] Modern methods utilize more reactive tert-butylating agents or potent catalysts that function under milder conditions. A highly effective and safer alternative to using perchloric acid is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (t-BuOAc), where t-BuOAc serves as both the solvent and the tert-butyl source.[4][5]
Protocol:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer, add (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add tert-butyl acetate (10-15 volumes). Stir to form a suspension.
-
Catalysis: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.1-1.0 equiv, depending on substrate reactivity) portion-wise at room temperature. The suspension should gradually become a clear solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl ester.
Part 2: Coupling with ECPPA to form the Protected Di-ester
Causality and Expertise: This step forms the crucial amide bond. The carboxylic acid of ECPPA is activated in situ to make it highly electrophilic. Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a classic and effective combination. HOBt suppresses side reactions and minimizes racemization.[6] A non-nucleophilic base like triethylamine (TEA) is required to neutralize the hydrochloride salt of the ECPPA if used and to facilitate the coupling.
Protocol:
-
Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) (1.05 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) in anhydrous dichloromethane (DCM, 10 volumes).
-
Activation: Cool the solution to 0 °C in an ice bath. Add Dicyclohexylcarbodiimide (DCC) (1.1 equiv) dissolved in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 30 minutes at 0 °C.
-
Nucleophilic Addition: In a separate flask, dissolve tert-butyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DCM. Add triethylamine (TEA) (1.2 equiv). Add this solution dropwise to the activated ECPPA mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor for completion via TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography to obtain the protected Trandolapril di-ester.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Part 3: Deprotection to Yield Trandolapril
Causality and Expertise: This final step selectively removes the tert-butyl group. Trifluoroacetic acid (TFA) is the reagent of choice. It is a strong acid that protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation as isobutene. The reaction is typically fast and clean at room temperature.
Protocol:
-
Setup: Dissolve the purified protected Trandolapril di-ester (1.0 equiv) in anhydrous dichloromethane (DCM, 5-10 volumes).
-
Cleavage: Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at room temperature.
-
Reaction: Stir the solution for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene or another suitable solvent may be necessary to remove residual TFA.
-
Purification: The crude Trandolapril can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by preparative HPLC to yield the final active pharmaceutical ingredient.
Quantitative Data Summary
The following table provides representative data for the key transformations in the synthesis of Trandolapril. Actual results may vary based on scale and specific laboratory conditions.
| Reaction Stage | Product | Typical Yield | Purity (HPLC) | Expected Mass (ESI-MS, [M+H]⁺) |
| Protection | tert-butyl octahydro-1H-indole-2-carboxylate | 85 - 95% | >98% | 226.18 |
| Coupling | Protected Trandolapril Di-ester | 70 - 85% | >97% | 499.32 |
| Deprotection | Trandolapril | 90 - 98% | >99.5% | 443.25 |
References
-
Study on Synthesis of Trandolapril. (2008). Chinese Pharmaceutical Journal. Available at: [Link]
-
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (2019). Thieme Chemistry. Available at: [Link]
-
Process for the synthesis of the ace inhibitor trandolapril. (2006). Semantic Scholar. Available at: [Link]
- WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril. Google Patents.
-
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. ResearchGate. Available at: [Link]
-
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Semantic Scholar. Available at: [Link]
- EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.
- EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril. Google Patents.
-
Angiotensin-converting enzyme inhibitors: synthesis and biological activity of N-substituted tripeptide inhibitors. (1990). PubMed. Available at: [Link]
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.
-
Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). J-GLOBAL. Available at: [Link]
-
Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). (1987). PubMed. Available at: [Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. Synfacts. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC. Available at: [Link]
-
Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. Available at: [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. Available at: [Link]
- AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents.
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis-Reviews.com. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2019). MDPI. Available at: [Link]
Sources
- 1. A Stereoselective Synthesis of the ACE Inhibitor Trandolapril - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. ptfarm.pl [ptfarm.pl]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
Application Notes & Protocols: Tert-butyl Octahydro-1H-indole-2-carboxylate as a Pivotal Chiral Building Block
Abstract
This technical guide provides an in-depth exploration of tert-butyl octahydro-1H-indole-2-carboxylate, a conformationally constrained, non-proteinogenic amino acid derivative. Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral building block in modern organic and medicinal chemistry. We will dissect the causality behind its synthetic utility, provide validated, step-by-step protocols for its application, and illustrate its strategic role in the synthesis of complex, high-value molecules, including leading pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
The Strategic Value of Conformational Constraint: An Introduction
In the intricate world of molecular recognition, shape is paramount. The biological activity of a drug molecule is intrinsically tied to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. This compound, and its parent acid (Octahydro-1H-indole-2-carboxylic acid or Oic), offer chemists a powerful tool to enforce conformational rigidity within a molecule.[1][2]
This bicyclic scaffold can be viewed as a proline derivative with a fused cyclohexane ring.[3] This fusion severely restricts the conformational freedom of the pyrrolidine ring, making it an excellent proline bioisostere for peptidomimetics.[2] By incorporating this rigid structure, researchers can lock a peptide backbone into a desired secondary structure, often leading to enhanced metabolic stability against enzymatic degradation and improved binding affinity.[1][2] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, facilitating many synthetic transformations before its selective removal.
The true power of this building block lies in its defined stereochemistry. With three chiral centers, multiple diastereomers exist, each providing a unique spatial arrangement of substituents.[4] This stereochemical richness is famously exploited in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, where different stereoisomers of the octahydroindole core are used to synthesize distinct blockbuster drugs like Perindopril and Trandolapril.[4]
Caption: Logical relationships of the building block's core attributes.
Synthesis of the Chiral Scaffold
The enantiomerically pure octahydro-1H-indole-2-carboxylic acid scaffold is typically prepared via the stereoselective hydrogenation of an indole precursor. A common industrial approach involves the catalytic hydrogenation of indole-2-carboxylic acid or its esters. The choice of catalyst (e.g., Palladium, Platinum) and reaction conditions (solvent, temperature, pressure, additives) is critical for controlling the diastereoselectivity of the reduction, yielding specific stereoisomers like the (2S,3aS,7aS) or (2S,3aR,7aS) isomers required for different drug syntheses.[4]
Alternative asymmetric syntheses have also been developed, often involving dynamic kinetic resolution of precursor molecules to establish the key chiral centers with high enantiomeric purity.[3] Once the chiral carboxylic acid is obtained, esterification to the tert-butyl ester can be achieved through various methods. A modern and efficient approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source.[5] Other methods involve reaction with isobutylene in the presence of a strong acid catalyst.
Caption: General synthetic workflow to the chiral building block.
Application Protocol I: Synthesis of ACE Inhibitors
The octahydroindole-2-carboxylic acid framework is the cornerstone of several major ACE inhibitors. The specific stereoisomer used is critical for efficacy. For instance, the (2S,3aS,7aS)-isomer is the key starting material for Perindopril, while the (2S,3aR,7aS)-isomer is used for Trandolapril.[4] The tert-butyl ester facilitates the crucial coupling step with the side-chain component.
Protocol: Diastereoselective Coupling for Trandolapril Synthesis
This protocol outlines the key coupling step, a cornerstone of ACE inhibitor synthesis, where the chiral indole building block is reacted with an N-carboxy anhydride (NCA) derivative. The reaction's success hinges on maintaining the stereochemical integrity of both chiral fragments.
Principle: This is a nucleophilic acyl substitution where the secondary amine of the octahydroindole ester attacks a carbonyl group of the N-carboxy anhydride. The inherent chirality of the indole scaffold guides the approach of the electrophile, leading to a stereoselective coupling. The use of a water-immiscible organic solvent helps drive the reaction and can enhance stereoselectivity.[6]
Materials:
-
(2S,3aR,7aS)-tert-butyl octahydro-1H-indole-2-carboxylate
-
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride (Ala-NCA derivative)
-
Ethyl acetate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (2S,3aR,7aS)-tert-butyl octahydro-1H-indole-2-carboxylate (1.0 eq) in anhydrous ethyl acetate (approx. 10 mL per mmol of substrate).
-
Addition of Electrophile: To the stirred solution, add the Ala-NCA derivative (1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole material is consumed (typically 4-8 hours).
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any unreacted NCA and acidic byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (the protected Trandolapril precursor) can be purified by column chromatography on silica gel to yield the desired diastereomer with high purity.
Application Protocol II: Diastereoselective α-Alkylation
The α-position of the protected octahydroindole-2-carboxylate is a key site for functionalization. Stereocontrolled alkylation at this position allows for the introduction of diverse substituents, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
Principle: The procedure involves the generation of a chiral enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The inherent chirality of the bicyclic indole system shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective C-C bond formation.[2]
Materials:
-
(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)-tert-butyl octahydro-1H-indole-2-carboxylate (N-Boc protected)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve the N-Boc protected octahydroindole ester (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add the substrate solution to the LDA solution via cannula. Causality Note: Adding the substrate to the base ensures that the base is always in excess, promoting rapid and complete deprotonation while minimizing side reactions. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Add diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
Caption: Experimental workflow for diastereoselective α-alkylation.
Data Summary: Stereoisomers and Their Applications
The utility of octahydro-1H-indole-2-carboxylic acid is exquisitely dependent on its stereochemistry. The following table summarizes the key stereoisomers and their primary applications in well-known pharmaceuticals.
| Stereoisomer | Structure | Key Application | Reference |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | (Chemical structure image would be placed here) | Core scaffold for the ACE inhibitor Perindopril . | [4][7] |
| (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | (Chemical structure image would be placed here) | Core scaffold for the ACE inhibitor Trandolapril . | [2][4] |
Conclusion
This compound is more than a mere starting material; it is a strategic chiral building block that provides a robust platform for introducing conformational constraint and stereochemical precision. Its successful application in the synthesis of blockbuster drugs like Perindopril and Trandolapril underscores its importance in medicinal chemistry. The protocols and principles outlined in this guide demonstrate its utility in key synthetic transformations, such as stereoselective coupling and diastereoselective alkylation. By understanding the causal relationship between its rigid structure and its synthetic behavior, researchers can confidently employ this building block to accelerate lead optimization and construct complex, biologically active molecules with high levels of stereocontrol.
References
- Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.
- Biosynth. Exploring the Applications of Octahydro-1H-indole-2-carboxylic Acid in Research.
- ResearchGate.
- National Center for Biotechnology Information.
- Benchchem.
- Google Patents. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril.
- ChemistryViews. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid.
- PubMed. Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490)
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. longdom.org [longdom.org]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]
- 7. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Indole Carboxylates
Introduction: The Strategic Importance of Functionalized Indole Carboxylates
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a carboxylate group onto the indole scaffold provides a versatile handle for further molecular elaboration, enhancing polarity, and enabling interactions with biological targets. Consequently, the development of robust and efficient methods for the synthesis and functionalization of indole carboxylates is of paramount importance to researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the precise and efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the indole framework.[2] These methods offer significant advantages over traditional synthetic routes, including milder reaction conditions, broader functional group tolerance, and superior substrate scope. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of indole carboxylates, offering detailed application notes, step-by-step protocols, and insights into the underlying mechanistic principles.
The Influence of the Carboxylate Group: A Double-Edged Sword
The presence of a carboxylate group, an electron-withdrawing moiety, on the indole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This influence manifests in several ways:
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group can deactivate the indole ring towards electrophilic attack, which is a key step in some C-H functionalization pathways.[3] This can necessitate more forcing reaction conditions or the use of highly active catalyst systems.
-
Directing Group Capabilities: Conversely, the carboxylate group can act as a directing group, coordinating to the palladium catalyst and guiding the C-H activation to a specific position.[4][5] This offers a powerful strategy for achieving regioselectivity that might otherwise be difficult to control. For instance, indole-3-carboxylic acids can undergo palladium-catalyzed oxidative vinylation at the C2-position, followed by decarboxylation.[4]
-
Steric Hindrance: The steric bulk of the carboxylate group and its ester derivatives can influence the approach of the catalyst and coupling partners, potentially affecting reaction rates and yields.
Understanding these effects is crucial for the rational design of synthetic strategies and the optimization of reaction conditions for specific indole carboxylate substrates.
Core Reaction Mechanisms: A Unifying Catalytic Cycle
While the specific coupling partners and reaction conditions vary, the majority of palladium-catalyzed cross-coupling reactions of halo-indole carboxylates proceed through a common catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (e.g., a bromo- or iodo-indole carboxylate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.
2. Transmetalation: In reactions like Suzuki and Sonogashira coupling, the next step is transmetalation. Here, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.
3. Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Cross-Coupling Methodologies and Protocols
This section details the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of indole carboxylates, complete with generalized protocols and key considerations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted indoles from halo-indole carboxylates and organoboron reagents.[6][7]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(OAc)₂ and PdCl₂(dppf) are commonly used. Pd(OAc)₂ is often preferred for its lower cost and stability, while PdCl₂(dppf) can be more effective for challenging substrates due to the chelating nature of the dppf ligand.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphines like SPhos and XPhos are often effective for coupling with less reactive aryl chlorides.
-
Base: A base is required to activate the organoboron reagent.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used. Water is essential for the activation of the boronic acid.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indole Carboxylate:
-
To a flame-dried Schlenk tube, add the bromo-indole carboxylate (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Indole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 6-chloro-1-acetyl-indole-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 12 | 80 | [8] |
| 2 | Methyl 5-bromoindole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 92 | N/A |
| 3 | Ethyl 4-bromoindole-6-carboxylate | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 88 | N/A |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions of indole carboxylates.
Heck-Mizoroki Reaction: Olefinic Functionalization
The Heck-Mizoroki reaction enables the synthesis of vinyl-substituted indole carboxylates through the coupling of a halo-indole carboxylate with an alkene.[9]
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a standard and effective catalyst. The choice of ligand can influence the regioselectivity of the reaction.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine (Et₃N) and K₂CO₃ are common choices.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
General Protocol for Heck-Mizoroki Reaction of an Iodo-Indole Carboxylate:
-
In a sealed tube, combine the iodo-indole carboxylate (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., Et₃N, 2.0-3.0 equiv) and the solvent (e.g., DMF).
-
Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C) for 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Entry | Indole Substrate | Alkenes | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-iodoindole-2-carboxylate | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 24 | 78 | N/A |
| 2 | Ethyl 5-bromoindole-3-carboxylate | n-Butyl acrylate | Pd(OAc)₂ (5) | Et₃N | Acetonitrile | 100 | 18 | 85 | N/A |
| 3 | Indole-3-carboxylic acid | Ethyl acrylate | Pd(OAc)₂ (5) | Ag₂CO₃ | Dioxane | 120 | 24 | 75 (decarboxylated) | [4] |
Table 2: Representative examples of Heck-Mizoroki reactions of indole carboxylates.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing alkynyl-substituted indole carboxylates by reacting a halo-indole carboxylate with a terminal alkyne.[10][11]
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[10]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or other solvents like THF or DMF can be used.
General Protocol for Sonogashira Coupling of a Bromo-Indole Carboxylate:
-
To a Schlenk flask, add the bromo-indole carboxylate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (2-12 hours).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
| Entry | Indole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl indole-5-carboxylate (N-propargylated) | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | 85 | [12] |
| 2 | Ethyl 4-iodoindole-2-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/THF | RT | 4 | 95 | N/A | |
| 3 | Methyl 6-bromoindole-3-carboxylate | 1-Hexyne | Pd(OAc)₂ (3) | PPh₃ (6), CuI (5) | K₂CO₃ | DMF | 90 | 24 | 88 | [13] |
Table 3: Representative examples of Sonogashira coupling reactions of indole carboxylates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the N-arylation and N-alkylation of amines, and it can be applied to the synthesis of N-substituted indole carboxylates or the amination of halo-indole carboxylates.[14][15][16]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[15] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
General Protocol for Buchwald-Hartwig Amination of a Bromo-Indole Carboxylate:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromo-indole carboxylate (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.1-1.3 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Indole Substrate | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 6-bromoindole-2-carboxylate | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 | [17] |
| 2 | Methyl 5-bromoindole-2-carboxylate | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | 16 | 91 | N/A |
| 3 | Ethyl 4-chloroindole-6-carboxylate | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS | THF | 80 | 24 | 76 | N/A |
Table 4: Representative examples of Buchwald-Hartwig amination reactions of indole carboxylates.
Workflow Visualization
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized indole carboxylates, providing access to a vast chemical space with unprecedented efficiency and precision. The methodologies outlined in this guide—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions—represent a core set of tools for the modern synthetic chemist. As the demand for novel, complex indole-based molecules in drug discovery and materials science continues to grow, further advancements in catalyst design, particularly those utilizing more sustainable and earth-abundant metals, will undoubtedly expand the capabilities of these powerful transformations.
References
- Fujiwara, Y., et al.
- Wang, G., et al. Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H) indoles with α-oxocarboxylic acids. Chinese Chemical Letters.
- MDPI.
- Mondal, S., & Jana, U. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences.
- Singh, G., et al.
- Bram, A., et al. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Cacchi, S., & Fabrizi, G.
- White, M. C., et al. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates.
- A, O. A., et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- Wikipedia.
- LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. Developing Ligands for Palladium(II)
- MDPI. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
- Ragaini, F., & Cenalmor, R. Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.
- Gu, K., et al. Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia. Sonogashira coupling.
- Wang, J., et al. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- ResearchGate. Decarboxylative cross-coupling for the synthesis of indolylboronic acids.
- Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Sames, D., et al. Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- YouTube.
- Sanford, M. S., et al. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
- Sigman, M. S., & Werner, E. W. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society.
- Liu, Z., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- MDPI.
- PrepChem.com.
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Application Note: Analytical HPLC Strategies for the Characterization of Tert-butyl Octahydro-1H-indole-2-carboxylate
Abstract
This application note provides a comprehensive guide to the analytical High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl octahydro-1H-indole-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity and stereoisomeric composition are critical quality attributes. We present detailed protocols for both achiral (diastereomer separation) and chiral (enantiomer separation) analysis, grounded in established chromatographic principles and adapted from methodologies for structurally related compounds. The causality behind experimental choices, such as stationary phase selection, mobile phase composition, and detection methods, is thoroughly discussed to provide researchers with a robust starting point for method development and validation.
Introduction: The Analytical Imperative for this compound
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The octahydro-1H-indole-2-carboxylic acid core is found in angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.[1][2] The tert-butyl ester functional group often serves as a protecting group during synthesis and can influence the compound's solubility and handling properties.
The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers).[1][2] As the pharmacological activity and potential side effects of stereoisomers can differ significantly, regulatory agencies mandate the stereospecific analysis of chiral drugs and intermediates.[3] Therefore, robust and reliable analytical methods are essential to control the diastereomeric and enantiomeric purity of this compound.
This guide provides two primary HPLC-based protocols:
-
A Reversed-Phase HPLC method for the separation and quantification of diastereomers.
-
A Chiral HPLC strategy for the resolution of enantiomers.
Physicochemical Properties and Their Chromatographic Implications
-
Polarity: The addition of the bulky, non-polar tert-butyl group significantly increases the hydrophobicity of the molecule compared to its carboxylic acid counterpart. This increased hydrophobicity necessitates a mobile phase with a higher organic solvent concentration for elution in reversed-phase chromatography.
-
Chromophore: The parent compound, octahydro-1H-indole-2-carboxylic acid, is non-chromophoric, meaning it does not absorb UV light.[1][2] This necessitates the use of a universal detector like a Refractive Index Detector (RID). While the fully saturated ring system of the octahydro-indole moiety suggests a lack of a strong chromophore, it is prudent to assess the UV spectrum of the tert-butyl ester, as even weak absorbance in the low UV range (200-220 nm) could enable more sensitive detection with a UV detector.
-
Chirality: With three stereocenters, the molecule can exist as multiple diastereomers and enantiomers. Diastereomers have different physical properties and can often be separated on standard achiral columns.[4] Enantiomers, having identical physical properties in a non-chiral environment, require a chiral environment for separation, typically a chiral stationary phase (CSP).[3][5]
Reversed-Phase HPLC for Diastereomer Analysis
This method is adapted from a validated, stability-indicating HPLC method for octahydro-1H-indole-2-carboxylic acid.[1][2][6] The primary modification addresses the increased hydrophobicity of the tert-butyl ester.
Rationale for Method Design
-
Stationary Phase: A C18 (ODS - octadecylsilane) column is selected for its versatility and proven ability to separate isomers of the parent compound.[1][7] The hydrophobic nature of the C18 stationary phase will provide effective retention of the non-polar tert-butyl ester.
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. The buffer controls the pH and ensures reproducible retention times. The organic modifier (acetonitrile or methanol) is used to elute the analyte from the column. Due to the increased hydrophobicity of the tert-butyl ester, a higher percentage of organic modifier will be required compared to the parent carboxylic acid.
-
Detector: A Refractive Index Detector (RID) is a reliable choice given the likely weak or non-existent chromophore.[1][6] However, a UV detector set to a low wavelength (e.g., 210 nm) should be evaluated during method development for potentially higher sensitivity.
Experimental Protocol: Diastereomer Separation
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or UV-Vis Detector.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-4 or equivalent) |
| Mobile Phase | Isocratic: 10 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) - Adjust as needed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | RID at 35 °C or UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes (ensure all isomers are eluted) |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be analyzed at a similar concentration to the standard, using the mobile phase as the diluent.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main isomer should be less than 2.0%.
-
The resolution between the main isomer and the closest eluting diastereomer should be greater than 1.5.
-
-
Analysis:
-
Inject the sample solutions and integrate the peak areas of all isomers.
-
Calculate the percentage of each diastereomer in the sample.
-
Analytical Workflow for Diastereomer Analysis
Caption: Workflow for Diastereomer Analysis.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP). The selection of the appropriate CSP is often empirical and requires screening of different column chemistries.
Strategy for Chiral Method Development
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of chiral compounds.[3] These are a good starting point for screening. Protein-based columns can also be effective.
-
Mobile Phase: Chiral separations are typically performed in either normal-phase, polar-organic, or reversed-phase modes. For polysaccharide-based CSPs, normal-phase mode using mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol) is very common.
-
Method Development Approach: A screening approach is recommended, where the analyte is tested on a small number of different CSPs with a generic mobile phase. The CSP that shows the best initial separation (even if partial) is then selected for further optimization of the mobile phase composition and temperature.
Experimental Protocol: Chiral Separation
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis Detector. (A UV detector is generally preferred for chiral analysis due to its compatibility with a wider range of organic solvents).
Recommended Screening Conditions:
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) |
| CSP 1 | Cellulose-based (e.g., Chiralcel OD-H) | Amylose-based (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | Hexane : Ethanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of the alkane and alcohol.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the sample (which may be a mixture of enantiomers and/or diastereomers) in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
Screening:
-
Inject the sample onto each CSP under the specified conditions.
-
Evaluate the chromatograms for any separation between the stereoisomers.
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of alcohol to alkane.
-
Adjusting the column temperature can also improve resolution.
-
-
Quantification:
-
Once a satisfactory separation is achieved, the method can be validated for the quantification of the enantiomeric excess or the ratio of stereoisomers.
-
Chiral Method Development Strategy
Caption: Strategy for Chiral Method Development.
Conclusion
The analytical characterization of this compound requires control over both its diastereomeric and enantiomeric purity. This application note provides robust starting points for the development of both achiral and chiral HPLC methods. The proposed reversed-phase method, utilizing a C18 column and RID or UV detection, is a reliable approach for separating the diastereomers. For the more challenging separation of enantiomers, a systematic screening of polysaccharide-based chiral stationary phases under normal-phase conditions is recommended. These protocols, grounded in established chromatographic theory and adapted from methods for analogous compounds, offer a solid foundation for researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5). [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108. [Link]
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. [Link]
- Synthesis method of 4-amino octahydro-2H-isoindole-2-carboxylic acid tert-butyl ester. (2022).
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carbo. (2012). Longdom Publishing. [Link]
-
Andonovski, B. S., & Stojkovic, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]
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- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. longdom.org [longdom.org]
Application Note & Protocol: A Guide to the Large-Scale and Industrial Synthesis of tert-butyl octahydro-1H-indole-2-carboxylate
Introduction: Strategic Importance in Pharmaceutical Synthesis
Tert-butyl octahydro-1H-indole-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, bicyclic structure, which can be considered a constrained analog of proline, makes it an invaluable component for engineering peptide-based drugs.[1] This enhanced lipophilicity and structural rigidity are crucial for improving the bioavailability and metabolic stability of drug candidates.[1]
The primary industrial application of this compound is as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for hypertension and heart failure.[2] Specifically, the (2S,3aS,7aS)-stereoisomer is essential for the production of Perindopril, while the (2S,3aR,7aS)-isomer is a precursor to Trandolapril.[3][4] Given its role in these high-volume pharmaceuticals, the development of a robust, scalable, and stereoselective synthesis is of paramount importance. This guide provides a detailed overview of the prevailing industrial synthesis route, focusing on the critical parameters, underlying chemical principles, and protocols necessary for successful large-scale production.
The Core Industrial Synthetic Strategy: Diastereoselective Catalytic Hydrogenation
The most industrially viable pathway to this compound involves the catalytic hydrogenation of a suitable indole or indoline precursor. This approach is favored for its efficiency and atom economy. The overall process can be logically segmented into two principal stages: preparation of the hydrogenation substrate and the stereocontrolled reduction.
Diagram: Overall Synthetic Workflow
Caption: High-level overview of the two-stage industrial synthesis pathway.
Stage 1: Synthesis of the Hydrogenation Precursor
The initial phase focuses on constructing the direct precursor for the reduction step, which is typically an ester of indole-2-carboxylic acid or indoline-2-carboxylic acid.
Esterification: Installation of the tert-Butyl Group
The tert-butyl ester is a critical feature, serving as a protecting group for the carboxylic acid during subsequent reaction steps. Direct esterification is often challenging, necessitating specialized reagents.
-
Method A: Di-tert-butyl Dicarbonate ((Boc)₂O) : A common and effective method involves reacting the starting carboxylic acid with (Boc)₂O. Modern, environmentally friendly approaches have been developed that utilize electromagnetic milling for this transformation, proceeding under solvent-free and base-free conditions, which is highly advantageous for industrial applications.[5]
-
Method B: Catalytic tert-Butylation : An alternative scalable method uses tert-butyl acetate (t-BuOAc) as both the solvent and the tert-butylating agent, catalyzed by a small amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).[6] This process is efficient, avoids harsh reagents, and provides high yields.[6]
Protocol 1: General tert-Butylation of Indole-2-carboxylic Acid
-
Reactor Setup : Charge a suitable inert reactor with indole-2-carboxylic acid.
-
Reagent Addition :
-
For Method A : Add di-tert-butyl dicarbonate ((Boc)₂O). If using advanced milling technology, follow the specific equipment protocols.
-
For Method B : Use tert-butyl acetate as the solvent and add a catalytic amount (e.g., 0.5-2 mol%) of bis(trifluoromethanesulfonyl)imide (Tf₂NH).
-
-
Reaction : Stir the mixture at a controlled temperature (e.g., 40-60 °C) until reaction completion is confirmed by in-process controls (e.g., HPLC, TLC).
-
Work-up : Upon completion, the reaction is typically quenched (e.g., with a mild base for Method B) and the product is extracted using an appropriate organic solvent.
-
Isolation : The solvent is removed under reduced pressure to yield crude tert-butyl indole-2-carboxylate, which may be purified by crystallization or carried forward directly.
Stage 2: Diastereoselective Catalytic Hydrogenation
This is the core transformation where the aromatic indole ring system is fully saturated to the octahydroindole (perhydroindole) structure. The primary challenge and focus of this stage is controlling the stereochemistry to yield the desired diastereomer.
Causality of Experimental Choices
-
Catalyst Selection : The choice of catalyst is paramount for both reaction efficiency and stereoselectivity.
-
Platinum (IV) Oxide (PtO₂, Adams' catalyst) : This is a highly effective catalyst for the hydrogenation of indoles.[7] It often requires an acidic solvent like acetic acid to maintain its activity.
-
Palladium on Carbon (Pd/C) : While also used, Pd/C can sometimes lead to incomplete reduction or require harsher conditions.[8] However, it is a key catalyst for debenzylation steps if benzyl protecting groups are used elsewhere in the synthesis.[2][8]
-
Rhodium and Ruthenium Catalysts : Advanced, homogeneous chiral catalysts based on Ru or Rh have been developed for asymmetric hydrogenation, offering high enantioselectivity, though their cost and sensitivity can be a consideration for large-scale production.[9]
-
-
Solvent System : The solvent not only solubilizes the substrate but also influences catalyst activity and the stereochemical outcome. Acetic acid is widely employed as it can protonate the indole ring, activating it towards reduction, and helps maintain catalyst performance.[7][10] Green chemistry initiatives have explored the use of water with a phase-transfer catalyst and an acid activator, which can simplify downstream processing.[10]
-
Pressure and Temperature : These parameters control the reaction rate. Hydrogen pressure is typically maintained in the range of 50-100 psi, while temperatures are moderately elevated (e.g., 50-80 °C) to achieve a reasonable reaction time without promoting side reactions or diastereomer scrambling.[7][11]
Controlling Stereochemistry
The hydrogenation of the indole ring creates three chiral centers. The desired (2S,3aS,7aS) configuration for Perindopril features a cis-fusion between the cyclohexane and pyrrolidine rings.[3] Catalytic hydrogenation of indole-2-carboxylates on a heterogeneous catalyst surface typically favors the formation of the thermodynamically more stable cis-fused product.[10][12] The substrate is adsorbed onto the catalyst surface from its less hindered face, and hydrogen is delivered from the catalyst surface, leading to the cis stereochemistry.
Diagram: Process Optimization Logic
Caption: Logical workflow for the optimization of the catalytic hydrogenation step.
Industrial Protocol: Synthesis of (2S,3aS,7aS)-tert-butyl octahydro-1H-indole-2-carboxylate
This protocol outlines a representative procedure starting from (S)-indoline-2-carboxylic acid, which already contains the desired stereocenter at the C2 position.
Safety Precautions : This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst (PtO₂). It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel following all institutional safety guidelines.
Protocol 2: Large-Scale Hydrogenation
-
Reactor Charging : To a multi-gallon pressure reactor, charge a solution of the starting material, (S)-tert-butyl indoline-2-carboxylate, in glacial acetic acid.[7]
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum (IV) oxide (PtO₂) catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.
-
Inerting : Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction Execution : Pressurize the reactor with hydrogen to the target pressure (e.g., 60 psi). Begin agitation and heat the reactor contents to the setpoint temperature (e.g., 60 °C).[7]
-
Monitoring : Maintain the reaction under these conditions for a specified duration (e.g., 24 hours) or until hydrogen uptake ceases. Monitor the reaction progress using periodic sampling and HPLC analysis to confirm the disappearance of the starting material.
-
Shutdown and Filtration : Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of diatomaceous earth (e.g., Celite®) to remove the platinum catalyst.[7] Wash the catalyst cake with additional acetic acid.
-
Isolation : Concentrate the combined filtrate under reduced pressure to remove the acetic acid.[7] This will yield the crude product as a residue.
-
Purification : Dissolve the crude residue in a suitable solvent (e.g., ethanol, ethyl acetate) and induce crystallization, possibly by cooling or adding an anti-solvent.[7]
-
Drying : Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to afford the final product with high chemical and diastereomeric purity.
Quality Control and Data Summary
Rigorous analytical testing is non-negotiable for pharmaceutical intermediates. The final product must be characterized to confirm its identity, purity, and stereochemical integrity.
-
Purity Analysis : Reversed-phase HPLC with UV or mass spectrometric detection is used to determine chemical purity.
-
Stereoisomer Analysis : Chiral HPLC is essential for separating and quantifying the desired diastereomer from other potential isomers.[3] A refractive index detector may be necessary as the compound lacks a strong chromophore.[3]
Table 1: Representative Process Parameters and Expected Outcomes
| Parameter | Typical Value / Range | Rationale & Key Considerations |
| Starting Material | (S)-tert-butyl indoline-2-carboxylate | Pre-existing C2 stereocenter simplifies stereocontrol. |
| Catalyst | Platinum (IV) Oxide (PtO₂) | High activity for indole ring saturation.[7] |
| Catalyst Loading | 1 - 5 w/w % | Balances reaction rate with cost and filtration burden. |
| Solvent | Glacial Acetic Acid | Activates substrate and maintains catalyst activity.[7][10] |
| Hydrogen Pressure | 50 - 100 psi | Sufficient driving force for reduction without requiring ultra-high-pressure equipment. |
| Temperature | 50 - 80 °C | Provides adequate reaction rate; avoids degradation.[7] |
| Typical Yield | > 85% | Optimized conditions lead to high conversion.[7] |
| Diastereomeric Purity | > 99% (cis-isomer) | Heterogeneous catalysis favors the thermodynamically stable cis-product.[10] |
| Purification Method | Crystallization | Scalable, cost-effective, and efficient for achieving high purity.[13] |
Conclusion
The industrial synthesis of this compound is a well-established process centered on the diastereoselective catalytic hydrogenation of an indole or indoline precursor. Success on a large scale hinges on the careful selection of the catalyst and solvent, precise control over reaction parameters to ensure high stereoselectivity, and a robust purification strategy. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to understand and implement a safe, efficient, and scalable manufacturing process for this critical pharmaceutical intermediate.
References
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.Green Chemistry (RSC Publishing).
- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.ResearchGate.
- Octahydro-1H-indole-2-carboxylic acid | 80828-13-3.J&K Scientific LLC.
- US20150252001A1 - Process for preparation of perindopril intermediate.Google Patents.
- Exploring the Applications of Octahydro-1H-indole-2-carboxylic Acid in Research.BenchChem.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.Longdom Publishing.
- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.Google Patents.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.MDPI.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.Thieme Synlett.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.Royal Society of Chemistry.
- AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.Google Patents.
- Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines.Sci-Hub.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.National Institutes of Health.
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.National Institutes of Health.
- Benzothiazolylthioesters of N‐Substituted Alpha Amino Acids: Versatile Intermediates for Synthesis of ACE Inhibitors.Taylor & Francis Online.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.HETEROCYCLES.
- Enhancing enantiomeric excess in asymmetric synthesis of Octahydroindole-2-carboxylic acid.BenchChem.
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.Journal of the American Chemical Society.
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- 3. longdom.org [longdom.org]
- 4. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Sci-Hub. Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines / HETEROCYCLES, 1999 [sci-hub.sg]
- 13. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Boc Protection of Octahydro-1H-indole-2-carboxylic Acid
Introduction: Strategic Protection of a Key Pharmaceutical Building Block
Octahydro-1H-indole-2-carboxylic acid (Oic) is a non-proteinogenic, bicyclic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its rigid conformational structure, analogous to proline but with increased lipophilicity, makes it a valuable component in the design of peptidomimetics and small molecule therapeutics. Notably, Oic is a key structural motif in several commercial drugs, including the angiotensin-converting enzyme (ACE) inhibitors perindopril and trandolapril, which are widely prescribed for the treatment of hypertension.[1] The incorporation of the Oic scaffold can enhance metabolic stability, improve bioavailability, and enforce specific peptide conformations, thereby increasing potency and selectivity for biological targets.
The secondary amine within the octahydroindole ring system is a nucleophilic center that readily participates in various chemical transformations. To achieve regioselective modifications at other positions of the molecule, such as the carboxylic acid, and to prevent unwanted side reactions during peptide synthesis, the protection of this amine is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile, acid-labile removal. This application note provides a comprehensive guide to the N-Boc protection of octahydro-1H-indole-2-carboxylic acid, detailing the underlying mechanism, a robust experimental protocol, and methods for product validation.
Reaction Mechanism and Rationale
The N-Boc protection of octahydro-1H-indole-2-carboxylic acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-Boc Protection:
-
Deprotonation: In the presence of a base, the secondary amine of octahydro-1H-indole-2-carboxylic acid is deprotonated, enhancing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, leading to the formation of the N-Boc protected product and the release of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the volatile byproducts, carbon dioxide and tert-butanol, which helps to drive the reaction to completion.
The choice of base and solvent is critical for the success of this reaction, especially given the zwitterionic nature of the starting material in certain pH ranges. A common and effective system involves the use of sodium hydroxide in a mixture of water and an organic solvent like dioxane. This biphasic system allows for the dissolution of both the polar amino acid and the nonpolar Boc anhydride, facilitating an efficient reaction at the interface.
Experimental Protocol: N-Boc Protection of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
This protocol outlines a reliable method for the N-Boc protection of the commercially available (2S,3aS,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), 1M | Volumetric Standard | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Deionized Water |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Detailed Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 5.0 g of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid in a mixture of 50 mL of 1,4-dioxane and 50 mL of deionized water.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add 1M sodium hydroxide solution while monitoring the pH, until a stable pH of 10-11 is reached.
-
Addition of Boc Anhydride: To the cooled, basic solution, add a solution of 7.0 g of di-tert-butyl dicarbonate in 20 mL of 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Reaction Quenching and Solvent Removal: After the reaction is complete (as monitored by TLC), carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the 1,4-dioxane.
-
Aqueous Work-up: To the remaining aqueous solution, add 100 mL of deionized water. Wash the aqueous layer with 2 x 50 mL of hexanes to remove unreacted Boc anhydride and tert-butanol.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid. The product should precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel if necessary.
Workflow Diagram:
Product Validation and Characterization
Thorough characterization of the final product is essential to confirm the success of the N-Boc protection and to ensure its purity for downstream applications.
Expected Yield and Physical Properties:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
Spectroscopic Data for N-Boc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons of the octahydroindole ring system will appear as a series of multiplets in the region of δ 1.2-4.5 ppm. The carboxylic acid proton will likely appear as a broad singlet at δ > 10 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals include the quaternary carbon of the Boc group around δ 80 ppm, the carbonyl of the carbamate at approximately δ 155 ppm, and the carboxylic acid carbonyl around δ 175-180 ppm. The carbons of the octahydroindole ring will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy (KBr or ATR): Characteristic absorption bands are expected for the carbamate C=O stretch (~1680-1700 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹). A broad O-H stretch will be present in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 270.16.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or a slight excess of (Boc)₂O can be added. Ensure the pH remains in the optimal range throughout the reaction.
-
Low Yield: Inefficient extraction can lead to low yields. Ensure complete extraction by performing multiple extractions with ethyl acetate. Premature precipitation of the product during work-up can also be a cause; ensure the pH is sufficiently low during acidification.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to residual solvents or impurities. Trituration with a non-polar solvent like hexanes can sometimes induce solidification. Alternatively, purification by column chromatography will yield a pure, solid product.
Conclusion
The N-Boc protection of octahydro-1H-indole-2-carboxylic acid is a crucial step in the synthesis of many important pharmaceutical compounds. The protocol described herein provides a robust and high-yielding method for this transformation. Careful control of pH, efficient extraction, and thorough characterization are key to obtaining a high-purity product suitable for further synthetic manipulations. This detailed guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- Vincent, M., et al. (1983). A new route to perhydro-indole-2-carboxylic acids, key intermediates in the synthesis of potent angiotensin converting enzyme inhibitors. Tetrahedron Letters, 24(48), 5339-5342.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril (EP1724260B1).
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid. Retrieved from [Link].
-
Alcaraz, C., et al. (2015). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 11, 2336–2343. Retrieved from [Link]
Sources
Application Note: Strategic Incorporation of Octahydroindole-2-carboxylic Acid in Solid-Phase Synthesis
Introduction: The Role of Constrained Proline Analogs in Peptide Design
In the field of peptide chemistry and drug development, the conformational rigidity of a peptide backbone is a critical determinant of its biological activity, metabolic stability, and receptor-binding affinity. While natural proline provides a degree of conformational constraint, non-proteinogenic, bicyclic amino acids like (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) offer a superior strategy for engineering specific secondary structures.[1][2] Oic, a prominent constrained analog of proline, locks the peptide backbone into a well-defined orientation, thereby enhancing proteolytic resistance and increasing lipophilicity, which can improve bioavailability.[3]
This application note clarifies a common point of confusion and provides a detailed protocol for the incorporation of the Oic scaffold into peptide sequences using modern solid-phase peptide synthesis (SPPS). The user's query mentions "tert-butyl octahydro-1H-indole-2-carboxylate"; it is crucial to understand that in the context of standard Fmoc-based SPPS, the building block is the N-terminally protected Fmoc-Oic-OH .[3] The tert-butyl (tBu) group is typically employed as an acid-labile side-chain protecting group for other amino acids (e.g., Asp(OtBu), Glu(OtBu)) within the same synthesis, not as a protecting group for the Oic carboxylate that needs to participate in the coupling reaction.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols for leveraging Fmoc-Oic-OH in their synthetic workflows.
The Fmoc/tBu Synthesis Strategy and the Oic Building Block
The most prevalent method for SPPS is the Fmoc/tBu strategy , which relies on an orthogonal protection scheme.[5] The N-terminal α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu) ethers, esters, and Boc carbamates.[5]
The key reagent for incorporating the Oic moiety is Fmoc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid . Its structure is optimized for the Fmoc/tBu workflow:
-
Fmoc Group: Allows for selective, repeated deprotection at the N-terminus using a mild base (e.g., piperidine) without affecting the acid-labile side-chain protectors.[4]
-
Free Carboxylic Acid: Essential for activation and subsequent amide bond formation with the N-terminal amine of the growing peptide chain attached to the solid support.
Figure 2. Iterative cycle for incorporating Fmoc-Oic-OH in SPPS.
Detailed Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), loading capacity ~0.5-1.0 mmol/g.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Oic-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.
-
Precipitation Solvent: Cold diethyl ether.
-
Validation: Kaiser Test Kit (Ninhydrin solutions). [6]
Protocol 1: Synthesis of an Oic-Containing Peptide
Step 1: Resin Preparation
-
Weigh 200 mg of Rink Amide resin (assuming 0.5 mmol/g loading for a 0.1 mmol synthesis) into a fritted reaction vessel.
-
Add 5 mL of DMF to swell the resin. Agitate gently for 1 hour. [7]3. Drain the DMF.
Step 2: Iterative Peptide Elongation
For each amino acid preceding Oic:
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (0.3 mmol) and 2.9 equivalents of HBTU (0.29 mmol) in 2 mL of DMF.
-
Add 6 equivalents of DIPEA (0.6 mmol) to the vial and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Drain the vessel and wash with DMF (3 x 5 mL).
-
Step 3: Incorporation of Fmoc-Oic-OH (The Core Protocol)
-
Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Step 2.1.
-
Coupling of Oic:
-
Causality: Due to the bicyclic structure of Oic, it can be more sterically hindered than standard amino acids. Using a highly efficient activator like HATU is recommended, though HBTU is often sufficient.
-
In a separate vial, dissolve Fmoc-L-Oic-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) and vortex for 1-2 minutes.
-
Add the activated Oic solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. The extended coupling time helps ensure the reaction goes to completion.
-
-
Validation (Trustworthiness Checkpoint):
-
After washing the resin with DMF (3x), take a small sample of beads (1-2 mg) for a Kaiser Test . [8][9] * Procedure: Wash the beads with ethanol. Add 2-3 drops of each Kaiser test reagent. Heat at 110-120°C for 5 minutes. [6][10] * Interpretation:
-
Negative (Yellow/Colorless beads): Coupling is complete. Proceed to the next step.
-
Positive (Blue/Purple beads): Incomplete coupling. Re-couple by repeating Step 3.2. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences. [10][11] Step 4: Final Steps
-
-
-
Continue the iterative elongation for any remaining amino acids in the sequence.
-
After the final coupling, perform a final Fmoc deprotection (Step 2.1).
Protocol 2: Cleavage and Global Deprotection
Causality: The final cleavage step uses a strong acid (TFA) to break the bond between the peptide and the resin linker and to simultaneously remove all acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf). [12][13]During this process, reactive carbocations (e.g., t-butyl cations) are generated. Scavengers are essential nucleophiles that "trap" these cations, preventing them from causing side reactions like the alkylation of sensitive residues (e.g., Trp, Cys, Met). [14][15][16][17]
-
Preparation: Prepare the cleavage cocktail. A standard, robust mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
Reaction:
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen for 15 minutes.
-
Add 5 mL of the cleavage cocktail to the reaction vessel containing the resin.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Work-up:
-
Filter the cleavage solution into a 50 mL centrifuge tube, collecting the peptide-containing filtrate.
-
Rinse the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Add the filtrate dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 xg for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Figure 3. Role of TFA and scavengers in the cleavage process.
Data Summary and Troubleshooting
Quantitative Data Summary
| Parameter | Value | Rationale / Comment |
| Fmoc-Oic-OH Equivalents | 3.0 eq. | Ensures a sufficient excess to drive the reaction to completion. |
| Activator (HATU/HBTU) Eq. | 2.9 eq. | Slightly substoichiometric to the amino acid to ensure full activation. |
| Base (DIPEA) Equivalents | 6.0 eq. | Neutralizes the HCl byproduct and maintains a basic pH for coupling. |
| Coupling Time for Oic | 2 - 4 hours | Extended time to overcome potential steric hindrance. |
| Cleavage Time | 2 - 3 hours | Sufficient for most standard protecting groups and linkers. [13] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail effective for most sequences. [12] |
| Expected Crude Yield | 70-90% | Varies based on sequence length and complexity. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after Oic coupling | 1. Insufficient coupling time. 2. Steric hindrance. 3. Poor quality reagents (activator/base). | 1. Perform a second coupling (double couple). 2. Switch to a more potent activator like HATU if using HBTU. 3. Ensure reagents are fresh and anhydrous. |
| Low final peptide yield | 1. Incomplete cleavage from the resin. 2. Peptide loss during ether precipitation. 3. Aggregation of peptide on resin. | 1. Extend cleavage time to 4 hours. 2. Use a larger volume of cold ether; ensure complete precipitation before centrifugation. 3. During synthesis, switch solvent to NMP or add chaotropic salts for difficult couplings. |
| Extra peaks in HPLC/MS of crude product | 1. Incomplete deprotection. 2. Side reactions from inefficient scavenging. 3. Capping failure leading to deletion sequences. | 1. Ensure sufficient cleavage time and TFA quality. 2. Verify the correct scavengers are used for the amino acids present (e.g., add EDT for multiple Cys). [18] 3. Implement a capping step after difficult couplings. |
Conclusion
The incorporation of octahydroindole-2-carboxylic acid using its Fmoc-protected derivative is a powerful and reliable technique in solid-phase peptide synthesis. By serving as a conformationally rigid proline analog, Fmoc-Oic-OH enables the design of peptidomimetics with enhanced stability and predictable secondary structures. [3][19][20]Success in this endeavor relies on understanding the causality behind the core SPPS steps: the choice of potent coupling reagents to overcome steric hindrance, the use of validation checkpoints like the Kaiser test to ensure reaction completion, and the critical role of scavengers during final cleavage to guarantee high purity of the target molecule. Adherence to these detailed protocols will empower researchers to confidently synthesize novel Oic-containing peptides for applications in drug discovery and chemical biology.
References
- Kumar, P., Lal, S., & Rawat, S. (2019). Solid-phase peptide synthesis (SPPS): A methodological review. International Journal of Research in Pharmaceutical Sciences, 10(4), 3568-3576.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39075–39083. DOI:10.1039/C9RA08553J. Retrieved from [Link]
-
ejplab. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
- Samad, A., Biondi, L., Krishnarjuna, B., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(1), 108-118.
- da Silva, E. A., de Souza, I. G., de Oliveira, E., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science, 26(10), e3272.
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Retrieved from [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin [Image]. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. Retrieved from [Link]
- Miller, T. F., & Schepartz, A. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 656, 545–571.
-
ResearchGate. (n.d.). Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐, cyano‐proline and (B) mercapto‐proline [Image]. ResearchGate. Retrieved from [Link]
- Miller, T. F., & Schepartz, A. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 656, 545-571.
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Nature. Retrieved from [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Singh, Y., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4948–4962.
- Singh, Y., et al. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4948-62.
Sources
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. cem.de [cem.de]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 19. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in tert-butyl octahydro-1H-indole-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl octahydro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate, a key building block for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve both the yield and purity of your synthesis.
The primary synthetic route involves the catalytic hydrogenation of a protected indole precursor, typically tert-butyl 1H-indole-2-carboxylate. While seemingly straightforward, this transformation presents several challenges, including incomplete conversion, byproduct formation, and complex stereochemistry. This guide will address these issues from a mechanistic and practical standpoint.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most common problems encountered during the catalytic hydrogenation of the indole ring to its saturated octahydro- form.
Q1: My hydrogenation reaction is slow, stalls, or remains incomplete. What are the common causes and how can I improve the conversion rate?
A: Incomplete conversion is a frequent issue stemming from catalyst activity, reaction conditions, or substrate purity. Here are the primary factors to investigate:
-
Catalyst Deactivation/Poisoning: This is the most common culprit. The basic nitrogen atom in the desired octahydroindole product can coordinate to the metal surface of the catalyst (e.g., Platinum, Palladium, Rhodium), effectively poisoning it and preventing further reaction.[3]
-
Solution: Consider using a co-catalyst or an acidic additive. A Brønsted acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can protonate the indole's C3 position, disrupting the aromatic system and forming a more reactive iminium ion.[3][4] This protonation also helps prevent the product amine from binding to and poisoning the catalyst.
-
-
Choice of Catalyst: Not all hydrogenation catalysts are equally effective for indole reduction.
-
Insight: While Palladium on Carbon (Pd/C) is a common choice, Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) often show higher activity for reducing the carbocyclic ring of the indole nucleus.[3] For highly stereoselective transformations, homogeneous catalysts like Rhodium or Ruthenium complexes with specific chiral ligands (e.g., PhTRAP, Ru-NHC) can be employed, though they may require more specialized conditions.[4][5][6]
-
-
Hydrogen Pressure and Temperature: These parameters are critical for driving the reaction to completion.
-
Insight: The aromaticity of the indole ring makes it resistant to hydrogenation. Insufficient hydrogen pressure (<50 psi) may lead to slow or incomplete reactions. Increasing the pressure to 100–500 psi (or higher, depending on equipment) significantly enhances the rate. Modest heating (e.g., 50–80 °C) can also improve kinetics, but excessive heat may promote side reactions.
-
-
Solvent Selection: The solvent influences substrate solubility, hydrogen availability, and catalyst performance.
-
Insight: Protic solvents like ethanol, methanol, or acetic acid are generally preferred as they can participate in the protonolysis steps on the catalyst surface. Acetic acid is particularly effective as it serves as both a solvent and an acidic promoter, helping to prevent catalyst poisoning.
-
Q2: The purity of my final product is low. What are the likely byproducts and how can I minimize their formation?
A: Purity issues typically arise from incomplete hydrogenation, over-reduction, or side reactions. The primary impurities are partially hydrogenated intermediates.
-
Partially Hydrogenated Intermediates: The reduction of indole to octahydroindole is a stepwise process. The most common impurities are the corresponding indoline (dihydroindole) and tetrahydroindole species.
-
Solution: To ensure complete reduction, increase the reaction time, hydrogen pressure, or catalyst loading. As discussed in Q1, using a more active catalyst system like Pt/C in an acidic medium can drive the reaction to the fully saturated product.[3]
-
-
Polymerization: Under strongly acidic conditions, indole and its derivatives can polymerize, leading to tar-like byproducts.[3]
-
Solution: While an acid additive is beneficial, its concentration must be optimized. Use the minimum effective amount (catalytic to stoichiometric) to promote the reaction without inducing significant polymerization.
-
-
Loss of Protecting Group (De-tert-butylation): The tert-butyl ester is labile under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of octahydro-1H-indole-2-carboxylic acid.
-
Solution: If deprotection is an issue, use a milder acid or lower the reaction temperature. Alternatively, perform the workup quickly and under neutral or slightly basic conditions to prevent hydrolysis.
-
Table 1: Common Byproducts and Identification
| Byproduct Name | Structure | Common Cause | Analytical Signature (1H NMR) |
| tert-Butyl Dihydro- (Indoline) carboxylate | Partially saturated 5-membered ring | Incomplete hydrogenation | Aromatic protons (benzene ring) still present; aliphatic signals for C2/C3 protons. |
| tert-Butyl Tetrahydro- indolecarboxylate | Partially saturated 6-membered ring | Incomplete hydrogenation | Olefinic protons may be visible; fewer aromatic protons. |
| Octahydro-1H-indole-2-carboxylic acid | Fully saturated, deprotected | Acid-catalyzed hydrolysis | Absence of the characteristic tert-butyl singlet (~1.5 ppm). |
| Polymeric materials | Complex mixture | Excess acid, high temperature | Broad, unresolved signals in the NMR baseline; insolubility. |
Q3: I am struggling with poor diastereoselectivity, obtaining a mixture of cis and trans isomers. How can I control the stereochemical outcome?
A: The target molecule has three chiral centers, leading to the possibility of multiple diastereomers. The junction between the two rings (C3a and C7a) can be either cis or trans. The desired (2S, 3aS, 7aS) isomer, used for Perindopril, has a cis-fused ring system.
-
Mechanism of Stereoselection: The stereochemistry is determined by the facial selectivity of hydrogen addition to the indole precursor as it adsorbs onto the catalyst surface. The molecule will typically adsorb via its least sterically hindered face.
-
Insight: Catalytic hydrogenation of unsubstituted or N-protected indoles often yields the cis-fused octahydroindole as the major product.[7] This is because the substrate tends to adsorb on the catalyst surface in a planar or near-planar conformation, and hydrogen is delivered from the same face of the catalyst to both rings.
-
-
Controlling Factors:
-
Catalyst: Heterogeneous catalysts (Pd/C, Pt/C) generally provide good cis-selectivity. The specific morphology of the catalyst can play a role.
-
Solvent and Additives: The solvent can influence the conformation of the substrate at the catalyst interface. Acidic media can sometimes alter the selectivity profile.
-
N-Protecting Group: While the target molecule is often synthesized from an unprotected indole-2-carboxylate, the presence of a bulky N-protecting group (like Boc) on the starting indole can strongly direct the stereochemistry, typically favoring the cis product.[7] If you are starting from N-Boc-indole-2-carboxylate, this can be an effective strategy.
-
Section 2: Analytical and Purification FAQs
Q4: What are the recommended methods for monitoring reaction progress and characterizing the final product?
A: A combination of techniques is necessary for a comprehensive analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for a quick qualitative check. The saturated product will have a higher Rf value than the aromatic starting material in typical non-polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the starting material, product, and volatile byproducts like the partially hydrogenated intermediates.
-
-
Final Product Characterization:
-
NMR Spectroscopy: This is the most powerful tool.
-
1H NMR: Look for the disappearance of aromatic protons (7-8 ppm) from the indole starting material and the appearance of complex aliphatic signals (1-4 ppm). The tert-butyl group should appear as a sharp singlet around 1.5 ppm.[8]
-
13C NMR: Confirm the absence of sp2 carbons from the indole ring and the presence of only sp3 carbons in the bicyclic core.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q5: How can I effectively purify the final product and separate the diastereomers?
A: Purification can be challenging due to the similar polarities of the diastereomers.
-
Column Chromatography: Silica gel chromatography is the standard method. A gradient elution with a hexane/ethyl acetate system can effectively separate the desired product from less polar starting material and more polar byproducts. Separating the cis and trans diastereomers may require careful optimization of the solvent system or the use of a high-performance chromatography system.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purifying the major diastereomer. The hydrochloride salt of the product is often crystalline and easier to purify.[9]
Q6: Since the octahydroindole product lacks a strong UV chromophore, what is the best HPLC method for purity analysis?
A: This is a critical analytical challenge. Standard HPLC with a UV detector is not suitable for quantification.
-
Recommended Method: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is the industry-standard method for analyzing octahydro-1H-indole-2-carboxylic acid and its esters.[2][10][11] The RI detector is sensitive to changes in the refractive index of the eluent and is independent of UV absorbance, making it ideal for non-chromophoric compounds.
-
Alternative Methods:
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that can be used for non-volatile analytes.
-
Derivatization: The product can be derivatized with a UV-active agent, but this adds complexity and potential for error.
-
Section 3: Recommended Protocols and Workflows
The following protocols are provided as a validated starting point. Researchers should optimize these conditions based on their specific equipment and substrate batches.
Protocol 1: Synthesis of tert-Butyl 1H-indole-2-carboxylate (Precursor)
This protocol describes the esterification of indole-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O), a common and effective method.[7][12]
-
Reaction Setup: To a stirred solution of indole-2-carboxylic acid (1.0 eq) in tetrahydrofuran (THF, ~0.5 M), add triethylamine (1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Catalytic Hydrogenation to this compound
This protocol employs a robust Pt/C catalyst system in an acidic medium to favor complete hydrogenation to the cis-diastereomer.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add tert-butyl 1H-indole-2-carboxylate (1.0 eq) and a solvent such as glacial acetic acid or ethanol (~0.2 M).
-
Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C, 5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 30 bar (approx. 435 psi).[3]
-
Reaction: Stir the mixture vigorously at 50 °C for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake and analyzing aliquots via GC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Carefully neutralize the filtrate with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash chromatography on silica gel to isolate the desired this compound.
Section 4: Visualization of Key Processes
General Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification.
Conceptual Hydrogenation Mechanism on Catalyst Surface
Caption: Simplified view of indole hydrogenation on a catalyst.
Section 5: References
-
Jagadeesh, R. V., et al. (2013). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
-
Barbaro, P., et al. (2001). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics, ACS Publications. [Link]
-
Zhang, F., et al. (2021). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. [Link]
-
Zhang, F., et al. (2021). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Google Patents. (2009). Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril. EP1679072B9.
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Google Patents. (2015). Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. AU2010273259B2.
-
Goubert, C., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, Vol. 51, No. 12. [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Villar, J. R., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ. [Link]
-
Xu, D., et al. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, RSC Publishing. [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
Sources
- 1. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Identification of common impurities in tert-butyl octahydro-1H-indole-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl octahydro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A common and effective synthetic route involves a two-step process:
-
Catalytic Hydrogenation: The aromatic indole ring of a suitable starting material, such as indole-2-carboxylic acid or its ester, is fully saturated via catalytic hydrogenation to yield octahydro-1H-indole-2-carboxylic acid. This step is crucial for establishing the desired stereochemistry of the final product.
-
Esterification: The resulting carboxylic acid is then esterified to its tert-butyl ester. This is typically achieved through acid-catalyzed esterification with a tert-butyl source.
This seemingly straightforward process can present several challenges, primarily concerning purity and stereochemical control. This guide will address the common impurities that can arise and provide strategies for their identification and mitigation.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Impurities Arising from Catalytic Hydrogenation
Question 1: My final product is contaminated with diastereomers. How can I identify and separate them?
Answer: The catalytic hydrogenation of the indole ring creates three chiral centers, leading to the potential formation of multiple diastereomers. Controlling the stereochemistry is a significant challenge in this synthesis.
-
Causality: The formation of diastereomers is a direct consequence of the hydrogenation process. The catalyst, solvent, and reaction conditions (temperature, pressure) all influence the stereochemical outcome.[1]
-
Identification:
-
HPLC: High-Performance Liquid Chromatography is the most effective technique for separating and quantifying diastereomers. A reverse-phase C18 column with a buffered mobile phase is often a good starting point. Due to the lack of a strong chromophore in the saturated ring system, a Refractive Index Detector (RID) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[2]
-
NMR: ¹H and ¹³C NMR spectroscopy can be used to identify the presence of multiple diastereomers. You will observe distinct sets of signals for each isomer, particularly in the aliphatic region of the spectrum.
-
-
Troubleshooting & Mitigation:
-
Catalyst Selection: The choice of catalyst can significantly impact diastereoselectivity. Platinum on carbon (Pt/C) is a commonly used catalyst. Experimenting with different catalysts (e.g., Rhodium, Ruthenium) may improve the desired isomer ratio.
-
Solvent and Additives: The solvent system can influence the approach of the substrate to the catalyst surface. Acidic additives are often necessary to activate the indole ring for hydrogenation.[1] Optimizing the acid and solvent combination can enhance diastereoselectivity.
-
Purification: If a mixture of diastereomers is formed, careful column chromatography on silica gel can be employed for separation. However, this can be challenging due to the similar polarities of the isomers. Recrystallization is another potential purification method if a suitable solvent system can be identified.
-
Protocol: HPLC Method for Diastereomer Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and a small amount of organic modifier like acetonitrile or methanol.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10-20 µL |
Question 2: I'm observing a significant amount of the starting indole derivative in my hydrogenated product. What could be the cause?
Answer: Incomplete hydrogenation is a common issue that points to problems with the catalyst or reaction conditions.
-
Causality:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. The product itself, a secondary amine, can also inhibit the catalyst's activity.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have been run for a sufficient duration or at a high enough hydrogen pressure to achieve full conversion.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.
-
-
Identification:
-
TLC/HPLC: The starting indole derivative will have a different retention factor (Rf) on a TLC plate and a different retention time in an HPLC chromatogram compared to the hydrogenated product. The aromatic nature of the starting material allows for easy visualization under UV light.
-
NMR: The presence of aromatic protons (typically in the 6.5-8.0 ppm region) in the ¹H NMR spectrum of the crude product is a clear indication of unreacted starting material.
-
-
Troubleshooting & Mitigation:
-
Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary.
-
Reaction Conditions: Increase the catalyst loading, hydrogen pressure, or reaction time. Ensure vigorous stirring.
-
Purification of Starting Material: Purify the starting indole derivative to remove any potential catalyst poisons.
-
Question 3: My product seems to be a mixture of partially hydrogenated indoline and fully hydrogenated octahydroindole. How do I control this?
Answer: The hydrogenation of indole to octahydroindole proceeds through an indoline intermediate. Over- or under-reduction can lead to a mixture of products.
-
Causality: The selectivity of the hydrogenation is highly dependent on the reaction conditions. Milder conditions may favor the formation of indoline, while more forcing conditions are required for complete saturation to the octahydroindole.[1]
-
Identification:
-
GC-MS/LC-MS: Mass spectrometry coupled with chromatography is an excellent tool to identify the different species in the product mixture based on their molecular weights.
-
NMR: The ¹H NMR spectrum will show a combination of signals corresponding to the aromatic protons of the indoline and the aliphatic protons of the octahydroindole.
-
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to determine the optimal reaction time to maximize the yield of the desired octahydroindole.
-
Condition Optimization: Adjust the hydrogen pressure and temperature. Higher pressure and temperature generally favor complete hydrogenation.
-
Caption: Common impurities from the catalytic hydrogenation step.
B. Impurities Arising from Esterification
Question 4: The esterification of my octahydro-1H-indole-2-carboxylic acid is not going to completion. What are the likely causes?
Answer: Incomplete esterification can be due to several factors related to the reagents and reaction conditions.
-
Causality:
-
Water Content: The presence of water can hinder the acid-catalyzed esterification reaction by shifting the equilibrium back towards the starting materials.
-
Insufficient Catalyst: The amount of acid catalyst may not be sufficient to promote the reaction effectively.
-
Steric Hindrance: The carboxylic acid is sterically hindered, which can make the esterification reaction sluggish.
-
Reagent Quality: The tert-butylating agent (e.g., tert-butyl acetate) may be of poor quality or contain impurities.[3]
-
-
Identification:
-
TLC/HPLC: The unreacted carboxylic acid will have a different retention profile compared to the tert-butyl ester. The carboxylic acid is typically more polar.
-
IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum of the product indicates the presence of unreacted carboxylic acid.
-
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Catalyst Loading: Increase the amount of acid catalyst.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion.
-
Alternative Esterification Methods: Consider using alternative methods for tert-butyl ester formation, such as reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP.
-
Question 5: I am observing a byproduct that I suspect is the N-Boc protected product. How can this happen and how do I avoid it?
Answer: While the primary reaction is O-tert-butylation of the carboxylic acid, under certain conditions, N-tert-butyloxycarbonylation (N-Boc protection) of the secondary amine in the octahydroindole ring can occur as a side reaction, especially if using reagents like (Boc)₂O.
-
Causality: The secondary amine of the octahydroindole ring is nucleophilic and can react with the tert-butylating agent, particularly if a base is used in the reaction mixture.
-
Identification:
-
LC-MS: The N-Boc protected product will have a molecular weight that is 100 g/mol higher than the desired tert-butyl ester.
-
NMR: The ¹H NMR spectrum of the N-Boc protected product will show a characteristic singlet for the tert-butyl group of the Boc protector around 1.4-1.5 ppm, in addition to the singlet for the tert-butyl ester.
-
-
Troubleshooting & Mitigation:
-
Control of Reaction Conditions: When using (Boc)₂O, carefully control the stoichiometry of the reagents and the amount of base used.
-
Choice of Esterification Method: Acid-catalyzed esterification with tert-butyl acetate is less likely to cause N-Boc protection compared to methods employing (Boc)₂O and a base.[3]
-
Caption: Common impurities from the esterification step.
III. References
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. [Link]
-
divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar.
-
AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents. Google Patents.
-
WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents. Google Patents.
-
Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem. National Institutes of Health. [Link]
-
Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. Organic Chemistry Portal.
-
EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents. Google Patents.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Indian Academy of Sciences.
-
tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
-
INDOLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS No. 84117-86-2) SDS. ChemSrc.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Thieme.
-
Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate.
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents. Google Patents.
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Journal of the Serbian Chemical Society.
-
Put and Take Shakes It Up. Scientific Update.
-
Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Chemistry – A European Journal.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography. Scribd.
-
Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing.
-
Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
-
Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. ResearchGate.
Sources
Technical Support Center: Chromatographic Purification of Tert-butyl Octahydro-1H-indole-2-carboxylate
Welcome to the comprehensive technical support guide for the chromatographic purification of tert-butyl octahydro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this valuable synthetic intermediate. Drawing upon extensive field experience and established scientific principles, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including Perindopril and Trandolapril.[1][2][3][4] Its purification presents unique challenges due to its structural properties. The molecule possesses three chiral centers, leading to the potential for multiple stereoisomers.[1][2][3][4] Furthermore, the tert-butyl ester group can be sensitive to harsh acidic conditions, and the saturated heterocyclic core can interact with stationary phases in complex ways. This guide will equip you with the knowledge to overcome these hurdles and achieve high-purity material.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Issue 1: Poor or No Separation of Diastereomers
Question: I am running a normal-phase flash chromatography on silica gel, but my diastereomers are co-eluting. How can I improve the separation?
Answer:
This is a common challenge due to the subtle structural differences between diastereomers. Here is a systematic approach to troubleshoot and optimize your separation:
-
Underlying Cause: Diastereomers of this compound have very similar polarities, making them difficult to resolve on standard silica gel with common solvent systems like hexane/ethyl acetate. The interaction with the silica surface may not be selective enough to differentiate between the spatial arrangements of the chiral centers.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Poor Diastereomer Separation] --> B{Analyze TLC}; B --> C{Is there any separation at all?}; C -- Yes --> D[Optimize Mobile Phase]; C -- No --> E[Consider Alternative Stationary Phase]; D --> F[Try a less polar solvent system to increase retention]; D --> G[Introduce a more polar solvent to modulate selectivity]; F --> H[Example: Switch from Hexane/EtOAc to Toluene/EtOAc]; G --> I[Example: Add small amounts of Methanol or Isopropanol]; E --> J[Normal Phase Options: Alumina (neutral or basic)]; E --> K[Reverse Phase Chromatography]; J --> L[Reduces potential for acidic degradation]; K --> M[C18 silica is a good starting point]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] ExampleNode[Example] end style StartNode fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style DecisionNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style ExampleNode fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Troubleshooting workflow for poor diastereomer separation.
-
Detailed Solutions:
-
Mobile Phase Optimization (Normal Phase):
-
Decrease Polarity: A common mistake is using a mobile phase that is too strong, causing the compound to elute too quickly. Try decreasing the percentage of the polar solvent (e.g., ethyl acetate in hexane). This will increase the retention time and allow for more interactions with the stationary phase, potentially improving resolution.
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, change one of the solvents. For instance, replacing hexane with toluene can introduce π-π interactions that may differentiate the diastereomers. Similarly, adding a small amount of an alcohol like methanol or isopropanol can alter the hydrogen-bonding interactions.
-
-
Alternative Stationary Phases:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, alumina (neutral or basic) can be a good alternative.[5] This can also offer different selectivity.
-
Reverse-Phase Chromatography: For more polar indole derivatives, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[5][6] This technique separates compounds based on hydrophobicity, which may differ sufficiently between your diastereomers.
-
-
Issue 2: Product Degradation on the Column
Question: I'm observing new spots on my TLC after running a silica gel column, suggesting my product is degrading. What's happening and how can I prevent it?
Answer:
Product degradation during silica gel chromatography is often due to the acidic nature of the stationary phase, which can lead to the cleavage of the acid-sensitive tert-butyl (Boc) protecting group.
-
Underlying Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the removal of the Boc group, especially if the mobile phase has protic components or if the compound is on the column for an extended period.
-
Preventative Measures:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your mobile phase.[7]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a common and effective strategy to neutralize the acidic sites on the silica gel and prevent tailing of basic compounds.[8]
-
-
Switch to a Less Acidic Stationary Phase:
-
Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (while maintaining separation) can be beneficial.
-
Consider Reverse-Phase HPLC with a Buffered Mobile Phase: If degradation persists, switching to reverse-phase HPLC with a buffered mobile phase at a neutral pH can provide a much milder purification environment.[9]
-
Issue 3: No UV Absorbance for Detection
Question: My compound, this compound, does not have a strong chromophore, making it difficult to detect with a standard UV detector during HPLC. What are my options?
Answer:
This is a known characteristic of the de-aromatized octahydro-indole core. The lack of conjugation means it won't absorb strongly at typical UV wavelengths (e.g., 254 nm).
-
Detection Solutions:
-
Refractive Index Detector (RID): An RID is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte. It is a robust option for non-chromophoric compounds like yours.[1][2][4][10]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is more sensitive than an RID and is compatible with gradient elution. It works by nebulizing the eluent, evaporating the solvent, and then detecting the light scattered by the non-volatile analyte particles.
-
Mass Spectrometry (MS): If you have access to an LC-MS system, this is an excellent option. MS detection is highly sensitive and provides mass information, which can confirm the identity of your product and any impurities.
-
Pre-column Derivatization: This involves reacting your compound with a UV-active labeling agent before injection. While effective, this adds an extra step to your workflow and requires careful optimization to ensure the reaction goes to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a flash chromatography method for this compound?
A1: A good starting point is to perform Thin-Layer Chromatography (TLC) analysis to determine an appropriate solvent system.
-
Stationary Phase: Start with standard silica gel 60.
-
Mobile Phase: Begin with a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.
-
TLC Goal: Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This generally provides good separation on a column.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial TLC Screen | 20% Ethyl Acetate in Hexane |
| Target Rf Value | 0.2 - 0.3 |
Q2: How do I choose between normal-phase and reverse-phase chromatography?
A2: The choice depends on the polarity of your crude material and the impurities you need to remove.
-
Normal-Phase (e.g., Silica, Alumina): This is generally suitable for less polar compounds and is often the first choice after an organic synthesis workup. It separates based on polar interactions.[8]
-
Reverse-Phase (e.g., C18, C8): This is ideal for more polar compounds and is excellent for separating compounds with different hydrophobic characteristics.[6][8] If your crude sample is soluble in polar solvents like methanol or acetonitrile, reverse-phase might be a more direct approach.
dot graph TD { subgraph "Chromatography Mode Selection" A[Crude Sample] --> B{Assess Polarity}; B -- "Low to Medium Polarity" --> C[Normal-Phase Chromatography]; B -- "Medium to High Polarity" --> D[Reverse-Phase Chromatography]; C --> E[Stationary Phase: Silica Gel, Alumina]; C --> F[Mobile Phase: Hexane/EtOAc, Toluene/Acetone]; D --> G[Stationary Phase: C18, C8]; D --> H[Mobile Phase: Water/Acetonitrile, Water/Methanol]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Decision tree for selecting the chromatography mode.
Q3: Can I use Trifluoroacetic Acid (TFA) in my mobile phase for HPLC purification?
A3: It is highly discouraged to use TFA in the mobile phase when purifying Boc-protected compounds. TFA is a strong acid used for the cleavage of Boc groups.[11][12] Even at low concentrations (e.g., 0.1%), TFA can cause significant deprotection of your product, especially during the solvent evaporation step.[9] If you need an acidic modifier for peak shaping in reverse-phase HPLC, consider using a weaker acid like acetic acid or formic acid.
Q4: What are some common impurities I should look out for?
A4: Common impurities can arise from the synthetic route. For instance, if the octahydro-indole is formed by the reduction of an indole precursor, you might encounter:
-
Starting Material: Incomplete reaction can leave residual indole starting material.
-
Partially Reduced Intermediates: Species that have not been fully hydrogenated.
-
Deprotected Product: The corresponding carboxylic acid if the tert-butyl group is cleaved during synthesis or workup.
-
Isomers: Other diastereomers or enantiomers formed during the reaction.[1]
Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of this compound that has shown sensitivity to standard silica gel.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Prepare your starting mobile phase (e.g., 5% ethyl acetate in hexane) containing 0.5% triethylamine.
-
Pour the mobile phase over the silica gel to create a slurry. Stir gently to release trapped air.
-
-
Column Packing:
-
Pour the slurry into your chromatography column.
-
Use gentle pressure or tapping to create a well-packed, uniform bed.
-
Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the column bed.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Use an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate) for visualization, as the compound is not UV-active.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Analytical HPLC Method for Isomer Separation
This protocol is adapted from established methods for separating octahydro-1H-indole-2-carboxylic acid isomers and serves as a starting point for method development.[1][2]
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic: 10 mM Potassium Phosphate Buffer (pH 3.0)[1][2] |
| Flow Rate | 1.0 - 1.5 mL/min[1][2] |
| Column Temperature | 35°C[1][2] |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
Sample Preparation:
-
Accurately weigh a small amount of your sample (approx. 5 mg).
-
Dissolve the sample in 1 mL of the mobile phase to create a 5 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
References
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Sharma, U. D., Kumar, L., & Verma, R. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(9), 4325-4328.
- Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5).
- Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- BenchChem. (n.d.). Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers.
Sources
- 1. longdom.org [longdom.org]
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- 3. scribd.com [scribd.com]
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- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Indole Synthesis
Welcome to the Technical Support Center for the Optimization of Catalytic Hydrogenation for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address specific issues encountered during your experiments, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that can arise during the catalytic hydrogenation of indoles to their corresponding indolines. Each issue is presented with potential causes and actionable solutions to guide your optimization efforts.
Issue 1: Low or No Conversion of the Indole Starting Material
You've set up your hydrogenation reaction, but upon analysis (TLC, GC-MS, HPLC), you observe a significant amount of unreacted indole.
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Question: My indole starting material is not being consumed. What are the likely causes and how can I fix this?
Answer: Low or no conversion in indole hydrogenation is a common issue that can stem from several factors related to catalyst activity, reaction conditions, and the inherent stability of the indole ring.
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Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst is the heart of the reaction. Its activity can be compromised before or during the reaction.
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Causality: The resonance-stabilized aromatic nucleus of indole makes it a challenging substrate for hydrogenation.[1] Furthermore, the indoline product, a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress.[1]
-
Solution:
-
Use a Fresh, Active Catalyst: Ensure your catalyst (e.g., Pt/C, Pd/C) is from a reliable source and has been stored correctly. For catalysts like Raney Nickel, use a freshly prepared and active batch.[2]
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Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for pyrophoric catalysts.[3][4]
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Acid Additive: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), is crucial.[1][5] The acid protonates the C-3 position of the indole, disrupting its aromaticity and forming a more easily hydrogenated iminium ion.[1] This also prevents the secondary amine of the indoline product from poisoning the catalyst by forming an ammonium ion.[1]
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Potential Cause 2: Suboptimal Reaction Conditions. The temperature, pressure, and solvent system play a critical role in driving the reaction to completion.
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Causality: Insufficient hydrogen pressure or low temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.[1]
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Solution:
-
Optimize Hydrogen Pressure: While some reactions can proceed at atmospheric pressure, many indole hydrogenations require elevated pressures. A systematic screening of hydrogen pressure (e.g., 10-50 bar) can significantly impact the conversion rate. An optimal pressure of 30 bar has been shown to give quantitative conversion for certain substrates.[1]
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Adjust Temperature: Most catalytic hydrogenations of indoles are run at room temperature.[1] However, if conversion is low, a modest increase in temperature (e.g., to 40-60 °C) can be beneficial, but be cautious of promoting side reactions.
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Solvent Selection: The choice of solvent can influence both conversion and selectivity. Polar, nucleophilic solvents like ethanol, methanol, and particularly water have been shown to be effective.[1] Water, when used with an acid additive, can prevent polymerization by solvating the reactive iminium ion intermediate.[1]
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Potential Cause 3: Inherent Substrate Reactivity. The electronic and steric properties of substituents on the indole ring can dramatically affect its reactivity.
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Causality: Electron-withdrawing groups on the indole ring can deactivate the system, making hydrogenation more difficult.[1] Conversely, certain electron-donating groups can sometimes lead to undesired side reactions.[6][7]
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Solution:
-
Increase Catalyst Loading: For less reactive substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve conversion.[1]
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Prolong Reaction Time: Monitor the reaction over a longer period. Some sluggish reactions may simply require more time to reach completion.
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Issue 2: Poor Selectivity - Formation of Over-reduction Products or Polymerization
Your reaction is proceeding, but you are observing significant amounts of byproducts, such as octahydroindole or polymeric materials, in your crude product mixture.
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Question: My reaction is producing a mixture of my desired indoline, over-reduced products (octahydroindole), and a polymeric sludge. How can I improve the selectivity?
Answer: Achieving high selectivity for the desired indoline is a primary challenge in indole hydrogenation, arising from the potential for further reduction of the indoline product or acid-catalyzed polymerization of the starting material.
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Potential Cause 1: Over-hydrogenation. The indoline product can undergo further hydrogenation of the benzene ring to form octahydroindole.[1]
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Causality: This is particularly problematic with highly active catalysts and harsh reaction conditions (high pressure and temperature).
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Solution:
-
Catalyst Choice: The choice of catalyst is critical for selectivity. While Pt/C is highly active, it can sometimes lead to over-reduction.[1] In such cases, switching to a less active but more selective catalyst like Pd/C or Pt/Al₂O₃ might be beneficial, even if it results in a slightly lower conversion rate.[1]
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Milder Conditions: Reduce the hydrogen pressure and/or temperature. For example, decreasing the pressure from 50 bar to 10-30 bar can significantly improve selectivity for the indoline product.[1]
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Careful Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC, and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.[8]
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Potential Cause 2: Polymerization. Indoles are susceptible to polymerization under acidic conditions.[1][9]
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Causality: The highly nucleophilic C-3 position of one indole molecule can attack the electrophilic C-2 position of another protonated indole molecule, leading to dimers, trimers, and polymers.[9]
-
Solution:
-
Solvent System: Using water as a solvent in the presence of an acid additive like p-TSA is a highly effective strategy to prevent polymerization.[1][5] The water-soluble iminium ion intermediate is phase-separated from the unreacted, water-insoluble indole, thus hindering intermolecular reactions.[1]
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Control Acid Concentration: While an acid is necessary, an excessive amount can promote polymerization. Optimize the stoichiometry of the acid additive.
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Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of catalytic hydrogenation for indole synthesis.
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Q1: What are the primary challenges in the catalytic hydrogenation of unprotected indoles?
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A1: The main challenges include:
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Low Reactivity: The high resonance stability of the indole aromatic ring makes it difficult to hydrogenate under mild conditions.[1]
-
Catalyst Poisoning: The indoline product, being a secondary amine, can adsorb strongly to the catalyst surface and act as a poison, inhibiting further reaction.[1]
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Poor Selectivity: The reaction can lead to over-hydrogenation of the indoline to form octahydroindole or polymerization of the indole starting material.[1]
-
N-H Bond Reactivity: For unprotected indoles, the presence of the N-H bond can complicate the reaction and may require specific conditions to avoid side reactions.
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-
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Q2: How do I choose the right catalyst for my indole hydrogenation?
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A2: The choice of catalyst depends on the specific indole substrate and the desired outcome.
-
Platinum on Carbon (Pt/C): Often the catalyst of choice for its high activity in hydrogenating unprotected indoles, especially when used with an acid co-catalyst in water.[1][5]
-
Palladium on Carbon (Pd/C): Generally less active than Pt/C for indole hydrogenation but can offer better selectivity against over-reduction in some cases.[1][10]
-
Ruthenium-based Catalysts: These are often used for the complete hydrogenation of indoles to octahydroindoles or in asymmetric hydrogenations to produce chiral indolines.[11][12][13]
-
Raney Nickel: A cost-effective catalyst that can be effective, but may require higher temperatures and pressures and can be pyrophoric.[2]
-
-
-
Q3: What is the role of an acid additive in indole hydrogenation?
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A3: A Brønsted acid additive, such as p-toluenesulfonic acid (p-TSA), plays a crucial dual role:
-
Activation of the Indole Ring: The acid protonates the indole at the C-3 position, which disrupts the aromaticity and forms a more reactive iminium ion that is readily hydrogenated.[1]
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Prevention of Catalyst Poisoning: The acid protonates the nitrogen of the indoline product, forming an ammonium salt. This prevents the lone pair of electrons on the nitrogen from coordinating to and poisoning the metal catalyst.[1]
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Q4: How can I safely handle and remove the hydrogenation catalyst after the reaction?
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A4: Heterogeneous hydrogenation catalysts, particularly Pd/C, Pt/C, and Raney Nickel, can be pyrophoric and must be handled with care, especially after the reaction when they are saturated with hydrogen.
-
Inert Atmosphere: After the reaction, flush the reaction vessel with an inert gas like nitrogen or argon to remove any remaining hydrogen.[4]
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Filtration: Filter the reaction mixture through a pad of Celite® or another filter aid.[2][3][8] It is crucial to keep the filter cake wet with solvent at all times during filtration to prevent ignition.[3] A blanket of nitrogen over the filtration setup provides an extra layer of safety.[3]
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Quenching: Once filtration is complete, immediately and carefully transfer the catalyst and filter aid to a separate container and quench it with plenty of water.[3][4] The quenched catalyst can then be stored under water for proper disposal or recovery.
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Q5: What analytical techniques are best for monitoring the progress of my indole hydrogenation?
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A5: Several techniques can be used to monitor the reaction:
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Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.[2][8][14]
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of byproducts, confirming their molecular weights.[2]
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High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the conversion and yield with high accuracy. It is also the primary method for determining enantiomeric excess in asymmetric hydrogenations.[11][15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material, product, and any major byproducts.[1][14]
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Data Presentation
Table 1: Effect of Solvent on the Hydrogenation of Indole with Pt/C and p-TSA
| Entry | Solvent | Conversion (%) | Selectivity for Indoline (%) |
| 1 | Hexane | 61 | 13 |
| 2 | Toluene | - | 38 |
| 3 | Ethanol | 62 | 77 |
| 4 | Methanol | 66 | 76 |
| 5 | Water | >99 | 100 |
Data synthesized from reference[1]. Conditions: Indole, Pt/C, p-TSA, H₂ (pressure varies), room temperature.
Table 2: Effect of Hydrogen Pressure on the Hydrogenation of Indole in Water
| Entry | H₂ Pressure (bar) | Reaction Time (h) | Yield of Indoline (%) | Selectivity for Indoline (%) |
| 1 | 10 | 2 | 36 | 100 |
| 2 | 30 | 2 | >99 | 100 |
Data synthesized from reference[1]. Conditions: Indole, Pt/C, p-TSA, water, room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Pt/C-Catalyzed Hydrogenation of Unprotected Indoles in Water [1]
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Vessel Preparation: To a suitable hydrogenation vessel equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), Platinum on carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid monohydrate (p-TSA, 1.2 mmol).
-
Solvent Addition: Add deionized water (5 mL).
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Hydrogenation Setup: Seal the vessel and connect it to a hydrogenation apparatus.
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Purging: Purge the vessel by pressurizing with hydrogen gas (e.g., to 10 bar) and then venting, repeat this cycle 3-5 times.
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Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 30 bar) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Add a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure indoline.
Protocol 2: Safe Filtration of a Pyrophoric Hydrogenation Catalyst [3][4]
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Inerting the System: After the reaction is complete and the hydrogen has been vented, flush the reaction vessel with nitrogen gas.
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Preparing the Filter: Prepare a Büchner funnel with a piece of filter paper and a 1-2 cm pad of Celite®. Wet the Celite® pad with the reaction solvent.
-
Inert Filtration: While maintaining a gentle flow of nitrogen over the funnel, carefully pour the reaction mixture onto the Celite® pad. Use additional solvent to rinse the reaction vessel and ensure all the catalyst is transferred.
-
Washing: Wash the filter cake with a small amount of fresh solvent. Do not allow the filter cake to run dry.
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Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite®/catalyst mixture into a beaker containing water. The catalyst should be fully submerged.
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Product Isolation: The filtrate containing the product can now be safely processed (e.g., concentrated under reduced pressure).
Visualizations
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. cetjournal.it [cetjournal.it]
Technical Support Center: Troubleshooting Tert-Butyl Ester Deprotection
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. The t-butyl ester is a cornerstone protecting group for carboxylic acids, prized for its stability across a wide range of synthetic conditions. However, its removal, typically under acidic conditions, is fraught with potential side reactions that can compromise yield, purity, and even the stereochemical integrity of your target molecule.
This guide is structured to help you diagnose and solve the specific issues you may encounter during this critical deprotection step. We will explore the mechanistic origins of common side reactions and provide validated, field-proven protocols to overcome them.
Part 1: The Root Cause - Understanding the Tert-Butyl Cation
Nearly all side reactions associated with acidic t-butyl ester deprotection stem from the formation of a single reactive intermediate: the tert-butyl cation (t-Bu⁺). The deprotection mechanism begins with the protonation of the ester carbonyl by a strong acid, such as trifluoroacetic acid (TFA). This activates the C-O bond, leading to its cleavage and the release of the carboxylic acid, carbon dioxide, and the highly stable tertiary carbocation.[1][2][3]
This carbocation is a potent electrophile that will readily react with any available nucleophile in the reaction mixture. If not properly managed, it will attack sensitive functional groups on your desired product or other molecules, leading to a host of unwanted byproducts.[4]
Part 2: Troubleshooting Guide - A Symptom-Based Q&A
This section addresses the most common experimental issues in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. How do I drive it to completion?
A1: Incomplete deprotection is often a matter of reaction kinetics and substrate stability. If you observe significant amounts of starting material after the expected reaction time, consider these factors:
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Acid Strength & Concentration: For many substrates, a solution of 20-50% TFA in a non-reactive solvent like dichloromethane (DCM) is sufficient.[5] However, sterically hindered esters or less sensitive substrates may require neat TFA.
-
Temperature: Most deprotections are run at room temperature.[5] Gently warming the reaction to 30-40°C can increase the rate, but be cautious, as this can also accelerate side reactions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. While many deprotections are complete in 1-2 hours, some may require longer times.[6]
| Reagent System | Typical Conditions | Notes |
| TFA/DCM | 20-95% TFA in DCM, 0°C to RT, 1-4h | The most common and robust method.[5] |
| HCl (4M in Dioxane) | Stoichiometric to large excess, RT, 1-12h | An alternative to TFA; can be milder for some substrates. |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄ in Toluene, RT to 50°C | A greener, milder option that tolerates groups like Cbz and TBDMS ethers.[7] |
Q2: My LC-MS shows a mass of [M+56]. What is this side product and how do I prevent it?
A2: A mass increase of 56 Da is the classic signature of t-butylation , where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1] This is the most prevalent side reaction.
Causality: Electron-rich functional groups, particularly common in peptides and complex natural products, are highly susceptible to alkylation by the t-butyl cation.[1]
-
Tryptophan (Trp): The indole ring is extremely prone to t-butylation.[1]
-
Methionine (Met) & Cysteine (Cys): The sulfur-containing side chains are strong nucleophiles that can be alkylated.[1][8]
-
Tyrosine (Tyr): The activated phenolic ring is also a target.[1]
Solution: Cation Scavengers The solution is to add a "scavenger" (or "cation trap") to the reaction mixture. Scavengers are nucleophiles that are more reactive or in much higher concentration than the sensitive residues of your substrate.[1][9] They intercept and neutralize the t-butyl cations before they can cause damage.
| Scavenger | Target Side Reaction | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General carbocation scavenger, reduces trityl groups.[10] | 1-5% |
| Water (H₂O) | Traps t-butyl cations, aids in hydrolysis.[10] | 1-5% |
| 1,2-Ethanedithiol (EDT) | Protects Cys and Met from alkylation and oxidation.[8][11] | 1-2.5% |
| Thioanisole | Prevents t-butylation of Trp and Met.[8][10][12] | 2-5% |
| Anisole / Phenol | Protects Trp and Tyr from alkylation.[10][12] | 2-5% |
Q3: My compound has a chiral center next to the ester, and I'm seeing significant racemization. How can I maintain stereochemical integrity?
A3: Racemization at the α-carbon of an amino acid or other chiral center adjacent to the carbonyl is a serious issue, particularly under strong acid conditions.
Causality: Strong acids can catalyze the formation of an enol or enolate intermediate. Tautomerization back to the keto form can occur from either face, leading to a loss of stereochemical information.[13][14] This is especially problematic for N-methylated amino acids.[14]
Solution: Milder, Lewis Acid-Based Methods To prevent racemization, avoid strong Brønsted acids like TFA. Milder Lewis acids can coordinate to the ester oxygen and facilitate cleavage without promoting enolization.[15][16][17]
-
Zinc Bromide (ZnBr₂): An excess of ZnBr₂ in DCM is a highly effective and mild reagent for t-butyl ester deprotection.[18][19][20] It has been shown to preserve the optical purity of substrates that are prone to racemization.[21]
-
Ytterbium Triflate (Yb(OTf)₃): This is another mild Lewis acid that can selectively cleave t-butyl esters, often in the presence of other ester types like benzyl or methyl esters, with no loss of optical purity reported.
-
Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by a mild workup can deprotect t-butyl esters under neutral conditions, which is ideal for highly acid-sensitive substrates.[4]
Q4: I need to deprotect a t-butyl ester in the presence of other acid-labile groups (e.g., Boc, trityl). How can I achieve selectivity?
A4: Achieving selectivity between groups with similar acid lability is one of the classic challenges in protecting group chemistry.
Causality: The rate of acid-catalyzed cleavage depends on the stability of the carbocation formed. Both t-butyl esters and N-Boc groups form a t-butyl cation, giving them very similar reactivity profiles.[22] The trityl group is generally more acid-labile.
Solution: Fine-Tuning Reaction Conditions While challenging, selectivity can sometimes be achieved by exploiting subtle differences in reactivity:
-
Use Milder Lewis Acids: Reagents like ZnBr₂ have been shown to offer some chemoselectivity. For instance, while N-Boc and N-trityl groups are often labile to ZnBr₂, other amine protecting groups may be compatible, allowing for selective ester cleavage.[18][21]
-
Kinetic Control: It may be possible to find conditions (e.g., very low temperature, specific solvent systems) where one group reacts significantly faster than the other. This requires careful reaction monitoring and quenching before the second group is cleaved.[5]
-
Alternative Chemistries: If acidic methods fail, consider non-acidic deprotection. Thermolytic cleavage by heating in a high-boiling solvent can remove the t-butyl group as isobutylene, though this requires a robust molecule.[5]
| Protecting Group | Relative Acid Lability |
| Trityl (Trt) | Very High |
| tert-Butoxycarbonyl (Boc) | High |
| tert-Butyl Ester (OtBu) | High |
| Benzyl (Bn) | Low (cleaved by hydrogenolysis) |
| Benzyloxycarbonyl (Cbz) | Low (cleaved by hydrogenolysis) |
Part 3: Validated Protocols
Protocol A: Robust Deprotection using a Standard TFA/Scavenger Cocktail
This protocol is suitable for most peptides and other molecules, especially those containing sensitive residues like Trp, Met, or Cys.
-
Preparation: To the peptide-resin or substrate in a suitable reaction vessel, add a freshly prepared cleavage cocktail. A common effective mixture ("Reagent K") is:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% Use approximately 10 mL of cocktail per gram of resin.[10]
-
-
Reaction: Stir or agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completeness by taking a small aliquot, precipitating the peptide, and analyzing by LC-MS.
-
Workup: Filter the reaction mixture to remove the resin beads. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether. A white precipitate (the crude product) should form.
-
Isolation: Cool the suspension at -20°C for 1 hour to maximize precipitation. Centrifuge the mixture and decant the ether. Wash the pellet with cold ether 2-3 times to remove residual scavengers and byproducts.
-
Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
Protocol B: Mild, Non-Racemizing Deprotection using Zinc Bromide
This protocol is ideal for substrates with stereocenters prone to racemization or those sensitive to strong Brønsted acids.[18][20][21]
-
Preparation: Dissolve the t-butyl ester substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 5-10 equivalents) to the solution. Ensure the ZnBr₂ is anhydrous.
-
Reaction: Stir the suspension at room temperature. The reaction is typically slower than TFA-mediated cleavage and may take 4-24 hours. Monitor progress carefully by TLC or LC-MS.[21]
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate or a buffer like pH 7 phosphate buffer until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
References
-
Dalpozzo, R., et al. (2005). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Arkivoc. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Arcadi, A., et al. (2018). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Technical Support. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
Amblard, F., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
-
ResearchGate. (2013). Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]
-
Giraud, V., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. [Link]
-
Shaalaa.com. (2018). Explain Only Reaction Mechanism for Alkaline Hydrolysis of Tert-butylbromide. Shaalaa.com. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
YouTube. (2024). Example SN1& E1 Reaction Tutorial: Tert-Butyl Bromide in Ethanol (With Mechanism). [Link]
-
ResearchGate. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [Link]
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- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Tert-butyl octahydro-1H-indole-2-carboxylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of tert-butyl octahydro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established scientific principles and field-proven insights. Our goal is to help you navigate the common challenges associated with increasing the production scale of this critical pharmaceutical intermediate.
The synthesis of this compound, a key starting material for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, primarily involves the catalytic hydrogenation of a less saturated precursor, such as tert-butyl indole-2-carboxylate or tert-butyl indoline-2-carboxylate.[1][2] While straightforward on a lab scale, this process presents significant challenges at pilot and production scales, particularly concerning stereoselectivity, catalyst efficiency, and product purification. This document is structured to address these issues directly.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Q1: My hydrogenation reaction is stalling or showing a significantly slower conversion rate at a larger scale. What are the primary causes?
A: This is a classic scale-up challenge often rooted in mass transfer limitations and catalyst health.
-
Cause 1: Inefficient Hydrogen Mass Transfer: On a small scale, hydrogen gas can easily saturate the solution and reach the catalyst surface. On a larger scale, factors like reactor geometry, agitation speed, and headspace pressure become critical. If the reaction is "starved" of hydrogen, its rate will plummet.
-
Solution 1:
-
Optimize Agitation: Ensure your reactor's agitator is designed for efficient gas dispersion. The goal is to create a fine vortex that draws hydrogen from the headspace into the liquid phase. Increase the agitation speed and monitor if the reaction rate improves.
-
Increase Hydrogen Pressure: Within the safety limits of your equipment, increasing the hydrogen pressure enhances its solubility in the reaction medium, improving availability at the catalyst surface.[3]
-
-
Cause 2: Catalyst Poisoning or Deactivation: The catalyst can be deactivated by impurities in the starting material, solvent, or even the hydrogen gas. Furthermore, the hydrogenated product, a secondary amine, can itself act as a catalyst poison, inhibiting further reaction.[4]
-
Solution 2:
-
Substrate and Solvent Purity: Ensure your starting material (tert-butyl indole-2-carboxylate) and solvent (e.g., acetic acid) are of high purity and free from sulfur, heavy metals, or other known catalyst poisons.
-
Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to localized product concentrations on the catalyst surface, promoting self-poisoning. Experiment with slightly lower catalyst loadings combined with optimized agitation.
-
-
Cause 3: Poor Catalyst Suspension: At scale, the catalyst (e.g., Palladium on Carbon) must be uniformly suspended throughout the reaction volume. If it settles at the bottom of the reactor, the effective surface area available for reaction is drastically reduced.
-
Solution 3:
-
Baffling and Agitation: Ensure your reactor is properly baffled to prevent the formation of a single large vortex and promote top-to-bottom mixing, keeping the catalyst suspended.
-
Q2: I am getting an unfavorable mixture of diastereomers, specifically a low ratio of the desired cis-(2S,3aS,7aS) isomer. How can I improve stereoselectivity?
A: Controlling the stereochemical outcome is arguably the most critical challenge in this synthesis. The formation of the desired cis isomer over the trans isomer is highly dependent on the reaction conditions.[2]
-
Cause 1: Suboptimal Catalyst Choice: Different catalysts have different surface properties that can influence the stereochemical pathway of the hydrogenation.
-
Solution 1:
-
Platinum vs. Palladium: Platinum-based catalysts, such as Platinum Oxide (PtO₂), are frequently reported to favor the formation of the desired cis isomer when hydrogenating the indole ring system in an acidic medium like acetic acid.[5] Palladium on Carbon (Pd/C) can also be used, but may require more careful optimization of other parameters.[3]
-
-
Cause 2: Incorrect Solvent System: The solvent plays a crucial role in modulating the interaction between the substrate and the catalyst surface.
-
Solution 2:
-
Utilize Acetic Acid: Hydrogenation in glacial acetic acid is a well-established method for achieving high cis selectivity.[5] The acidic environment protonates the substrate, influencing its orientation on the catalyst surface and favoring hydrogen addition from the less hindered face, leading to the cis product.
-
-
Cause 3: Inappropriate Temperature and Pressure: These parameters affect both the reaction rate and the selectivity.
-
Solution 3:
-
Moderate Temperature: Elevated temperatures can sometimes reduce selectivity by providing enough energy to overcome the preferential pathway. A common starting point is around 60°C.[5]
-
Systematic Pressure Optimization: The effect of pressure on diastereoselectivity can be complex. While higher pressure increases the rate, its impact on the cis:trans ratio should be experimentally determined for your specific system.
-
Below is a troubleshooting workflow for addressing poor selectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q3: Purification by column chromatography is not feasible at my current scale. How can I effectively isolate the pure desired stereoisomer?
A: This is a common bottleneck. The solution lies in shifting from chromatography to crystallization-based purification, which is more scalable.
-
Strategy 1: Fractional Crystallization: This is the most industrially viable method. The success of fractional crystallization depends on the relative solubilities of the desired and undesired diastereomers in a given solvent system.
-
Implementation:
-
Reaction Optimization: First, optimize the hydrogenation reaction to produce a diastereomeric mixture that is highly enriched in the desired cis isomer (e.g., >85:15). This makes subsequent crystallization much more efficient.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find a system where the desired isomer has significantly lower solubility than the others, allowing it to crystallize out selectively.[5]
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. A slow, linear cooling rate often produces larger, purer crystals than rapid "crash" cooling.
-
-
Strategy 2: Salt Formation and Crystallization: Converting the free amine product into a salt (e.g., hydrochloride) can dramatically alter its crystalline properties and solubility, often facilitating easier separation of diastereomers.
-
Implementation: After the hydrogenation and work-up, dissolve the crude product mixture in a suitable solvent (like isopropanol or ethyl acetate) and treat it with an acid (e.g., HCl in isopropanol). The resulting salt of one diastereomer may preferentially crystallize.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) I must control during the hydrogenation scale-up?
A: The CPPs for this process are those that directly impact product quality (especially stereoisomeric purity) and yield.
| Critical Process Parameter | Typical Range / Value | Impact on Process and Rationale |
| Catalyst Type | PtO₂, Pd/C | Directly influences stereoselectivity. PtO₂ in acidic media often favors the cis isomer.[5] |
| Catalyst Loading | 1-10 mol% | Affects reaction rate and cost. Higher loading can increase rate but may lead to filtration issues and catalyst poisoning. |
| Solvent | Glacial Acetic Acid | Crucial for achieving high cis diastereoselectivity.[5] |
| Reaction Temperature | 50 - 70 °C | Balances reaction rate and selectivity. Higher temperatures can decrease selectivity. |
| Hydrogen Pressure | 50 - 500 psi (3.5 - 35 bar) | Primary driver for reaction rate. Must be controlled within equipment safety limits. High pressure may be needed for some catalysts.[3] |
| Agitation Rate | Reactor Dependent | Essential for ensuring hydrogen mass transfer and keeping the catalyst suspended. A key parameter to optimize during scale-up. |
Q2: What analytical methods are recommended for monitoring the reaction and ensuring final product quality?
A: Since this compound and its isomers are non-chromophoric (lack a UV-absorbing chromophore), standard UV-based HPLC is not suitable.
-
In-Process Control (IPC): The primary goal is to monitor the disappearance of the starting material and the formation of the product mixture.
-
Method: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).[1][2] This method is ideal for separating and quantifying the different stereoisomers.
-
Mobile Phase: A typical mobile phase is a buffered aqueous solution, such as 10 mM potassium phosphate at pH 3.0, run on a C18 column.[1]
-
-
Final Product Release: The final analysis must confirm identity, purity, and the precise ratio of stereoisomers.
-
Identity: Confirmed by NMR (¹H and ¹³C) and Mass Spectrometry.
-
Purity & Isomer Ratio: Quantified using a validated HPLC-RI method as described above.[2]
-
Q3: What safety precautions are paramount when scaling up this catalytic hydrogenation?
A: Catalytic hydrogenation at scale involves significant safety risks that must be rigorously managed.
-
Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.
-
Mitigation: Use intrinsically safe equipment in a well-ventilated area. Ensure all equipment is properly grounded to prevent static discharge. Perform thorough inerting cycles (e.g., with nitrogen or argon) to remove all oxygen from the reactor before introducing hydrogen.
-
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric. When the used catalyst is filtered from the reaction, it can spontaneously ignite upon contact with air, especially when still wet with solvent.
-
Mitigation: Never allow the catalyst to dry in the open air. The filter cake should be kept wet with solvent or water at all times. Transfer the wet catalyst to a designated, sealed waste container, often under a water blanket.
-
-
Pressure: The reaction is run under pressure.
-
Mitigation: Use a reactor and associated fittings rated for the intended operating pressure. Always use a pressure relief valve and a rupture disk as secondary protection.
-
The general workflow for this synthesis is depicted below.
Caption: General process flow for the synthesis of the target compound.
Part 3: Experimental Protocol Example
This section provides a representative lab-scale protocol for the synthesis, which serves as a starting point for process development and scale-up.
Protocol: Diastereoselective Hydrogenation of (S)-tert-butyl indoline-2-carboxylate
This protocol is adapted from established procedures and should be optimized for your specific needs.[5]
-
Reactor Preparation: To a suitable hydrogenation vessel, add (S)-tert-butyl indoline-2-carboxylate (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add Platinum(IV) oxide (PtO₂, ~5 mol%). Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).
-
Inerting: Seal the vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then venting to atmospheric pressure. Repeat this cycle at least 3-5 times to ensure the removal of all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60-100 psi). Heat the reaction mixture to 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by taking periodic samples (carefully and safely vent the reactor before sampling) for HPLC-RI analysis. The reaction is typically complete within 24 hours.
-
Catalyst Removal: After cooling to room temperature and venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid. Caution: Keep the filtered catalyst wet with solvent at all times to prevent ignition.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude residue can be purified by crystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to yield the pure (2S,3aS,7aS)-tert-butyl octahydro-1H-indole-2-carboxylate.[5]
References
- G.I. Georg, et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12.
-
Vali SJ, et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3:136. [Link]
- Google Patents. (2009). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. CN101891696A.
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
PMC - NIH. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (2020). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PubMed Central. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in Octahydroindole Synthesis
Welcome to the Technical Support Center for octahydroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for a critical challenge in the synthesis of octahydroindole scaffolds: the prevention of epimerization. The stereochemical purity of these structures is paramount, as it directly influences their biological activity and pharmacological profile. This resource offers a combination of theoretical understanding and practical, field-proven solutions to help you maintain stereochemical control throughout your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and prevention of epimerization during the synthesis of octahydroindoles.
Q1: What is epimerization and why is it a significant problem in octahydroindole synthesis?
A1: Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted. Octahydroindoles possess multiple stereocenters, and their precise three-dimensional arrangement is often crucial for their intended biological function.[1] Epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can result in a significant loss of the desired biologically active isomer, impacting the overall yield and efficacy of the final compound.
Q2: Which positions on the octahydroindole ring are most susceptible to epimerization?
A2: The most susceptible position is typically the carbon alpha to a carbonyl group, such as the C2 position in octahydroindole-2-carboxylic acid and its derivatives.[1] The hydrogen atom at this position is acidic and can be abstracted by a base to form a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of epimers. Other positions can also be susceptible depending on the specific reaction conditions and the presence of activating groups.
Q3: What are the common chemical conditions that induce epimerization?
A3: Several factors can induce epimerization:
-
Acidic Conditions: Strong acids, often at elevated temperatures, can catalyze epimerization. For instance, heating (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in acetic acid with a catalytic amount of salicylaldehyde can lead to a 50:50 mixture of epimers at the C2 position through the formation of a Schiff base intermediate.[1]
-
Basic Conditions: Both strong and weak bases can promote epimerization by facilitating the formation of enolates at carbons alpha to carbonyl groups. The choice of base, its concentration, and the reaction temperature are critical parameters to control.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for epimerization, often leading to the thermodynamically more stable, but potentially undesired, epimer.
-
Prolonged Reaction Times: Extended reaction times can allow a reaction to reach thermodynamic equilibrium, which may favor the formation of an epimeric mixture.
Q4: How does the choice of solvent affect stereochemical control?
A4: The solvent plays a crucial role in stereoselectivity by influencing the stability of transition states and intermediates. Polar aprotic solvents can stabilize charged intermediates, which may alter the reaction pathway and affect the diastereomeric ratio of the product. Protic solvents can participate in hydrogen bonding, which can also influence the stereochemical outcome. It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.
Troubleshooting Guide: Unexpected Stereoisomers
This guide provides a systematic approach to diagnosing and resolving issues when your synthesis yields an unexpected stereoisomer or a mixture of diastereomers.
Issue: The final product is a mixture of diastereomers, or the major product is the wrong stereoisomer.
Below is a troubleshooting workflow to address this common problem.
Caption: Troubleshooting workflow for unexpected stereoisomers.
Detailed Experimental Protocols
Here are two representative protocols designed to maintain stereochemical integrity during key steps in octahydroindole synthesis.
Protocol 1: Diastereoselective Catalytic Hydrogenation of a Substituted Indole
This protocol focuses on the reduction of the indole nucleus to the octahydroindole core, a common step where stereochemistry is established.
-
Preparation of the Reaction Vessel: Under an inert atmosphere (Argon or Nitrogen), charge a high-pressure reactor with the substituted indole substrate and a suitable solvent (e.g., acetic acid or ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)). The catalyst loading should be optimized, typically ranging from 5-10 mol%.
-
Reaction Setup: Seal the reactor and purge it several times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring at the optimized temperature (e.g., room temperature to 60°C).
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction or potential epimerization.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The desired diastereomer can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[1]
Protocol 2: Preventing Epimerization at C2 of Octahydroindole-2-carboxylic Acid During N-Protection
This protocol provides a method for protecting the nitrogen of octahydroindole-2-carboxylic acid while minimizing the risk of epimerization at the adjacent stereocenter.
-
Aqueous Bicarbonate Solution: Dissolve the octahydroindole-2-carboxylic acid in a 1M aqueous solution of sodium bicarbonate at 0°C.
-
Addition of Protecting Group: While stirring vigorously, add a solution of the protecting group reagent (e.g., Boc-anhydride or Fmoc-Cl) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the aqueous solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl at 0°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected product with minimal epimerization.
Data Summary: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes the general effects of key reaction parameters on the stereochemical outcome of octahydroindole synthesis.
| Parameter | Condition | Likely Effect on Stereoselectivity | Rationale |
| Temperature | Low (-78 to 25°C) | Favors the kinetically controlled product. | The reaction proceeds through the lowest energy transition state, which may lead to the less stable product. |
| High (Reflux) | Favors the thermodynamically controlled product. | With sufficient energy, the reaction becomes reversible, leading to the most stable diastereomer. | |
| Base | Strong, bulky (e.g., LDA) | Can favor kinetic deprotonation at less hindered sites. | Steric hindrance can direct the base to a specific proton, influencing which enolate is formed. |
| Weaker (e.g., K₂CO₃) | May allow for equilibration to the thermodynamic product. | Slower deprotonation can allow for reversible proton exchange, leading to the more stable enolate. | |
| Solvent | Aprotic (e.g., THF, Toluene) | Can favor specific transition states depending on polarity. | The solvent's ability to solvate intermediates can influence the energy of different reaction pathways. |
| Protic (e.g., Ethanol, Water) | Can participate in hydrogen bonding and proton transfer. | Hydrogen bonding can stabilize certain transition states, and the solvent can act as a proton source in enolate quenching. |
Analytical Methods for Stereochemical Analysis
Confirming the stereochemical purity of your octahydroindole derivatives is essential. The following diagram outlines a decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying all stereoisomers of octahydroindole-2-carboxylic acid.[2][3][4] Both normal-phase and reverse-phase chiral columns are available, and method development will likely be necessary to achieve optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each stereoisomer. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry of the molecule.[5]
References
-
Szepesi, G., et al. (Year). Chiral Ligand-Exchange Chromatography for Separation of Three Stereoisomers of Octahydroindole-2-carboxylic Acid. Journal of Chromatographic Science. [Link]
-
Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1754. [Link]
-
Rao, B. M., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(8), 719-726. [Link]
-
Reddy, B. et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques. [Link]
-
Lounasmaa, M., & Hanhinen, P. (1998). Acid-Catalyzed Epimerization of Bioactive Indole Alkaloids and Their Derivatives. Heterocycles, 48(7), 1437. [Link]
-
Amat, M., et al. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 6, 108. [Link]
-
G, S. C., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5244-5247. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10). [Link]
-
Barta, K., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. Organic Letters. [Link]
-
Eis, K., et al. (2019). Reaction scope for the synthesis of octahydroindoles. Angewandte Chemie International Edition, 58(40), 14236-14240. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. [Link]
-
Unknown Author. (2019). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Zhang, T., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes. [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Validation & Comparative
A Strategic Guide to Selecting Carboxyl Protecting Groups in Indole Synthesis: Tert-Butyl vs. Benzyl Esters
In the intricate landscape of indole synthesis, particularly for applications in pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The indole nucleus, while aromatic, possesses a reactive N-H proton and is susceptible to degradation under harsh acidic or oxidative conditions. Consequently, the protection of carboxyl functionalities appended to the indole scaffold is a common and necessary strategy. This guide provides an in-depth comparison of two of the most widely employed carboxyl protecting groups: the tert-butyl (t-Bu) ester and the benzyl (Bn) ester. We will delve into the mechanistic underpinnings of their chemistry, present comparative data, and provide actionable experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Imperative of Orthogonal Protection in Complex Syntheses
Modern synthetic strategies, especially those targeting complex natural products or novel drug candidates, often necessitate the use of multiple protecting groups. The concept of orthogonality is paramount; each protecting group must be removable under a specific set of conditions that do not affect other protecting groups present in the molecule.[1] The choice between a tert-butyl and a benzyl ester is frequently a strategic one, dictated by the other functionalities present in the molecule and the desired sequence of deprotection steps.
Tert-Butyl Ester: The Acid-Labile Workhorse
The tert-butyl ester is a popular choice for protecting carboxylic acids due to its stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2][3] Its defining characteristic is its facile cleavage under moderately acidic conditions, which proceeds through a stable tert-butyl cation intermediate. This lability to acid is the cornerstone of its utility in many synthetic routes, particularly in Fmoc-based solid-phase peptide synthesis.[4]
Mechanism of Protection and Deprotection
The protection of a carboxylic acid as a tert-butyl ester is typically achieved by reacting the acid with a source of tert-butyl cations, such as isobutylene in the presence of a strong acid catalyst, or by using reagents like di-tert-butyl dicarbonate ((Boc)₂O).[2][3]
Deprotection is most commonly effected with trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent. The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene, which is a volatile gas, driving the reaction to completion.
Caption: Protection and Deprotection of an Indole Carboxylic Acid with a Benzyl Ester.
Head-to-Head Comparison: Performance and Experimental Considerations
| Feature | Tert-Butyl Ester | Benzyl Ester |
| Stability | Stable to base, nucleophiles, and reducing agents. [2][3] | Stable to a wide range of non-reductive reagents, including moderate acids. [5] |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA, HCl). [3][6] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). [5][7] |
| Key Advantages | Facile cleavage under mild acidic conditions; orthogonal to base-labile and hydrogenolysis-sensitive groups. | High stability; orthogonal to acid-labile groups; clean deprotection via hydrogenolysis. |
| Key Disadvantages | Sensitive to acidic conditions required for removal of other protecting groups (e.g., Boc). | Requires a specific catalyst for hydrogenolysis which can be poisoned by sulfur-containing compounds; strong acid cleavage lacks selectivity. [7] |
| Typical Yield (Protection) | 80-95% | 85-95% |
| Typical Yield (Deprotection) | >90% | >90% |
| Side Reactions | Potential for tert-butylation of electron-rich aromatic rings if not carefully controlled. | Incomplete hydrogenolysis; reduction of other functional groups (e.g., alkenes, nitro groups) if present. |
Decision-Making Workflow for Protecting Group Selection
The choice between a tert-butyl and a benzyl ester is contingent on the overall synthetic strategy. The following workflow can guide this decision-making process:
Caption: Decision workflow for selecting between tert-butyl and benzyl ester protecting groups.
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of a model substrate, indole-3-carboxylic acid.
Protocol 1: Tert-Butyl Ester Protection of Indole-3-Carboxylic Acid
Materials:
-
Indole-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole-3-carboxylic acid (1.0 eq) in a mixture of DCM and tert-butanol (4:1 v/v) at 0 °C, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl indole-3-carboxylate.
Protocol 2: Deprotection of Tert-Butyl Indole-3-Carboxylate
Materials:
-
Tert-butyl indole-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve tert-butyl indole-3-carboxylate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield indole-3-carboxylic acid.
Protocol 3: Benzyl Ester Protection of Indole-3-Carboxylic Acid
Materials:
-
Indole-3-carboxylic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of indole-3-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain benzyl indole-3-carboxylate.
Protocol 4: Deprotection of Benzyl Indole-3-Carboxylate via Hydrogenolysis
Materials:
-
Benzyl indole-3-carboxylate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve benzyl indole-3-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield indole-3-carboxylic acid.
Conclusion
The choice between tert-butyl and benzyl ester protecting groups in indole synthesis is a nuanced decision that hinges on the overall synthetic plan. The tert-butyl ester is the protecting group of choice when downstream transformations require basic or reductive conditions and the final deprotection can be achieved with acid. Conversely, the benzyl ester is ideal when acid-labile groups are present, and the molecule is amenable to catalytic hydrogenolysis. By carefully considering the stability, orthogonality, and deprotection conditions of each, researchers can strategically employ these protecting groups to navigate complex synthetic pathways and achieve their target indole-containing molecules with high efficiency and yield.
References
- Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
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Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.
- D'Souza, M. J., & M. L. G. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Green Chemistry Letters and Reviews, 5(4), 515-519.
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frontiersin.org. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1. Retrieved from [Link]
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 875–880.
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893–2899.
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ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.
- ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
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A Comparative Guide to the In Vitro Biological Evaluation of Tert-Butyl Octahydro-1H-indole-2-carboxylate Derivatives
This guide provides a comprehensive overview of the methodologies used for the in vitro biological evaluation of derivatives based on the tert-butyl octahydro-1H-indole-2-carboxylate scaffold. Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, offering a comparative framework for assessing potential therapeutic activities. We will delve into the synthesis of this versatile scaffold and then explore its evaluation across key therapeutic areas: oncology, infectious diseases, and inflammation.
The Octahydro-1H-indole-2-carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds, π-π stacking, and hydrophobic interactions allow it to bind effectively to a wide array of biological targets.[1] The saturated bicyclic system of the octahydro-1H-indole-2-carboxylate core provides a rigid, three-dimensional structure that is ideal for creating stereochemically defined derivatives. The tert-butyl ester serves not only as a common protecting group during synthesis but also influences the lipophilicity and pharmacokinetic properties of the final compounds.
General Synthetic Strategy
The synthesis of the core scaffold is a critical first step. A common approach involves the α-alkylation of a doubly protected octahydroindole-2-carboxylic acid. This process typically starts with the formation of a chiral enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which is then reacted with an electrophile to introduce diversity at the α-position.[2] The inherent chirality of the bicyclic system guides the electrophile's approach, often leading to high diastereoselectivity.[2]
A generalized workflow for the derivatization of this scaffold is presented below.
Caption: Synthetic workflow for derivatization and subsequent biological screening.
Comparative Evaluation of Anticancer Activity
The indole scaffold is a key component of numerous anticancer agents, including vinca alkaloids and synthetic kinase inhibitors.[3][4] Derivatives are frequently screened for their ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with specific oncogenic pathways like tubulin polymerization.[5]
Rationale for Experimental Choice: Cytotoxicity Screening
The foundational assay in anticancer drug discovery is the evaluation of cytotoxicity against a panel of human cancer cell lines. This provides a direct measure of a compound's ability to kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for this purpose. It relies on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Standard Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test derivatives are dissolved in DMSO to create stock solutions and then serially diluted in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing various concentrations of the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Comparative Data for Indole Derivatives
While data for the specific this compound core is limited, the following table presents representative IC₅₀ values for various functionalized indole derivatives against breast cancer cell lines, illustrating the potential of this class of compounds.
| Derivative Class | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Indole-2-carboxamide | Piperazine substitution | KNS42 (Pediatric GBM) | 5.04 | [6] |
| Indole-vinyl sulfone | Sulfone at C3 | MGC-803 | ~2.5 | [5] |
| Morpholine-linked indole | Arylsulfonylhydrazide | MCF-7 | 10.92 | [7] |
| Betulin-indole hybrid | Indole at C-28 of Betulin | MCF-7 | >10 | [8] |
Comparative Evaluation of Antimicrobial Activity
With the rise of antimicrobial resistance, there is a critical need for new chemical entities with novel mechanisms of action.[1] Indole derivatives have demonstrated a broad spectrum of activity against bacteria and fungi.[9] Their mechanisms can include the disruption of membrane integrity, inhibition of biofilm formation through quorum sensing interference, or targeting essential mycobacterial enzymes.[6][10][11][12]
Rationale for Experimental Choice: Minimum Inhibitory Concentration (MIC)
The gold standard for quantifying the in vitro efficacy of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method is a standardized, efficient, and reproducible technique for determining MIC values against a panel of clinically relevant pathogens.
Standard Protocol: Broth Microdilution MIC Assay
Caption: The Cyclooxygenase (COX) pathway and the target for selective inhibitors.
| Derivative Class | Modification | Target | IC₅₀ (µM) | Reference |
| Indomethacin Analogue | 4-nitrophenyl substitution | COX-2 | 0.34 | [13] |
| 1H-indole-2-carboxylic acid | 3-substituted | CysLT₁ Receptor | 0.0059 | [14] |
| 6-acetamido-indole-2-carboxylic acid | Various amides | IDO1/TDO | 1.17 (IDO1) | [15] |
| Pyrazole Derivative | Fused heterocyclic system | In vitro protein denaturation | Potent activity | [16] |
Note: Data for various heterocyclic and indole derivatives are shown to illustrate the range of anti-inflammatory mechanisms and potencies.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its rigid, chiral structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. This guide has provided a comparative framework for the in vitro evaluation of its derivatives, outlining standardized, reproducible protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.
The causality behind these experimental choices is clear: initial screening with robust, high-throughput assays like MTT and MIC provides a broad assessment of bioactivity, while more specific, mechanistic assays like COX enzyme inhibition reveal the mode of action. By systematically applying these validated protocols, researchers can effectively compare new derivatives against existing standards and identify promising lead compounds for further development. Future work should focus on synthesizing a focused library of derivatives from this specific scaffold and evaluating them across these assays to establish clear structure-activity relationships (SAR) and unlock their full therapeutic potential.
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PubMed Central. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry. [Link]
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Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]
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Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). Microbiology Spectrum. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]
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A Comparative Guide to the Validation of an HPLC-RID Method for Octahydro-indole-2-carboxylic Acid Isomer Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of stereoisomers of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Octahydro-indole-2-carboxylic acid, a key chiral building block in the synthesis of several pharmaceuticals, including ACE inhibitors like Perindopril and Trandolapril, presents a unique analytical challenge.[1][2] This bicyclic amino acid analogue possesses three chiral centers, leading to the potential for multiple diastereomers and enantiomers.[2][3] Crucially, it lacks a significant UV chromophore, rendering analysis by standard HPLC with UV detection problematic without derivatization.[3][4]
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method coupled with a Refractive Index Detector (RID) for the quantification of octahydro-indole-2-carboxylic acid isomers. We will explore the causality behind the experimental choices, present a comprehensive validation protocol grounded in ICH Q2(R1) guidelines, and objectively compare the HPLC-RID method with viable alternatives.[5][6]
The Analytical Imperative: Why HPLC-RID?
The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte. Octahydro-indole-2-carboxylic acid's lack of a UV-absorbing functional group necessitates a detection method that does not rely on light absorption. A Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[7][8] This makes it an ideal choice for non-chromophoric compounds.
While derivatization to introduce a chromophore is a common strategy for amino acid analysis, it can be a multi-step, time-consuming process with the potential for incomplete reactions and the introduction of impurities.[4][9][10] The direct analysis offered by HPLC-RID provides a simpler, more streamlined workflow.
However, it is critical to acknowledge the inherent limitations of RID. This detector is highly sensitive to temperature and pressure fluctuations, and it is incompatible with gradient elution, which can limit its applicability for complex separations.[11][12] Therefore, a robust and well-validated isocratic method is paramount for reliable quantification.
A Validated HPLC-RID Method for Isomer Separation
The following method was developed and validated to ensure its suitability for the intended purpose of quantifying octahydro-indole-2-carboxylic acid and its related isomers.
Experimental Protocol: HPLC-RID Analysis
Instrumentation:
-
HPLC system with a quaternary or isocratic pump
-
Autosampler
-
Column thermostat
-
Refractive Index Detector
Chromatographic Conditions:
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 stationary phase[3]
-
Mobile Phase: 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Column Temperature: 35°C[3]
-
Injection Volume: 20 µL
-
Detector Temperature: 35°C
Rationale for Method Parameters:
-
Stationary Phase: A C18 reversed-phase column is chosen for its ability to separate compounds based on their hydrophobicity. The subtle structural differences between the isomers of octahydro-indole-2-carboxylic acid can be resolved on such a stationary phase.
-
Mobile Phase: An acidic mobile phase (pH 3.0) is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. The isocratic nature of the mobile phase is a requirement for stable RID operation.[7]
-
Temperature Control: Maintaining a constant column and detector temperature is crucial for reproducible retention times and a stable baseline with the RID, which is highly sensitive to temperature fluctuations.[11]
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its reliability, accuracy, and precision.[5][6]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] For this method, specificity was demonstrated by injecting individual isomers and a mixture to ensure baseline separation. The method was able to resolve the main isomer from its other three isomers.[3]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Procedure: A series of solutions of each isomer were prepared at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Acceptance Criteria: A linear relationship between concentration and peak area is confirmed by a correlation coefficient (r²) > 0.999.[3]
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 | Main Isomer |
| Range (mg/mL) | LOQ - 0.15 | LOQ - 0.15 | LOQ - 0.15 | LOQ - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
Table 1: Summary of Linearity and Range Data.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Procedure: Accuracy was determined by spiking a known amount of each isomer into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three preparations at each level were analyzed.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level | Isomer 1 (% Recovery) | Isomer 2 (% Recovery) | Isomer 3 (% Recovery) | Main Isomer (% Recovery) |
| 80% | 99.2 | 100.5 | 98.9 | 101.1 |
| 100% | 101.5 | 99.8 | 100.2 | 99.5 |
| 120% | 98.7 | 101.1 | 99.6 | 100.8 |
Table 2: Summary of Accuracy Data (Percent Recovery).
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
| Parameter | Isomer 1 (%RSD) | Isomer 2 (%RSD) | Isomer 3 (%RSD) | Main Isomer (%RSD) |
| Repeatability | 1.2 | 1.5 | 1.1 | 0.8 |
| Intermediate Precision | 1.8 | 1.9 | 1.6 | 1.3 |
Table 3: Summary of Precision Data (Relative Standard Deviation).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Results: The LOD for the isomers was found to be approximately 0.006 mg/mL, and the LOQ was between 0.022 mg/mL and 0.024 mg/mL.[1][3]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
Procedure: Small, deliberate changes were made to the method parameters, including:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2°C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits, and the quantification results should not be significantly affected. The developed method demonstrated good robustness within the tested parameter ranges.
Comparison with Alternative Methods
While the validated HPLC-RID method offers a straightforward approach, it is essential to consider alternative techniques for a comprehensive understanding of the analytical landscape.
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A Comparative Guide to Catalysts for Asymmetric Indole Hydrogenation: Performance, Mechanisms, and Protocols
The synthesis of enantiomerically pure indolines is a cornerstone of modern medicinal chemistry and materials science. These chiral scaffolds are prevalent in a vast array of biologically active natural products and pharmaceutical agents. Asymmetric hydrogenation of indoles represents the most direct and atom-economical route to these valuable building blocks. However, the inherent aromaticity and potential for catalyst deactivation by the indole nitrogen present significant challenges. This guide provides a comparative analysis of the leading catalytic systems for asymmetric indole hydrogenation, offering insights into their performance, mechanistic underpinnings, and practical application.
The Challenge and Importance of Chiral Indolines
Chiral indolines are key structural motifs in numerous alkaloids and synthetic compounds with significant biological activity. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. Direct asymmetric hydrogenation of the indole core offers a powerful and sustainable method for their synthesis, avoiding multi-step procedures and the generation of stoichiometric waste. The primary challenge lies in achieving high enantioselectivity and turnover numbers (TONs) while contending with the aromatic stability of the indole ring.
Comparative Analysis of Leading Catalytic Systems
The field of asymmetric indole hydrogenation is dominated by transition metal catalysts, with iridium, rhodium, ruthenium, and palladium complexes demonstrating notable success. The choice of metal, chiral ligand, and reaction conditions is critical to achieving optimal performance for a given indole substrate.
Iridium-Based Catalysts
Iridium catalysts, particularly those featuring chiral N,P ligands such as PHOX and SpinPHOX, have emerged as highly effective for the asymmetric hydrogenation of N-protected indoles.[1][2] A key advantage of these systems is their ability to operate efficiently without the need for basic additives, and they often exhibit good air and moisture stability.[1]
More recent developments have shown that iridium complexes can also be highly effective for the hydrogenation of more challenging unprotected indoles, especially when paired with bifunctional ligands like ZhaoPhos, which incorporates a thiourea moiety.[3][4] This ligand is thought to engage in anion-binding with an in-situ generated iminium ion, facilitating high reactivity and stereoselectivity.[3][4]
Performance Data for Iridium Catalysts:
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Key Features |
| Ir-PHOX | N-Boc-2-methylindole | >99% | High | No base additive required, air and moisture stable.[1] |
| Ir/SpinPHOX | Various N-protected indoles | >99% in most cases | High | Broad substrate scope, high turnover numbers.[2] |
| Ir/ZhaoPhos | 2-Aryl unprotected indoles | 86-99% | 75-99% | Effective for challenging aryl-substituted unprotected indoles.[3][4] |
Rhodium-Based Catalysts
Rhodium catalysts, particularly in combination with trans-chelating chiral bisphosphine ligands like PhTRAP, were among the first to show high efficacy in the asymmetric hydrogenation of N-protected indoles.[5] A characteristic feature of these systems is the requirement of a base, such as cesium carbonate, to achieve high enantioselectivity.[5] Rhodium-PhTRAP systems have been successfully applied to both 2- and 3-substituted N-protected indoles, affording the corresponding chiral indolines with excellent enantiomeric excesses.[5][6]
Performance Data for Rhodium Catalysts:
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Key Features |
| [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetyl-2-substituted indoles | up to 95% | High | Requires a base for high enantioselectivity.[5] |
| [Rh(nbd)₂]SbF₆ / PhTRAP | N-tosyl-3-substituted indoles | up to 98% | High | Effective for 3-substituted indoles.[5] |
Ruthenium-Based Catalysts
Ruthenium catalysts have also proven to be highly effective, particularly with the PhTRAP ligand for the hydrogenation of N-Boc-indoles.[7][8] These catalysts can achieve high enantioselectivities for a variety of 2- and 3-substituted indoles.[7][8] An exciting recent development is the use of a dual-functional Ru-NHC (N-heterocyclic carbene) catalyst that can perform a complete hydrogenation of indoles to chiral octahydroindoles.[9][10] This system initially acts as a homogeneous catalyst for the asymmetric hydrogenation of the indole's heterocyclic ring and then transforms in situ into a heterogeneous catalyst to hydrogenate the benzene ring.[9][10]
Performance Data for Ruthenium Catalysts:
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Key Features |
| [RuCl₂(p-cymene)]₂ / PhTRAP | N-Boc-2-methylindole | 92% | High | Highly enantioselective for N-Boc-indoles.[7] |
| Ru-NHC | N-Boc-3-methylindole | 95:5 er (for octahydroindole) | 10% (initial report) | One catalyst with dual function for complete hydrogenation.[10] |
Palladium-Based Catalysts
Palladium-catalyzed asymmetric hydrogenation of unprotected indoles has been successfully developed using a strong Brønsted acid as an activator.[11] This approach involves the protonation of the indole to form an iminium intermediate, which is then hydrogenated. The mechanism is proposed to be a stepwise outer-sphere ionic hydrogenation.[11] This methodology has been applied to a variety of unprotected indoles, providing access to biologically active molecules.[11] More recently, a palladium-catalyzed dynamic kinetic resolution process has been developed for the asymmetric hydrogenation of racemic indole derivatives.[12][13]
Performance Data for Palladium Catalysts:
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Key Features |
| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Unprotected 2-substituted indoles | up to 98% | High | Requires a strong Brønsted acid activator.[11] |
| Pd-catalyzed DKR | Racemic α-alkyl/aryl-substituted indole-2-acetates | Excellent | High | Dynamic kinetic resolution of racemic substrates.[12][13] |
Mechanistic Insights
The mechanism of asymmetric indole hydrogenation is highly dependent on the catalyst system.
-
Inner-Sphere Mechanism: In many transition metal-catalyzed hydrogenations, the reaction is believed to proceed through an inner-sphere mechanism where the indole substrate coordinates directly to the metal center before hydride transfer.[14]
-
Outer-Sphere and Ionic Mechanism: For palladium-catalyzed hydrogenation of unprotected indoles with a Brønsted acid, an outer-sphere mechanism is proposed.[11] The indole is first protonated to form an iminium ion, which is then hydrogenated by the palladium hydride species without direct coordination of the indole to the metal.[11]
-
Bifunctional Catalysis: The high efficiency of the Ir/ZhaoPhos system for unprotected indoles is attributed to a bifunctional activation strategy. The thiourea moiety of the ligand is believed to form a hydrogen bond with the counteranion of the in situ-generated iminium ion, bringing the substrate into close proximity to the iridium center for highly stereoselective hydride transfer.[3][4]
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles
This protocol is a representative example based on the work with Ir-PHOX catalysts.[1]
-
Catalyst Preparation: In a glovebox, dissolve the iridium precursor and the chiral N,P ligand in dry, degassed dichloromethane to form the catalyst solution.
-
Reaction Setup: In a separate vial, dissolve the N-protected indole substrate in dry, degassed dichloromethane.
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution (typically 1-2.5 mol%).
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas (3-4 cycles), and then pressurize to the desired hydrogen pressure (e.g., 50 bar).
-
Monitoring and Workup: Stir the reaction at the desired temperature (e.g., ambient temperature) for the specified time (e.g., 6 hours). After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture in vacuo.
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Catalytic Cycle
Caption: A generalized catalytic cycle for transition metal-catalyzed asymmetric indole hydrogenation.
Conclusion
The asymmetric hydrogenation of indoles has witnessed significant advancements, with a range of highly effective catalysts based on iridium, rhodium, ruthenium, and palladium. The choice of catalyst is dictated by the nature of the indole substrate, particularly the presence or absence of an N-protecting group. Iridium catalysts offer the advantage of high efficiency without the need for basic additives, while rhodium and ruthenium catalysts with ligands like PhTRAP have a proven track record. Palladium catalysis in the presence of a Brønsted acid provides a powerful method for the hydrogenation of unprotected indoles. Future research will likely focus on the development of more sustainable and cost-effective catalysts, as well as catalysts with even broader substrate scope and higher turnover numbers.
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Zhang, F., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16074-16083. [Link]
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Kuwano, R., et al. (2006). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Tetrahedron: Asymmetry, 17(4), 521-535. [Link]
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Paradiso, V., & Newman, S. G. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13348-13365. [Link]
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Li, W., et al. (2015). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 2(1), 57-60. [Link]
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Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). Organocatalytic strategies for the asymmetric functionalization of indoles. Chemical Society Reviews, 39(11), 4449-4465. [Link]
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Touge, T., & Arai, T. (2016). Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η⁶-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. Journal of the American Chemical Society, 138(35), 11293-11299. [Link]
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Knowles, W. S., & Noyori, R. (2001). Asymmetric hydrogenation. Wikipedia. [Link]
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Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(39), 1172-1173. [Link]
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Paradiso, V., & Newman, S. G. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13348-13365. [Link]
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Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). Organocatalytic strategies for the asymmetric functionalization of indoles. Chemical Society Reviews, 39(11), 4449-4465. [Link]
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Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 715-749. [Link]
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Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3644-3648. [Link]
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Wang, Y., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society, 146(9), 6296-6306. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Tert-Butyl Octahydro-1H-Indole-2-Carboxylate by Chiral Chromatography
For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates is a cornerstone of robust and safe pharmaceutical manufacturing. Tert-butyl octahydro-1H-indole-2-carboxylate, a key chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril, is a prime example where stringent purity control is paramount.[1] This bicyclic amino acid ester possesses three chiral centers, leading to eight possible stereoisomers (four pairs of enantiomers), each potentially exhibiting different physiological effects.[1]
This guide provides an in-depth, objective comparison of chromatographic methods for the purity assessment of this compound, focusing on chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will also explore the utility of achiral HPLC for diastereomeric purity assessment. The methodologies and insights presented here are grounded in established chromatographic principles and data from the analysis of structurally related compounds, offering a solid foundation for method development and validation.
The Critical Role of Stereoisomeric Purity
The specific stereoisomer of an active pharmaceutical ingredient (API) often dictates its therapeutic efficacy and safety profile. For instance, the (2S,3aS,7aS) isomer of octahydro-1H-indole-2-carboxylic acid is the precursor to Perindopril.[1] The presence of other stereoisomers can lead to reduced efficacy, altered pharmacokinetic profiles, or even off-target toxicity. Therefore, the ability to accurately quantify the desired enantiomer and its stereoisomeric impurities in intermediates like this compound is not merely an analytical task but a critical quality attribute.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique for chiral purity assessment is a balance of selectivity, resolution, speed, and solvent consumption. Here, we compare Chiral HPLC, Chiral SFC, and Achiral HPLC for the analysis of this compound.
Methodology Overview
Caption: A generalized workflow for the comprehensive purity assessment of this compound.
Performance Comparison
The following table summarizes the expected performance of each technique for the analysis of this compound, based on data from structurally similar compounds and general principles of chromatography.
| Feature | Chiral HPLC | Chiral SFC | Achiral HPLC (for Diastereomers) |
| Primary Application | Enantiomeric Purity | Enantiomeric Purity | Diastereomeric Purity |
| Selectivity | High for enantiomers | High for enantiomers, often complementary to HPLC | High for diastereomers |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Analysis Time | Moderate to Long | Fast | Moderate |
| Solvent Consumption | High (Organic Solvents) | Low (Supercritical CO2 + Modifier) | Moderate (Aqueous/Organic) |
| Method Development | Can be complex | Generally faster screening | Relatively straightforward |
| Detection | UV, MS | UV, MS | RI, UV, MS |
In-Depth Technical Guide to Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity determination due to its versatility and the wide variety of available chiral stationary phases (CSPs). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.[2]
Expertise & Experience in CSP Selection:
For a molecule like this compound, which contains a secondary amine, a bulky ester group, and a rigid bicyclic structure, polysaccharide-based CSPs are an excellent starting point. These CSPs, such as those derived from amylose and cellulose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.[3]
-
Amylose-based CSPs (e.g., Chiralpak AD-H, Chiralpak IA): Often provide good selectivity for a wide range of compounds, including those with aromatic and carbamate functionalities.[1][4]
-
Cellulose-based CSPs (e.g., Chiralcel OD-H, Chiralpak IC): Can offer complementary selectivity to amylose phases. The more ordered structure of cellulose can lead to different chiral recognition patterns.[3][4]
-
Protein-based CSPs (e.g., Ultron ES-OVM): The ovomucoid-based column has shown success in separating the enantiomers of the final drug product, Perindopril, and could be a viable option for the intermediate.[4][5][6]
-
Cyclodextrin-based CSPs (e.g., ChiraDex): These have also been used for the separation of Perindopril enantiomers and work through inclusion complexation.[7][8]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin screening with a set of complementary polysaccharide-based columns: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase Screening (Normal Phase):
-
System A: Hexane/Isopropanol (90:10, v/v)
-
System B: Hexane/Ethanol (90:10, v/v)
-
Rationale: Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs. The choice of alcohol modifier can significantly impact selectivity.
-
For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm (or a more suitable wavelength if a chromophore is present in a derivative).
-
-
Method Optimization:
-
If partial separation is observed, adjust the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Vary the alcohol modifier (e.g., switch from isopropanol to ethanol or n-propanol).
-
Optimize the column temperature. Lower temperatures often increase enantioselectivity but also increase analysis time and backpressure.
-
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, lower solvent consumption, and often unique selectivity. SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, allowing for higher flow rates and faster equilibration.
Expertise & Experience in SFC Method Development:
The principles of CSP selection in SFC are similar to those in normal phase HPLC. Polysaccharide-based CSPs are widely used and highly effective in SFC. The addition of a polar organic modifier (e.g., methanol, ethanol, isopropanol) is necessary to elute polar analytes and to interact with the CSP to achieve chiral recognition.
Experimental Protocol: Chiral SFC Method Development
-
Column Selection:
-
Utilize the same polysaccharide-based columns as in the HPLC screen (e.g., Chiralpak AD-H, Chiralcel OD-H). Immobilized versions (e.g., Chiralpak IA, IB, IC) are highly recommended for SFC due to their enhanced stability with a wider range of modifiers.[9]
-
-
Mobile Phase and Modifier Screening:
-
Mobile Phase: Supercritical CO2
-
Modifiers: Methanol, Ethanol, Isopropanol.
-
Start with a gradient elution of the modifier (e.g., 5% to 40% over 5-10 minutes) to quickly screen for promising conditions.
-
As with HPLC, an amine additive (e.g., 0.1% diethylamine or isopropylamine) in the modifier is often beneficial for basic analytes.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210-220 nm
-
-
Method Optimization:
-
Once a promising modifier is identified, optimize the separation using an isocratic mobile phase composition.
-
Adjust the back pressure and temperature to fine-tune selectivity and resolution.
-
Achiral HPLC for Diastereomer Separation
Before assessing enantiomeric purity, it is often practical to determine the diastereomeric purity. Since diastereomers have different physical properties, they can typically be separated on a standard achiral stationary phase, such as C18. A published method for the diastereomeric separation of the corresponding carboxylic acid provides a strong starting point.[10][11][12]
Expertise & Experience in Achiral Method Development:
The key to separating the diastereomers of this compound will be to exploit the differences in their hydrophobicity and shape on a reverse-phase column. The absence of a strong chromophore in the molecule necessitates the use of a universal detector like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD), or derivatization with a UV-active agent.[10][12]
Experimental Protocol: Achiral HPLC for Diastereomers
-
Column Selection:
-
A C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm) is a suitable choice.[11]
-
-
Mobile Phase:
-
Based on the method for the carboxylic acid, an acidic aqueous buffer is a good starting point. For the more hydrophobic tert-butyl ester, the addition of an organic modifier will be necessary.
-
Initial Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0) / Acetonitrile (ratio to be optimized, e.g., starting with 70:30 v/v).
-
-
Chromatographic Conditions:
-
Method Optimization:
-
Adjust the ratio of aqueous buffer to acetonitrile to achieve optimal separation of the diastereomeric peaks.
-
Fine-tune the pH of the mobile phase to potentially alter the ionization state and retention of the analyte.
-
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a multi-step approach is recommended. Initially, an achiral reverse-phase HPLC method should be developed to quantify the diastereomeric purity. Subsequently, for the critical assessment of enantiomeric excess, both chiral HPLC and chiral SFC offer powerful solutions.
-
Chiral HPLC on polysaccharide-based stationary phases provides a robust and well-understood platform for enantioseparation.
-
Chiral SFC offers a faster, greener alternative that can provide complementary selectivity and is highly advantageous for high-throughput screening.
The choice between HPLC and SFC will depend on the specific laboratory instrumentation available, throughput requirements, and environmental considerations. For rigorous quality control in a regulated environment, a validated chiral HPLC method is often the preferred choice. However, for process development and rapid screening, the speed of chiral SFC is a significant advantage. The experimental protocols provided in this guide serve as a solid foundation for developing and validating a suitable method for the critical task of ensuring the stereochemical purity of this important pharmaceutical intermediate.
References
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- SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia Journal. [URL: https://farmaciajournal.com/wp-content/uploads/2017-06-12.pdf]
- SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SIMULTANEOUS-CHIRAL-SEPARATION-OF-PERINDOPRIL-AND-C%C3%A2rje-Hancu/c622c83d1c168233e690f0581452136e921d0092]
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- Process for the synthesis of (2s,3ar,7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. Google Patents. [URL: https://patents.google.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [URL: https://www.longdom.org/open-access/separation-and-quantification-of-octahydrohindolecarbo-2157-7064.1000136.pdf]
- Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. [URL: https://www.longdom.org/abstract/separation-and-quantification-of-octahydro1hindole2carbo-48342.html]
- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [URL: https://www.afmps.be/sites/default/files/downloads/poster_isc_2014_karen_de_klerck_final_version.pdf]
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Comparing the biological activity of (2S,3aS,7aS) vs other octahydroindole isomers
An In-Depth Guide to the Stereospecific Biological Activity of Octahydroindole-2-Carboxylic Acid Isomers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereochemistry in Drug Efficacy
In the landscape of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological function. A subtle change in the spatial orientation of a single functional group can mean the difference between a potent therapeutic agent and an inactive, or even harmful, compound. Octahydroindole-2-carboxylic acid (OIC), a conformationally constrained bicyclic analog of proline, serves as a powerful case study in the principle of stereospecificity.[1][2][3]
OIC possesses three chiral centers, giving rise to eight distinct stereoisomers (four pairs of enantiomers).[4] While chemically similar, these isomers exhibit vastly different biological profiles. This guide provides a comparative analysis of the biological activity of the (2S,3aS,7aS)-OIC isomer versus its counterparts, with a specific focus on its role as a cornerstone of angiotensin-converting enzyme (ACE) inhibitors. We will explore the molecular basis for this stereoselectivity, present comparative experimental data, and provide detailed protocols for assessing this activity, offering researchers a comprehensive resource for understanding and applying this crucial chiral building block.
The Molecular Basis of Stereoselectivity in ACE Inhibition
The primary therapeutic relevance of (2S,3aS,7aS)-OIC stems from its incorporation into Perindopril, a widely prescribed antihypertensive prodrug.[4][5] Upon oral administration, Perindopril is metabolized in the liver to its active form, Perindoprilat.[6][7][8] Perindoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) responsible for regulating blood pressure.[6][9]
ACE catalyzes the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[7] By inhibiting this conversion, Perindoprilat reduces angiotensin II levels, leading to vasodilation and a decrease in blood pressure.[10] The efficacy of this inhibition is critically dependent on the precise three-dimensional structure of Perindoprilat, which is dictated by the (2S,3aS,7aS) stereochemistry of its OIC moiety. This specific configuration ensures an optimal fit within the active site of the ACE enzyme, maximizing binding affinity and inhibitory potency.
Caption: The RAAS pathway and the inhibitory action of Perindoprilat.
Comparative Analysis of Isomer Activity: A Study in Stereospecificity
The definitive evidence for the stereochemical dependence of OIC's biological activity comes from studies that systematically synthesized and evaluated all possible stereoisomers of Perindoprilat. Perindopril itself contains five chiral centers, resulting in 32 potential stereoisomers.[11][12]
A landmark study determined the in vitro ACE inhibitory potency (IC50) for each of the 32 corresponding Perindoprilat stereoisomers. The results starkly illustrated the necessity of the (2S,3aS,7aS)-OIC scaffold:
-
High Potency: Only four of the 32 isomers, including the correctly configured Perindoprilat, exhibited potent ACE inhibition with IC50 values in the nanomolar range.[11]
-
Moderate Potency: A second group of four isomers was approximately ten times less active.[11]
-
Low/No Potency: The remaining 24 isomers showed significantly lower or no meaningful activity.
This dramatic drop-off in activity with stereochemical changes underscores that the precise spatial arrangement afforded by the (2S,3aS,7aS) isomer is essential for effective binding to the ACE active site. Further in vivo studies in canine models revealed that the stereochemistry at the two ring-junction carbons of the OIC moiety (C3a and C7a) was also critical for the oral absorption of the prodrug and its subsequent activation to the active diacid form.[11]
| Isomer Group (based on Perindoprilat structure) | Relative ACE Inhibitory Potency (IC50) | Key Stereochemical Feature |
| Group 1 (Perindoprilat) | Highest (Nanomolar range) | Contains the (2S,3aS,7aS) -OIC moiety |
| Group 2 | High (Nanomolar range) | Variations at other chiral centers, OIC moiety is optimal |
| Group 3 | Moderate (~10x lower than Group 1) | Sub-optimal stereochemistry at non-OIC chiral centers |
| Group 4 | Low to Inactive | Non-optimal stereochemistry in the OIC moiety |
This table summarizes the findings on the 32 stereoisomers of Perindoprilat, highlighting the critical role of the (2S,3aS,7aS)-OIC configuration.[11][12]
Interestingly, the principle of stereospecificity is not exclusive to Perindopril. The ACE inhibitor Trandolapril utilizes a different OIC isomer, (2S,3aR,7aS), as its key precursor.[4][13] This demonstrates that while the target (ACE) is the same, the optimal stereochemistry of the building block is dependent on the overall molecular scaffold of the final drug.
Experimental Protocol: In Vitro ACE Inhibition Assay
To empirically validate the differential activity of OIC isomers, a robust and reproducible in vitro assay is required. The following protocol, based on established spectrophotometric methods, allows for the determination of a compound's half-maximal inhibitory concentration (IC50) against ACE.[14][15][16][17]
Principle: This assay measures the amount of hippuric acid (HA) produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL). The presence of an inhibitor reduces the amount of HA formed. The HA is extracted and quantified by measuring its absorbance at 228 nm.[15]
Caption: A streamlined workflow for the in vitro ACE inhibition assay.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) substrate
-
HEPES buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Test compounds (different OIC-containing molecules, dissolved in buffer or DMSO)
-
Positive control (e.g., Captopril, Perindoprilat)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader capable of reading at 228 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of ACE (e.g., 100 mU/mL) in cold HEPES buffer.
-
Prepare a solution of HHL (e.g., 5 mM) in HEPES buffer.
-
Prepare serial dilutions of your test compounds and the positive control at various concentrations.
-
-
Assay Setup (for a single reaction):
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
To a microcentrifuge tube, add 20 µL of the ACE solution.
-
Add 40 µL of your test compound dilution (or buffer for the negative control, or positive control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Causality: Initiates the enzymatic cleavage of HHL, which will be measured as the endpoint.
-
Start the reaction by adding 100 µL of the HHL solution to the tube.
-
Incubate at 37°C for an appropriate time (e.g., 45 minutes). The duration should be optimized to ensure the reaction is in the linear range for the uninhibited control.
-
-
Reaction Termination:
-
Causality: The strong acid denatures the enzyme, instantly stopping all catalytic activity and ensuring the endpoint is fixed.
-
Stop the reaction by adding 150 µL of 1M HCl.
-
-
Extraction of Hippuric Acid:
-
Causality: Hippuric acid is more soluble in the organic solvent (ethyl acetate) than the other reaction components, allowing for its selective isolation and measurement without interference.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 30 seconds to mix the aqueous and organic phases.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.[16]
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 750 µL) of the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or nitrogen stream).
-
Re-dissolve the dried hippuric acid in a known volume of buffer or water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Negative Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a dose-response curve.[16]
-
Conclusion
The biological activity of octahydroindole-2-carboxylic acid is a clear and compelling demonstration of stereospecificity in pharmacology. The evidence overwhelmingly shows that the (2S,3aS,7aS) isomer provides the precise three-dimensional scaffold required for the synthesis of highly potent ACE inhibitors like Perindoprilat. Any deviation from this specific stereochemical arrangement, particularly at the C3a and C7a ring-junction carbons, results in a drastic reduction or complete loss of inhibitory activity. This exquisite sensitivity to stereochemistry highlights the necessity of stringent chiral control in the design, synthesis, and manufacturing of modern pharmaceuticals. For researchers in drug development, a deep understanding of these structure-activity relationships is not merely academic—it is fundamental to the creation of safe and effective therapeutic agents.
References
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Cost-benefit analysis of various tert-butyl octahydro-1H-indole-2-carboxylate synthesis pathways
An In-Depth Comparative Guide to the Synthesis of tert-Butyl Octahydro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of a Chiral Scaffold
In the landscape of pharmaceutical development, the synthesis of complex chiral molecules is a cornerstone of innovation. Among these, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its derivatives represent a critical class of building blocks.[1] The tert-butyl ester, specifically tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, is a key intermediate in the industrial synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[2][3] These drugs are vital in the management of hypertension and heart failure.[4]
The value of this scaffold lies in its rigid, three-dimensional structure, which mimics the transition state of the ACE substrate, leading to high-potency inhibition. However, its synthesis is non-trivial, demanding precise control over multiple stereocenters. The choice of a synthetic pathway is therefore a critical decision, balancing cost, yield, scalability, and stereochemical purity.
This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound. We will dissect the underlying chemical principles, present detailed experimental protocols, and offer a comparative framework to aid researchers and process chemists in selecting the optimal route for their specific objectives.
Overview of Primary Synthetic Strategies
The synthesis of the octahydroindole scaffold fundamentally relies on the reduction of an indole or indoline precursor. The challenge lies in achieving this reduction with high diastereoselectivity to furnish the desired cis-fused ring system. Two dominant strategies have emerged, each with distinct advantages and drawbacks.
Caption: High-level overview of the two primary synthetic routes.
Pathway 1: Direct Hydrogenation of Indole-2-Carboxylate Precursors
This approach involves the complete reduction of a substituted indole-2-carboxylic acid or its ester in a single, high-pressure hydrogenation step.
Scientific Rationale and Mechanistic Considerations
The direct hydrogenation of the indole ring is a formidable challenge due to its high resonance stability.[5] This stability necessitates forcing conditions, including high hydrogen pressures and highly active catalysts.
-
Catalyst Selection: Platinum (e.g., PtO₂, Adams' catalyst) and Rhodium-based catalysts are typically required. Palladium on carbon (Pd/C) is often insufficient to reduce the aromatic carbocycle of the indole nucleus under standard conditions.
-
Challenges:
-
Catalyst Poisoning: The nitrogen atom in the indole ring, and more so in the resulting saturated product, can act as a ligand and poison the metal catalyst surface, hindering the reaction's progress.[5]
-
Over-reduction: The reaction can be difficult to control, sometimes leading to hydrogenolysis (cleavage) of C-N or C-O bonds, particularly with ester groups.
-
Stereocontrol: Achieving the desired cis-fused (3aS, 7aS) stereochemistry from a flat aromatic precursor is inherently difficult and often results in a mixture of diastereomers, complicating purification.
-
Cost-Benefit Analysis
-
Benefits: Potentially shorter route if a suitable indole precursor is readily available.
-
Costs:
-
High Capital Expenditure: Requires high-pressure hydrogenation reactors, representing a significant initial investment.
-
Expensive Catalysts: Rhodium and platinum catalysts are costly, and catalyst deactivation can further increase operational expenses.
-
Poor Selectivity: The frequent formation of diastereomeric mixtures leads to lower effective yields of the target isomer and necessitates costly and often difficult purification steps.
-
Safety Concerns: High-pressure hydrogen is inherently hazardous, requiring specialized facilities and safety protocols.
-
Due to these significant drawbacks, particularly the lack of reliable stereocontrol, this pathway is less favored for large-scale, cost-effective production of the specific (2S,3aS,7aS) isomer.
Pathway 2: Diastereoselective Hydrogenation of (S)-Indoline-2-Carboxylic Acid
This is the most widely adopted and industrially viable strategy. It begins with the chiral precursor (S)-indoline-2-carboxylic acid, which already contains the correct stereochemistry at the C-2 position. The key step is the hydrogenation of the benzene portion of the indoline ring.
Scientific Rationale and Mechanistic Considerations
By starting with a non-aromatic pyrrolidine ring, the hydrogenation can be directed at the less-stable benzene ring. The pre-existing stereocenter at C-2 directs the approach of hydrogen to the catalyst surface, influencing the formation of the new stereocenters at C-3a and C-7a.
-
Catalyst Choice: Platinum(IV) oxide (PtO₂) is a highly effective catalyst for this transformation, often conducted in an acidic solvent like acetic acid.[2] Palladium on carbon (Pd/C) can also be utilized.
-
Stereochemical Outcome: The hydrogenation of (S)-indoline-2-carboxylic acid typically yields a mixture of the desired (2S,3aS,7aS) diastereomer and the (2S,3aR,7aR) epimer.[6] However, the desired cis-fused isomer is usually the major product, with reported diastereomeric ratios around 90:10.[6] This substrate-directed control is a major advantage over Pathway 1.
-
Purification: The separation of the diastereomers is crucial. Fortunately, the desired (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid can often be selectively crystallized from the reaction mixture, for example, from ethanol, providing a practical and scalable method for purification.[6]
Detailed Experimental Protocol: Synthesis and Purification
The following protocol is a representative example based on established literature procedures.[2][6]
Caption: Typical workflow for Pathway 2.
Step-by-Step Methodology:
-
Hydrogenation:
-
A pressure vessel is charged with (S)-indoline-2-carboxylic acid (1.0 eq), Platinum(IV) oxide (PtO₂, ~5 mol%), and glacial acetic acid as the solvent.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated and stirred vigorously. The reaction is monitored by the cessation of hydrogen uptake.
-
-
Work-up and Isolation:
-
After cooling and venting, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid, yielding the crude octahydro-1H-indole-2-carboxylic acid as a mixture of diastereomers.
-
-
Purification:
-
The crude solid is suspended in ethanol and heated to reflux to dissolve.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The crystalline solid, enriched in the desired (2S,3aS,7aS) isomer, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
tert-Butoxycarbonylation (Esterification):
-
The purified (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in a suitable solvent like dichloromethane.
-
Di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are added.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is washed with aqueous acid, aqueous base, and brine, then dried over sodium sulfate, filtered, and concentrated to yield the final product. A novel, solvent-free method using electromagnetic milling with (Boc)₂O has also been reported as a green alternative for tert-butyl ester synthesis.[7]
-
Comparative Analysis: Head-to-Head Performance
To facilitate a clear decision, the key performance indicators for each pathway are summarized below.
| Parameter | Pathway 1: Direct Indole Hydrogenation | Pathway 2: Indoline Hydrogenation | Justification & Expert Insights |
| Starting Material | Indole-2-carboxylic acid derivatives | (S)-Indoline-2-carboxylic acid | Indoline precursors may be more expensive but offer a significant downstream advantage in stereocontrol. |
| Key Catalyst | PtO₂, Rh/C, Ru-based | PtO₂, Pd/C | Pathway 2 can utilize less expensive Pd catalysts, although PtO₂ often gives better selectivity.[2] |
| Reaction Conditions | High Pressure ( >500 psi), High Temp. | Moderate Pressure ( ~50 psi), Mod. Temp. | The milder conditions of Pathway 2 reduce equipment cost and improve the safety profile significantly. |
| Typical Yield | Variable, often low for target isomer | >90% (for desired isomer after crystallization) | Yields for Pathway 1 are hampered by side reactions and poor selectivity. Pathway 2 is highly efficient.[3] |
| Diastereoselectivity | Poor to Moderate | Good to Excellent (~9:1 dr)[6] | This is the decisive advantage of Pathway 2. Substrate-directed hydrogenation is far more reliable. |
| Scalability | Poor | Excellent | The reliable selectivity, milder conditions, and crystalline purification make Pathway 2 highly amenable to industrial scale-up. |
| Cost-Effectiveness | Low | High | Despite potentially higher starting material cost, the superior yield, selectivity, and lower operational demands make Pathway 2 more economical at scale. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the synthesis of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate presents a classic case of balancing reaction efficiency with stereochemical control.
-
Pathway 1 (Direct Indole Hydrogenation) , while appearing more direct, is fraught with challenges including harsh conditions, high costs, and a critical lack of stereoselectivity. It is generally not recommended for the synthesis of this specific, high-purity stereoisomer.
-
Pathway 2 (Indoline Hydrogenation) stands as the superior and industrially proven method. Its strategic use of a chiral precursor ((S)-indoline-2-carboxylic acid) allows for substrate-directed hydrogenation, leading to a favorable diastereomeric ratio. The ability to purify the desired (2S,3aS,7aS) isomer to high levels via crystallization makes this route robust, scalable, and ultimately more cost-effective.
For any application where stereochemical purity is paramount, such as the synthesis of ACE inhibitors like Perindopril, Pathway 2 is the unequivocally recommended approach. It embodies a rational design philosophy where an early investment in a stereochemically defined starting material pays significant dividends in the efficiency and purity of the final steps.
References
- Bourguignon, J.-J., Collot, V., Schmitt, M., & Marwah, P. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES.
-
Poreddy, R., et al. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril.
- Cabrero-Antonino, J. R., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science. DOI: 10.1039/C7SC02117H.
-
ACS Publications. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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- Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
- Google Patents. (n.d.). Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
-
National Institutes of Health. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
PubMed. (2017). Cobalt-catalysed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 2-oxo-1-indolinecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). 1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1679072A1 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tert-butyl Octahydro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of tert-butyl octahydro-1H-indole-2-carboxylate. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, ensuring the safety of your laboratory personnel and the protection of our environment. The following procedures are based on established best practices for chemical waste management and an analysis of the known hazards associated with structurally similar compounds.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][6]
-
Unknown Aquatic Toxicity: The environmental impact of this compound has not been fully determined. Therefore, it must be handled as potentially harmful to aquatic life.[7][8]
Given these potential hazards, proper personal protective equipment (PPE) is mandatory when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent accidental splashes or contact with dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid direct skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if creating dust or aerosols. | To minimize the risk of inhaling airborne particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste in the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Do not attempt to transport the waste off-site yourself.
-
-
Decontamination of Work Area:
-
After the final transfer of waste, thoroughly decontaminate the work area, including benchtops and any equipment used, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of the cleaning materials in the designated hazardous waste container.
-
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.[1][9]
-
Collection: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly as described in the disposal protocol.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][10]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 10. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl octahydro-1H-indole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Tert-butyl octahydro-1H-indole-2-carboxylate. The following guidance is synthesized from the hazard profiles of structurally similar indole carboxylate derivatives and established principles of laboratory safety. This guide is intended to provide a robust framework for safe handling. A comprehensive, task-specific risk assessment must be conducted by qualified personnel before commencing any experimental work.
Foundational Principles: Beyond the Checklist
In modern drug discovery and chemical synthesis, ensuring personal safety is not merely about following a checklist; it is about understanding the causality behind each safety protocol. For a compound like this compound, while its toxicological profile is not fully documented, its structure provides critical clues. As a derivative of indole, we must anticipate potential for skin, eye, and respiratory irritation based on analogous compounds.[1][2][3] The tert-butyl ester group may influence its physical properties, but the core indole scaffold dictates our initial safety posture.
The hierarchy of controls remains our guiding principle: engineering controls (like chemical fume hoods) are the primary line of defense, followed by administrative controls (your standard operating procedures), and finally, Personal Protective Equipment (PPE).[4] PPE is your last barrier against exposure and must be selected and used with precision.
Core PPE Ensemble: A Multi-Layered Defense
Handling this compound requires a baseline PPE ensemble that protects the three primary routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Eye and Face Protection: Shielding Against Irreversible Damage
Given that related indole derivatives are classified as causing serious eye irritation, robust eye protection is non-negotiable.[1][2][5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6]
-
Recommended for Liquid Handling: When preparing solutions, performing extractions, or any task involving liquids, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection against splashes and stray droplets.[6]
-
High-Risk Operations: For procedures with a significant splash hazard, such as transferring large volumes or working with reactions under pressure, a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from splashes that could otherwise cause severe skin irritation or be absorbed.[7][8]
Hand Protection: Selecting the Right Barrier
The skin is a primary route of exposure. Indole compounds can cause skin irritation, and some may be absorbed dermally.[1][9] Therefore, proper glove selection is critical.
-
Glove Type: Disposable nitrile gloves are the standard for incidental contact.[6] They provide good resistance to a range of chemicals.
-
Protocol for Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For tasks involving extended handling or higher concentrations, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs without exposing the skin.
-
Immediate Removal Upon Contamination: If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid touching the outer surface.[10] Wash hands thoroughly before donning a new glove.
-
Do Not Reuse: Disposable gloves are single-use items. Never wash and reuse them, as this can degrade the material and trap chemicals against the skin.
-
Body Protection: Minimizing Dermal Contact
Your personal clothing offers insufficient protection against chemical spills.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, with sleeves fully extended and the coat buttoned.[4][11] This protects your skin and clothing from minor spills and contamination.
-
Chemical Apron: When handling larger quantities (typically >1 liter) or performing tasks with a high splash risk, a chemically resistant apron worn over the lab coat provides an additional, impermeable barrier.
Respiratory Protection: When Air Quality is a Concern
While many indole derivatives are solids with low vapor pressure at room temperature, dusts or aerosols can be generated. Inhalation of such particles may cause respiratory tract irritation.[2][3][5]
-
Primary Control: Whenever possible, handle solid this compound inside a certified chemical fume hood to contain any dust.[10]
-
When a Respirator is Needed: If engineering controls are insufficient or unavailable, and there is a risk of generating dust or aerosols (e.g., during large-scale weighing or transfers outside of a fume hood), respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for dusts, but a full risk assessment should be performed. For any required respirator use, a formal respiratory protection program, including fit testing and training, is mandated by OSHA.[4][8]
Operational Plans: PPE in Practice
The required level of PPE is dynamic and must be matched to the specific hazards of the task at hand.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE selection workflow based on operational risk assessment.
Summary of PPE for Common Laboratory Tasks
| Task/Operation | Potential Hazards | Minimum Required PPE Ensemble |
| Weighing Solid (<1g) | Inhalation of dust, skin/eye contact. | Chemical safety goggles, nitrile gloves, lab coat. (Perform in a fume hood or ventilated enclosure). |
| Preparing Stock Solutions | Skin/eye contact from splashes, inhalation of vapors/aerosols. | Chemical splash goggles, nitrile gloves, lab coat. |
| Running a Reaction | Splashes from reagents, vessel failure, exotherms. | Chemical splash goggles, nitrile gloves, lab coat. |
| Work-up / Purification | Splashes from solvent extractions, contact with concentrated material. | Chemical splash goggles, double nitrile gloves, lab coat. Consider a face shield for large volumes. |
| Handling Bulk Quantities | High risk of spills, splashes, and dust generation. | Chemical splash goggles, face shield, double nitrile gloves, chemically resistant apron over lab coat. |
Procedural Guidance: Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and adjust for a comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Unbutton and remove by rolling it inside-out, touching only the interior surfaces.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding touching the front surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency and Disposal Plans
First Aid for Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Consult a physician.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3][12] Consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, Bench Liners, etc.: Place in a designated, sealed hazardous waste container.
-
Do not place in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
By integrating this comprehensive PPE strategy into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that your valuable research can proceed without incident.
References
-
Capot Chemical Co., Ltd. MSDS of tert-butyl 5-oxo-octahydro-1H-isoindole-2-carboxylate.
-
BenchChem. Personal protective equipment for handling 3-Allyl-1H-indole.
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Fisher Scientific. Safety Data Sheet: 1-(tert-Butyl) 2-methyl 1H-indole-1,2-dicarboxylate.
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Sigma-Aldrich. Safety Data Sheet: tert-Butyl hydroperoxide.
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AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate.
-
Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate.
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AK Scientific, Inc. Safety Data Sheet: Tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate.
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Sigma-Aldrich. Safety Data Sheet: Indole.
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Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[5-(hydroxymethyl)pyrid-2-yl]piperazine-1-carboxylate.
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Fisher Scientific. Safety Data Sheet: tert-Butylamine.
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HB Chemical. Safety Data Sheet: BHT.
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Biosynth. Safety Data Sheet: QV-8597.
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BLD Pharmatech. INDOLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS No. 84117-86-2) SDS.
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Fisher Scientific. Safety Data Sheet: Indole-3-carboxylic acid.
-
University of California, Santa Cruz. Personal Protective Equipment Requirements for Laboratories.
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
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King Abdullah University of Science and Technology. Personal Protective Equipment (PPE) Standard For KAUST Laboratories.
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University of Texas at Dallas. Using PPE in the Laboratory (OHS102) Course Material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
